Technical Documentation Center

(S)-fenticonazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-fenticonazole
  • CAS: 1268165-30-5

Core Science & Biosynthesis

Foundational

The (S)-Enantiomer of Fenticonazole: A Guide to Stereoselective Synthesis

Introduction: The Significance of Chirality in Fenticonazole's Antifungal Efficacy Fenticonazole is a broad-spectrum imidazole antifungal agent widely utilized in the topical treatment of superficial mycoses.[1][2] It op...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chirality in Fenticonazole's Antifungal Efficacy

Fenticonazole is a broad-spectrum imidazole antifungal agent widely utilized in the topical treatment of superficial mycoses.[1][2] It operates by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, a critical component in the biosynthesis of ergosterol.[3][4] The disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to cell lysis and death.[3][4]

Fenticonazole possesses a single stereocenter and is clinically administered as a racemic mixture.[5][6] However, extensive research has demonstrated that the antifungal activity is not equally distributed between its two enantiomers. The levorotatory form, identified as the (S)-enantiomer, exhibits significantly greater antifungal activity compared to the dextrorotatory (R)-enantiomer and the racemic mixture.[7] Pharmacokinetic studies have also shown that the (S)-isomer is responsible for the higher plasma concentrations observed in female rats.[8] This makes the development of stereoselective synthetic routes to obtain the pure (S)-enantiomer, or eutomer, a critical objective for enhancing therapeutic efficacy and potentially reducing dosage and associated side effects.

This technical guide provides an in-depth exploration of the primary methodologies for the stereoselective synthesis of (S)-fenticonazole, with a focus on the preparation of the key chiral intermediate, (S)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. The strategies discussed herein are grounded in established chemical principles and supported by peer-reviewed literature and patent filings, offering valuable insights for researchers and professionals in drug development.

Strategic Approaches to (S)-Fenticonazole Synthesis

The synthesis of enantiomerically pure (S)-fenticonazole can be broadly categorized into two main strategies: the resolution of a racemic intermediate and the asymmetric synthesis of a key chiral building block. This guide will delve into both approaches, providing a comparative analysis of their advantages and practical considerations.

Strategy 1: Chiral Resolution of Racemic 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

This classical approach involves the synthesis of the racemic intermediate followed by separation of the desired (S)-enantiomer from the (R)-enantiomer using a chiral resolving agent.

Causality Behind Experimental Choices: The efficacy of this method hinges on the formation of diastereomeric salts with distinct physical properties, such as solubility, allowing for their separation by fractional crystallization. L-camphorsulfonic acid is a suitable choice due to its availability in high enantiomeric purity and its ability to form crystalline salts with amines.

Experimental Protocol: Resolution with L-Camphorsulfonic Acid [7]

  • Salt Formation: Dissolve racemic 2-(1H-imidazol-1-yl)-1-(2,4-dichlorophenyl)ethanol in acetone and heat to approximately 42°C.

  • Addition of Resolving Agent: Add an acetone solution of L-camphorsulfonic acid to the heated mixture.

  • Crystallization: Stir the mixture at 42°C for about 30 minutes, then allow it to cool. The diastereomeric salt of the desired enantiomer will preferentially precipitate as a white solid.

  • Isolation: Collect the white, flaky solid by filtration.

  • Liberation of the Free Base: Suspend the isolated solid in a suitable solvent and treat with a base to neutralize the camphorsulfonic acid and liberate the enantiomerically enriched free base.

Data Presentation: Chiral HPLC Analysis of Fenticonazole Enantiomers

The separation of fenticonazole enantiomers can be effectively monitored and quantified using chiral High-Performance Liquid Chromatography (HPLC).

ParameterCondition
Chiral Stationary Phase Daicel AY-H
Mobile Phase n-hexane:isopropanol:diethylamine (85:15:0.15)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 35°C
Resolution ≥ 1.5

Table 1: Representative Chiral HPLC Conditions for Fenticonazole Enantiomer Separation.[9][10]

G racemate Racemic 1-(2,4-dichlorophenyl)-2- (1H-imidazol-1-yl)ethanol resolving_agent + L-Camphorsulfonic Acid racemate->resolving_agent diastereomeric_salts Diastereomeric Salts (S-Imidazolyl-ethanol-L-camphorsulfonate & R-Imidazolyl-ethanol-L-camphorsulfonate) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization s_salt Precipitated (S)-Imidazolyl-ethanol -L-camphorsulfonate crystallization->s_salt Less Soluble r_salt Soluble (R)-Imidazolyl-ethanol -L-camphorsulfonate crystallization->r_salt More Soluble base_treatment Base Treatment s_salt->base_treatment s_enantiomer (S)-1-(2,4-dichlorophenyl)-2- (1H-imidazol-1-yl)ethanol base_treatment->s_enantiomer

Strategy 2: Asymmetric Synthesis of the Chiral Intermediate

A more elegant and often more efficient approach is the direct synthesis of the desired (S)-enantiomer of the key intermediate. This is typically achieved through the asymmetric reduction of a prochiral ketone precursor, 2-chloro-1-(2,4-dichlorophenyl)ethanone.

Causality Behind Experimental Choices: The success of this strategy relies on the use of a chiral catalyst or biocatalyst that can differentiate between the two enantiotopic faces of the ketone's carbonyl group, leading to the preferential formation of one enantiomer of the resulting alcohol. Both enzymatic and chemical catalytic systems have proven effective.

Sub-Strategy 2a: Biocatalytic Asymmetric Reduction

The use of ketoreductases (KREDs) offers high enantioselectivity under mild reaction conditions.

Experimental Protocol: Enzymatic Reduction using a Ketoreductase Mutant [11][12]

  • Biocatalyst Preparation: Utilize recombinant Escherichia coli expressing a ketoreductase mutant from Lactobacillus kefiri (LK08).

  • Reaction Setup: In a suitable buffer system, combine the prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone, the biocatalyst, and a cofactor regeneration system (e.g., isopropanol and NADP+).

  • Biotransformation: Maintain the reaction at an optimized pH and temperature with stirring until the ketone is fully converted.

  • Workup and Isolation: Extract the product, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, from the reaction mixture.

  • Subsequent Steps: The resulting chiral alcohol can then be reacted with imidazole to yield (S)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.

Data Presentation: Performance of Biocatalytic Reduction

ParameterValueReference
Substrate 2-chloro-1-(2,4-dichlorophenyl)ethanone[12]
Biocatalyst Recombinant E. coli expressing LK08 (KRED)[12]
Conversion >99%[12]
Enantiomeric Excess (ee) >99% for (S)-enantiomer[12]

Table 2: Efficacy of a Ketoreductase-Mediated Asymmetric Reduction.

G ketone 2-chloro-1-(2,4-dichlorophenyl)ethanone biocatalyst Ketoreductase (e.g., LK08) + Cofactor (NADP+/NADPH) ketone->biocatalyst s_alcohol (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol biocatalyst->s_alcohol imidazole + Imidazole s_alcohol->imidazole s_intermediate (S)-1-(2,4-dichlorophenyl)-2- (1H-imidazol-1-yl)ethanol imidazole->s_intermediate

Sub-Strategy 2b: Chemocatalytic Asymmetric Reduction

Chiral catalysts, such as those based on transition metals or organocatalysts, provide a powerful alternative to biocatalysis. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example.

Experimental Protocol: Asymmetric Reduction with a Chiral Diphenylprolinol Catalyst [13]

  • Catalyst Formation: React a borane complex with chiral diphenylprolinol in an organic solvent to generate the active chiral catalytic species.

  • Reduction Reaction: Add a solution of 2,2',4'-trichloroacetophenone in an organic solvent dropwise to the catalyst mixture.

  • Quenching and Workup: Quench the reaction with an acid solution, followed by extraction and concentration to obtain the crude chiral 2-chloro-1-(2,4-dichlorophenyl)ethanol.

  • Purification: Wash the crude product with a hydrocarbon solvent to yield the pure chiral alcohol.

Final Synthesis Step: Formation of (S)-Fenticonazole

Once the enantiomerically pure (S)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol is obtained, the final step involves its condensation with 4-phenylmercaptobenzyl chloride.[3][14]

Experimental Protocol: Condensation Reaction [14]

  • Reaction Setup: In a reaction vessel, combine (S)-1-(2,4-dichlorophenyl)-2-imidazole ethanol, sodium hydroxide, water, toluene, and a phase transfer catalyst such as tetrabutylammonium bromide.

  • Addition of Electrophile: Heat the mixture to approximately 58°C and add a toluene solution of 4-phenylmercaptobenzyl chloride dropwise.

  • Reaction and Workup: Maintain the reaction at temperature for several hours. After completion, separate the organic layer, wash, dry, and concentrate to obtain the crude (S)-fenticonazole base as an oil.

  • Salt Formation: Dissolve the oily residue in a suitable solvent mixture (e.g., ethyl acetate:toluene) and add a solution of nitric acid in ethyl acetate to precipitate the (S)-fenticonazole nitrate salt.

  • Isolation and Drying: Collect the precipitate by filtration, wash, and dry to obtain the final product.

G s_intermediate (S)-1-(2,4-dichlorophenyl)-2- (1H-imidazol-1-yl)ethanol reagents + 4-phenylmercaptobenzyl chloride + NaOH, Phase Transfer Catalyst s_intermediate->reagents s_fenticonazole_base (S)-Fenticonazole (base) reagents->s_fenticonazole_base nitric_acid + Nitric Acid s_fenticonazole_base->nitric_acid s_fenticonazole_nitrate (S)-Fenticonazole Nitrate nitric_acid->s_fenticonazole_nitrate

Conclusion

The stereoselective synthesis of (S)-fenticonazole is a pivotal step towards developing a more potent and potentially safer antifungal therapeutic. This guide has outlined two primary strategies: chiral resolution of a key racemic intermediate and asymmetric synthesis of this intermediate. While chiral resolution is a well-established technique, asymmetric synthesis, particularly through biocatalytic reduction, offers a more direct and highly enantioselective route. The choice of methodology will depend on factors such as scalability, cost-effectiveness, and available resources. The detailed protocols and workflows presented herein provide a solid foundation for researchers and drug development professionals to pursue the efficient and controlled synthesis of this therapeutically important enantiomer.

References

  • Separation of fenticonazole nitrate enantiomers by chiral-HPLC. (n.d.). ResearchGate. Retrieved from [Link]

  • Quaglia, M. G., Donati, E., Carlucci, G., Mazzeo, P., & Fanali, S. (2002). Chiral discrimination by HPLC and CE and antifungal activity of racemic fenticonazole and its enantiomers. Chirality, 14(5), 449–454. Retrieved from [Link]

  • Separation of fenticonazole nitrate enantiomers by chiral-HPLC. (n.d.). Journal of China Pharmaceutical University. Retrieved from [Link]

  • Ping, W. (n.d.). Separation of fenticonazole nitrate enantiomers by chiral-HPLC. tlooto. Retrieved from [Link]

  • Determination of fenticonazole enantiomers by LC-ESI-MS/MS and its application to pharmacokinetic studies in female rats. (n.d.). Scite. Retrieved from [Link]

  • Donati, E., Carlucci, G., & Quaglia, M. G. (2002). Determination of fenticonazole and its impurities by capillary electrophoresis and high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 291–298. Retrieved from [Link]

  • Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. (n.d.). ResearchGate. Retrieved from [Link]

  • Ni, Y., Li, C., Shen, H., & Xu, Y. (2019). Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. Organic Process Research & Development, 23(9), 1993–2000. Retrieved from [Link]

  • Google Patents. (n.d.). CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
  • Google Patents. (n.d.). CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • Google Patents. (n.d.). CN101955462B - Fenticonazole nitrate, preparation of levorotatory form and dextrorotatory ....
  • Wang, Y., Chen, P., Chen, M., & Hu, A. (2004). Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol. Chinese Journal of Modern Applied Pharmacy, (4), 286-287. Retrieved from [Link]

  • Chimirri, A., Grasso, S., Monforte, A. M., Monforte, P., & Zappalà, M. (2008). Synthesis of new 1-[2-Azido-2-(2,4-dichlorophenyl)ethyl]-1H/-imidazoles and in vitro evaluation of their antifungal activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 689–694. Retrieved from [Link]

  • Royalchem. (2024, July 17). Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol.
  • Google Patents. (n.d.). CN103349755A - Fenticonazole nitrate and synthesis process thereof.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Fenticonazole Nitrate?. Retrieved from [Link]

  • Wikipedia. (n.d.). Fenticonazole. Retrieved from [Link]

  • Tumietto, F., & Giacomelli, L. (2017). Fenticonazole: an effective topical treatment for superficial mycoses as the first-step of antifungal stewardship program. European Review for Medical and Pharmacological Sciences, 21(12), 2749–2754. Retrieved from [Link]

  • Feng, Z., Qin, F., & Li, F. (2016). Determination of fenticonazole in human plasma by HPLC–MS/MS and its application to pharmacokinetic studies. Journal of Chromatography B, 1026, 259-263. Retrieved from [Link]

  • Jiang, Y., Diagne, A. B., Thomson, R. J., & Schaus, S. E. (2017). Enantioselective Synthesis of Allenes by Catalytic Traceless Petasis Reactions. Journal of the American Chemical Society, 139(5), 1826–1829. Retrieved from [Link]

Sources

Exploratory

Introduction: Beyond the Racemate in Azole Antifungals

An In-Depth Technical Guide to the In Vitro Antifungal Activity of (S)-Fenticonazole Fenticonazole is a broad-spectrum imidazole antimycotic agent, demonstrating a wide range of activity against dermatophytes and yeasts....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Antifungal Activity of (S)-Fenticonazole

Fenticonazole is a broad-spectrum imidazole antimycotic agent, demonstrating a wide range of activity against dermatophytes and yeasts.[1][2] Developed for the topical treatment of superficial mycoses, it is also recognized for its antibacterial action against Gram-positive bacteria and antiparasitic effects on Trichomonas vaginalis, making it a versatile therapeutic for mixed infections.[3][1][4][5][6]

Structurally, fenticonazole is a chiral molecule and is clinically administered as a racemic mixture of its two enantiomers: (R)- and (S)-fenticonazole.[7] In chiral pharmacology, it is common for one enantiomer (the eutomer) to exhibit significantly higher biological activity than the other (the distomer). Research into the stereoselectivity of fenticonazole has revealed that the antifungal activity is predominantly associated with one enantiomer.[7] This guide provides a detailed technical exploration of the in vitro antifungal properties of (S)-fenticonazole, the eutomer responsible for its potent antimycotic effects, focusing on its mechanism of action, standardized evaluation methodologies, and spectrum of activity.

Part 1: The Molecular Basis of (S)-Fenticonazole's Antifungal Efficacy

The antifungal power of (S)-fenticonazole stems from a multi-pronged attack on fungal cell physiology, with its primary mechanism being the disruption of the cell membrane's structural integrity.

Primary Mechanism: Inhibition of Ergosterol Biosynthesis

The principal mechanism of action for all azole antifungals, including (S)-fenticonazole, is the inhibition of ergosterol biosynthesis.[8][9][10] Ergosterol is the primary sterol in the fungal cell membrane, where it is essential for maintaining fluidity, integrity, and the proper function of membrane-bound enzymes.[9]

(S)-Fenticonazole specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene) , also known as CYP51.[8][9][11][12][13] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. The nitrogen atom in the imidazole ring of (S)-fenticonazole binds non-competitively to the heme iron atom in the active site of CYP51, preventing it from binding its natural substrate, lanosterol.[14]

This inhibition leads to two critical downstream effects:

  • Ergosterol Depletion: The fungal cell is deprived of ergosterol, leading to a dysfunctional cell membrane that is overly permeable and unable to support cell growth.[9]

  • Accumulation of Toxic Sterols: The enzymatic block causes a buildup of 14α-methylated sterol precursors, such as lanosterol.[15] These abnormal sterols integrate into the membrane, disrupting its structure and contributing to cell death.[14][15]

The stereoselective nature of this interaction is paramount; the specific three-dimensional conformation of (S)-fenticonazole allows for a more optimal fit within the active site of fungal CYP51 compared to its (R)-counterpart, explaining its superior activity.[11][16]

G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Result Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Catalyzes Ergosterol Ergosterol (Essential for Membrane Integrity) Membrane Fungal Cell Membrane Disruption & Cell Death CYP51->Ergosterol Produces Fenticonazole (S)-Fenticonazole Fenticonazole->CYP51 Inhibits

Caption: Mechanism of (S)-fenticonazole action on the ergosterol pathway.

Secondary Antifungal Mechanisms

Beyond its primary target, fenticonazole employs additional mechanisms that contribute to its broad-spectrum efficacy:

  • Inhibition of Secretory Aspartyl Proteases (SAPs): In Candida albicans, fenticonazole inhibits the secretion of SAPs.[3][1][6] These enzymes are crucial virulence factors that facilitate tissue adhesion and invasion, and their inhibition reduces the pathogen's ability to establish an infection.

  • Oxidative Damage: Fenticonazole has been shown to block cytochrome oxidases and peroxidases.[3][1][5] This action disrupts mitochondrial respiration and leads to the accumulation of reactive oxygen species (ROS), causing oxidative damage to cellular components and inducing fungal cell necrosis.[17]

Part 2: Standardized Methodologies for In Vitro Evaluation

To ensure reproducibility and comparability of antifungal susceptibility data, standardized protocols are essential. The methods established by the Clinical and Laboratory Standards Institute (CLSI), particularly the M27 standard for yeasts, provide a robust framework for evaluating the in vitro activity of agents like (S)-fenticonazole.[18][19][20]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Causality Behind Experimental Choices:

  • Medium: RPMI-1640 with L-glutamine and buffered with MOPS is the standard medium. It provides essential nutrients for fungal growth while the MOPS buffer maintains a stable physiological pH (7.0), which is critical as the activity of some azoles can be pH-dependent.[4]

  • Inoculum: Standardization of the inoculum to a final concentration of 0.5–2.5 x 10³ CFU/mL is crucial. A lower inoculum can lead to falsely low MICs, while a higher density can result in falsely high MICs or trailing growth, complicating interpretation.

  • Incubation: Incubation at 35°C for 24-48 hours provides optimal conditions for the growth of most pathogenic yeasts.

Step-by-Step Methodology:

  • Drug Preparation: Prepare a stock solution of (S)-fenticonazole in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 16 µg/mL.

  • Inoculum Preparation: Culture the fungal isolate on Sabouraud Dextrose Agar. Select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to 1–5 x 10⁶ CFU/mL).

  • Inoculum Dilution: Dilute the standardized fungal suspension in RPMI-1640 medium to achieve the final target inoculum concentration of 0.5–2.5 x 10³ CFU/mL.

  • Inoculation: Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions. Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours.

  • MIC Reading: Read the MIC endpoint visually or with a spectrophotometer. The MIC is the lowest drug concentration that causes a significant reduction in growth (typically ≥50% inhibition) compared to the positive control.

G start Start prep_drug Prepare Serial Dilutions of (S)-Fenticonazole in 96-Well Plate start->prep_drug prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Plate with Fungal Suspension prep_drug->inoculate dilute_inoculum Dilute Inoculum to Final Concentration prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MIC Endpoint (≥50% Growth Inhibition) incubate->read_mic end End read_mic->end

Caption: Workflow for the CLSI-based broth microdilution assay.

Protocol: Time-Kill Assays

Time-kill assays provide dynamic information about an antifungal's activity, distinguishing between fungistatic (inhibiting growth) and fungicidal (killing) effects.

Step-by-Step Methodology:

  • Preparation: Prepare flasks containing RPMI-1640 medium with (S)-fenticonazole at concentrations corresponding to multiples of the predetermined MIC (e.g., 2x, 4x, 8x MIC). Include a drug-free growth control flask.

  • Inoculation: Inoculate each flask with a starting fungal inoculum of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling: Incubate the flasks at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.

  • Quantification: Perform serial dilutions of each aliquot and plate them onto Sabouraud Dextrose Agar. Incubate the plates until colonies are visible, then count the number of CFU/mL.

  • Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[21][22] Studies have shown fenticonazole reaches this 99.9% killing endpoint for Candida albicans in approximately 17 hours at a concentration of 4x MIC.[21][22]

Part 3: Spectrum of In Vitro Activity

(S)-fenticonazole, as the active component of the racemic mixture, exhibits potent activity against a broad spectrum of clinically relevant fungi.

Activity Against Yeasts

Fenticonazole has demonstrated excellent in vitro activity against a wide range of yeasts. This includes:

  • Candida albicans and other Candida species: It is highly active against C. albicans, the most common cause of candidiasis, as well as emerging species like C. glabrata, C. parapsilosis, and C. tropicalis.[8][21]

  • Fluconazole-Resistant Strains: Importantly, fenticonazole retains significant activity against Candida isolates that have developed resistance to fluconazole.[23][24] This suggests that its mechanism may be less affected by the common resistance mechanisms that plague triazoles, such as drug efflux pumps.[23][24]

  • Cryptococcus neoformans : The active enantiomer of fenticonazole has been shown to be effective against this encapsulated yeast, a significant pathogen in immunocompromised individuals.[7]

Activity Against Dermatophytes

Fenticonazole is highly effective against the dermatophytes responsible for the majority of superficial fungal infections of the skin, hair, and nails. This includes species from the following genera:[3][2][8]

  • Trichophyton

  • Microsporum

  • Epidermophyton

Summary of In Vitro Susceptibility Data

The following table summarizes reported MIC ranges for fenticonazole against key fungal pathogens. Data for the racemic mixture is presented, as it is the most widely studied form, with the understanding that the (S)-enantiomer is the primary contributor to this activity.

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans0.25 - 20.51
Candida glabrata1 - 824
Candida parapsilosis≤0.03 - 0.250.060.125
Candida tropicalis0.25 - 20.51
Fluconazole-Resistant C. albicans1 - 8N/AN/A
Fluconazole-Resistant C. glabrata2 - 16N/AN/A

Note: MIC values are compiled from various in vitro studies and may vary based on specific isolates and testing conditions. Data primarily sourced from Sanguinetti et al. (2019) and Laganà et al. (2020).[22][23]

Conclusion and Future Directions

The in vitro profile of (S)-fenticonazole establishes it as a highly potent antifungal agent. Its primary mechanism, the stereoselective inhibition of lanosterol 14α-demethylase, is complemented by secondary actions that disrupt fungal virulence and viability. Standardized methodologies like broth microdilution and time-kill assays confirm its broad-spectrum activity against a wide array of yeasts and dermatophytes, including clinically challenging fluconazole-resistant strains.

For drug development professionals and researchers, (S)-fenticonazole represents more than just another azole. Its efficacy against resistant strains and its unique dual antifungal/antibacterial properties position it as a valuable molecule, particularly for the topical treatment of complex and mixed infections.

Future research should focus on:

  • Enantiomer-Specific Development: Exploring the development of an enantiopure (S)-fenticonazole formulation to potentially enhance efficacy and reduce off-target effects.

  • Combination Therapies: Investigating the synergistic potential of (S)-fenticonazole with other antifungal classes to combat multidrug-resistant fungal pathogens.

  • Mechanism of Resistance: Further elucidating why fenticonazole retains activity against fluconazole-resistant isolates at a molecular level.

By continuing to explore the robust in vitro characteristics of (S)-fenticonazole, the scientific community can better leverage its therapeutic potential in the ongoing fight against fungal diseases.

References

  • Veraldi, S., & Milani, R. (2019). Topical fenticonazole in dermatology and gynaecology. current role in therapy. Health of Woman, 47, 78-82. [Link]

  • Sanguinetti, M., Cantón, E., Torelli, R., Tumietto, F., Espinel-Ingroff, A., & Posteraro, B. (2019). In Vitro Activity of Fenticonazole against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays. Antimicrobial Agents and Chemotherapy, 63(7), e02693-18. [Link]

  • Berthod, A., Tartera, S., & Creti, A. (2002). Chiral discrimination by HPLC and CE and antifungal activity of racemic fenticonazole and its enantiomers. Chirality, 14(5), 423-429. [Link]

  • Sanguinetti, M., Cantón, E., Torelli, R., Tumietto, F., Espinel-Ingroff, A., & Posteraro, B. (2019). In Vitro Activity of Fenticonazole against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays. Antimicrobial Agents and Chemotherapy, 63(7). [Link]

  • Veronese, M., Salvaterra, M., & Barzaghi, D. (1981). Fenticonazole, a new imidazole derivative with antibacterial and antifungal activity. In vitro study. Arzneimittel-Forschung, 31(12), 2133-2137. [Link]

  • Laganà, A. S., Sanguinetti, M., & Posteraro, B. (2020). New Data on the In Vitro Activity of Fenticonazole against Fluconazole-Resistant Candida Species. Antimicrobial Agents and Chemotherapy, 64(12), e01739-20. [Link]

  • Yıldırım, M., & Durmuş, A. S. (2022). The efficacy and safety of fenticonazole in the treatment of mixed vaginitis. Journal of Surgery and Medicine, 6(2), 160-164. [Link]

  • Veraldi, S., & Milani, R. (2008). Topical fenticonazole in dermatology and gynaecology: current role in therapy. Drugs, 68(15), 2183-2194. [Link]

  • Sanguinetti, M., Cantón, E., Torelli, R., Tumietto, F., Espinel-Ingroff, A., & Posteraro, B. (2019). In Vitro Activity of Fenticonazole against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays. Antimicrobial Agents and Chemotherapy, 63(7), e02693-18. [Link]

  • Li, D. D., Deng, L., & Li, X. M. (2018). Fluconazole inhibits cellular ergosterol synthesis to confer synergism with berberine against yeast cells. Journal of Global Antimicrobial Resistance, 13, 125-130. [Link]

  • Patsnap. (2024). What is the mechanism of Fenticonazole Nitrate? Patsnap Synapse. [Link]

  • Laganà, A. S., Sanguinetti, M., & Posteraro, B. (2020). New Data on the In Vitro Activity of Fenticonazole against Fluconazole-Resistant Candida Species. Antimicrobial Agents and Chemotherapy, 64(12). [Link]

  • Veraldi, S., & Milani, R. (2008). Topical Fenticonazole in Dermatology and Gynaecology: current role in therapy. Request PDF on ResearchGate. [Link]

  • CLSI. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Clinical and Laboratory Standards Institute. [Link]

  • CLSI. Epidemiological Cutoff Values for Antifungal Susceptibility Testing, M57S. Clinical and Laboratory Standards Institute. [Link]

  • Inxight Drugs. FENTICONAZOLE. National Center for Advancing Translational Sciences. [Link]

  • Tumietto, F., & Giacomelli, L. (2017). Fenticonazole: an effective topical treatment for superficial mycoses as the first-step of antifungal stewardship program. European Review for Medical and Pharmacological Sciences, 21(12), 2749-2754. [Link]

  • Lamb, D. C., Kelly, D. E., & Baldwin, B. C. (1997). Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers. FEMS Microbiology Letters, 149(1), 111-114. [Link]

  • Jones, B. M., Geary, I., & Duerden, B. I. (1988). Comparison of the in vitro activities of fenticonazole, other imidazoles, metronidazole, and tetracycline against organisms associated with bacterial vaginosis and skin infections. Antimicrobial Agents and Chemotherapy, 32(5), 734-736. [Link]

  • Revie, N. M., & Robbins, N. (2020). A Practical Guide to Antifungal Susceptibility Testing. Current Fungal Infection Reports, 14(4), 316-326. [Link]

  • CLSI. Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • CLSI. Performance Standards for Antifungal Susceptibility Testing of Yeasts, M27M44S. Clinical and Laboratory Standards Institute. [Link]

  • Li, Y., & Zhang, Y. (2013). Separation of fenticonazole nitrate enantiomers by chiral-HPLC. ResearchGate. [Link]

  • Hata, M., Ishii, Y., Watanabe, E., Uoto, K., Kobayashi, S., Yoshida, K. I., Otani, T., & Ando, A. (2010). Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase. Medical Mycology, 48(4), 642-649. [Link]

  • Costa, A. L., Veronese, M., & Gatti, M. (1982). Antifungal activity of fenticonazole in experimental dermatomycosis and candidiasis. Mykosen, 25(1), 47-52. [Link]

  • Georgopapadakou, N. H., & Walsh, T. J. (1996). Inhibitors of Ergosterol Biosynthesis as Antifungal Agents. Current Opinion in Infectious Diseases, 9(6), 466-471. [Link]

  • Carrillo-Muñoz, A. J., Giusiano, G., Ezkurra, P. A., & Quindós, G. (2006). In Vitro Activity of Sertaconazole, Fluconazole, Ketoconazole, Fenticonazole, Clotrimazole and Itraconazole Against Pathogenic Vaginal Candida Species. Mycoses, 49(4), 315-319. [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2014). Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. Chemical Reviews, 114(17), 8997-9013. [Link]

  • Wang, L., Zhang, Y., & Ding, L. (2016). Determination of fenticonazole enantiomers by LC-ESI-MS/MS and its application to pharmacokinetic studies in female rats. Journal of Chromatographic Science, 54(8), 1348-1354. [Link]

  • Barrett-Bee, K., & Dixon, G. (1995). Ergosterol biosynthesis inhibition: a target for antifungal agents. Acta Biochimica Polonica, 42(4), 465-479. [Link]

  • Liu, Y., Zhang, J., & Li, S. (2018). Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. Frontiers in Microbiology, 9, 239. [Link]

  • Warrilow, A. G. S., Parker, J. E., & Kelly, D. E. (2016). Stereochemistry and binding of the plant pathogen CYP51 inhibitor (R,S)-1-[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-1H-1,2,4-triazole (propiconazole). PLoS ONE, 11(12), e0167485. [Link]

  • Warrilow, A. G. S., Parker, J. E., & Kelly, D. E. (2013). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy, 57(3), 1352-1360. [Link]

  • Parker, J. E., Warrilow, A. G. S., & Kelly, D. E. (2014). Resistance to antifungals that target CYP51. Expert Opinion on Drug Metabolism & Toxicology, 10(11), 1485-1502. [Link]

Sources

Foundational

Introduction: The Significance of Chirality in Azole Antifungals

An In-depth Technical Guide to the Chemical and Physical Properties of (S)-Fenticonazole Fenticonazole is a potent, broad-spectrum imidazole antimycotic agent widely recognized for its efficacy against a range of dermato...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical and Physical Properties of (S)-Fenticonazole

Fenticonazole is a potent, broad-spectrum imidazole antimycotic agent widely recognized for its efficacy against a range of dermatophytes and yeasts.[1] It is also distinguished by its antibacterial and antiparasitic activities.[2] Like many therapeutic agents, fenticonazole possesses a stereogenic center, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-fenticonazole and (R)-fenticonazole. In clinical applications, it is often used as a racemic mixture, a 1:1 combination of both enantiomers.[1][3]

However, the principles of stereochemistry and pharmacology dictate that enantiomers can exhibit profound differences in biological activity, metabolism, and toxicity. Understanding the specific properties of a single enantiomer is paramount for advanced drug development, enabling the potential for more targeted therapies with improved efficacy and safety profiles. This guide provides an in-depth technical overview of the chemical and physical properties of the (S)-enantiomer of fenticonazole, designed for researchers, scientists, and drug development professionals. We will delve into its structural and physicochemical characteristics, the mechanistic basis of its action, and the analytical methodologies crucial for its enantioselective characterization.

Chemical Identity and Structure

The precise chemical identity of a molecule is the foundation of all further study. For (S)-fenticonazole, the key identifiers are outlined below, providing a clear and unambiguous definition of the active substance.

  • IUPAC Name: 1-[(2S)-2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]imidazole[4]

  • CAS Number: 1268165-30-5[4]

  • Molecular Formula: C₂₄H₂₀Cl₂N₂OS[4]

  • Canonical SMILES: C1=CC=C(C=C1)SC2=CC=C(C=C2)COC4=C(C=C(C=C4)Cl)Cl[4]

  • InChI Key: ZCJYUTQZBAIHBS-XMMPIXPASA-N[4]

The molecular structure, depicted below, features a chiral carbon atom (marked with an asterisk) bonded to four different substituents: the ethyl-imidazole group, the dichlorophenyl group, a hydrogen atom, and the ether-linked phenylsulfanylphenyl group. This single stereocenter is the origin of its enantiomeric nature.

Caption: Chemical structure of (S)-fenticonazole.

Physicochemical Properties

The physical and chemical properties of a drug molecule are critical determinants of its formulation, delivery, and pharmacokinetic behavior. The table below summarizes the key physicochemical data for fenticonazole. It is important to note that much of the publicly available data has been generated using the racemic fenticonazole nitrate salt. Where data is specific to the (S)-enantiomer, it is noted.

PropertyValueSource(s)
Molecular Weight 455.4 g/mol [4]
Appearance White to pale yellow crystalline powder[5]
Melting Point 135 - 137 °C (for Fenticonazole Nitrate racemate)[5]
pKa 6.54 (for racemate)[5]
Solubility (at 20°C) Water: < 0.1 mg/mLMethanol: 100 mg/mLChloroform: 300 mg/mLDimethylformamide (DMF): 600 mg/mLEthanol: 30 mg/mL[6]
UV-Vis λmax 252-253 nm (in Methanol)[6]
Optical Activity The S-enantiomer is dextrorotatory, designated S-(+). It exhibits a positive Cotton effect in Circular Dichroism (CD) spectroscopy.[3]

The poor aqueous solubility (<0.1 mg/mL) is a defining characteristic of fenticonazole, necessitating formulation strategies such as nanosystems or the use of organic solvents in analytical methods to enhance its bioavailability and utility.[6]

Mechanism of Action: A Multi-pronged Antifungal Attack

(S)-Fenticonazole, as an imidazole derivative, primarily exerts its antifungal effect by disrupting the integrity of the fungal cell membrane. This is achieved through a targeted inhibition of a key enzyme in the ergosterol biosynthesis pathway.[7]

Primary Mechanism: Inhibition of Lanosterol 14α-demethylase The principal target of fenticonazole is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[8] This enzyme is essential for the conversion of lanosterol to ergosterol, the primary sterol component of the fungal cell membrane. Ergosterol is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By inhibiting this enzyme, (S)-fenticonazole triggers a cascade of detrimental effects:

  • Ergosterol Depletion: The fungal cell membrane becomes deficient in ergosterol, leading to increased permeability and structural instability.

  • Toxic Sterol Accumulation: The inhibition causes a buildup of lanosterol and other methylated sterol precursors, which integrate into the membrane and disrupt its normal architecture and function.

This disruption ultimately inhibits fungal growth (fungistatic action) and, at higher concentrations, can lead to cell death (fungicidal action).[5]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of (S)-Fenticonazole cluster_outcome Result Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Fungal CYP450) Lanosterol->Enzyme Substrate Ergosterol Ergosterol (Fungal Cell Membrane Integrity) Disruption Cell Membrane Disruption (Increased Permeability) Enzyme->Ergosterol Product Fenticonazole (S)-Fenticonazole Fenticonazole->Enzyme Inhibition Death Fungal Cell Death Disruption->Death

Caption: Inhibition of Ergosterol Synthesis by (S)-Fenticonazole.

Secondary Mechanisms of Action Beyond its primary target, fenticonazole exhibits other activities that contribute to its broad-spectrum efficacy:

  • Inhibition of Secreted Aspartate Proteases (SAPs): In Candida albicans, it inhibits the secretion of these virulence factors, which are crucial for host tissue adhesion and invasion.[9]

  • Direct Membrane Damage: It is believed to have a direct damaging effect on the cytoplasmic membrane.[8]

  • Enzyme Inhibition: It blocks cytochrome oxidases and peroxidases, leading to the accumulation of toxic reactive oxygen species within the fungal cell.[8][9]

Analytical Methodologies for Enantioselective Analysis

The therapeutic use of a single enantiomer necessitates robust analytical methods to determine enantiomeric purity and ensure quality control. As fenticonazole is used as a racemate, the ability to separate and quantify the individual (S)- and (R)-enantiomers is of paramount importance for research and development.

Core Technique: Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is the gold standard for separating enantiomers. The causality behind this choice lies in the use of a Chiral Stationary Phase (CSP), which creates a diastereomeric interaction with the enantiomers, leading to differential retention times.

Experimental Protocol: Enantioseparation of Fenticonazole Nitrate The following protocol is a synthesized example based on established methodologies for the separation of fenticonazole enantiomers.[9][10] This self-validating system ensures that resolution is achieved and maintained.

1. Instrumentation and Materials:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase: Daicel CHIRALPAK® AY-H column (250 mm x 4.6 mm, 5 µm).[9][10]

  • Mobile Phase: n-hexane:isopropanol:diethylamine (85:15:0.15, v/v/v).

  • Fenticonazole Nitrate reference standard (racemic).

  • Solvents of HPLC grade.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

3. Procedure:

  • Mobile Phase Preparation: Precisely mix the n-hexane, isopropanol, and diethylamine in the specified ratio. Degas the solution using sonication or vacuum filtration to prevent bubble formation, which can interfere with detection. The small amount of diethylamine is critical; it acts as a basic modifier to improve peak shape and resolution for the amine-containing analyte.

  • Standard Preparation: Accurately weigh and dissolve the fenticonazole nitrate standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved. This ensures the CSP is fully conditioned for reproducible interactions.

  • Analysis: Inject the standard solution. The enantiomers will separate, with the (-)-enantiomer typically eluting before the (+)-enantiomer under these conditions.

  • Validation: A successful separation is validated by achieving a resolution (Rs) of not less than 1.5 between the two enantiomeric peaks, ensuring baseline separation.[9][10]

G Sample Racemic Fenticonazole Sample Preparation HPLC Chiral HPLC System (Daicel AY-H Column) Sample->HPLC Separation Differential Retention (Diastereomeric Interaction) HPLC->Separation Detector UV Detector (254 nm) Separation->Detector Chromatogram Output Chromatogram (Two Resolved Peaks) Detector->Chromatogram Analysis Data Analysis (Enantiomeric Purity, Rs ≥ 1.5) Chromatogram->Analysis

Caption: Workflow for Chiral HPLC Analysis of Fenticonazole.

Biological Stereoselectivity: The Ascendancy of the Eutomer

It has been demonstrated that the antifungal activity of fenticonazole resides primarily in one enantiomer, known as the eutomer. Studies comparing the minimum inhibitory concentration (MIC) of the racemate and the individual, separated enantiomers against various fungal strains revealed that the eutomer was significantly more potent.[3]

Crucially, this biologically superior eutomer was identified as the enantiomer that is more retained on the chiral HPLC column (i.e., has a longer retention time) and exhibits a positive Cotton effect in CD spectroscopy.[3] This directly links the S-(+)-fenticonazole enantiomer to the enhanced therapeutic activity, providing a compelling rationale for the development of a single-enantiomer product to maximize efficacy and potentially reduce metabolic load by eliminating the less active distomer.

Conclusion

(S)-fenticonazole represents the therapeutically active component of the widely used racemic antifungal agent. Its chemical and physical properties, particularly its poor aqueous solubility and specific chiroptical characteristics, are defining features that guide its analysis and formulation. The mechanism of action, centered on the targeted inhibition of ergosterol biosynthesis, provides a clear basis for its potent antifungal effects. The availability of robust chiral HPLC methods is essential for the quality control and further development of this single-enantiomer drug. For drug development professionals, focusing on the (S)-enantiomer offers a scientifically-grounded pathway to optimizing antifungal therapy, underscoring the critical importance of stereochemical considerations in modern pharmacology.

References

  • Quaglia, M. G., Donati, E., Desideri, N., Fanali, S., D'auria, F. D., & Tecca, M. (2002). Chiral discrimination by HPLC and CE and antifungal activity of racemic fenticonazole and its enantiomers. Chirality, 14(5), 413-418. [Link]

  • Ping, W. (2012). Separation of fenticonazole nitrate enantiomers by chiral-HPLC. Journal of China Pharmaceutical University. [Link]

  • PubChem. (n.d.). Fenticonazole. In PubChem Compound Database. National Center for Biotechnology Information. [Link]

  • Veraldi, S., & Milani, R. (2019). Topical fenticonazole in dermatology and gynaecology. current role in therapy. Health of Woman, 47(4), 78-82. [Link]

  • Global Substance Registration System. (n.d.). FENTICONAZOLE, (S)-. [Link]

  • Inxight Drugs. (n.d.). FENTICONAZOLE NITRATE. [Link]

  • Journal of China Pharmaceutical University. (n.d.). Separation of fenticonazole nitrate enantiomers by chiral-HPLC. [Link]

  • Wikipedia. (n.d.). Fenticonazole. [Link]

  • Quaglia, M. G., et al. (2001). Determination of fenticonazole and its impurities by capillary electrophoresis and high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 297-304. [Link]

  • Albash, R., et al. (2022). Development and characterization of fenticonazole nitrate-loaded cubogel for the management of vaginal candidiasis. Saudi Pharmaceutical Journal, 30(11), 1645-1655. [Link]

  • Ahmed, O. A., et al. (2023). A comprehensive review on recent nanosystems for enhancing antifungal activity of fenticonazole nitrate from different routes of administration. Journal of Drug Delivery Science and Technology, 80, 104125. [Link]

Sources

Exploratory

Discovery, Chiral Resolution, and Pharmacological Profiling of Fenticonazole Enantiomers

Executive Summary Fenticonazole is a broad-spectrum imidazole antifungal agent widely utilized in clinical dermatology and gynecology. While it is administered therapeutically as a racemic mixture, its pharmacological ef...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fenticonazole is a broad-spectrum imidazole antifungal agent widely utilized in clinical dermatology and gynecology. While it is administered therapeutically as a racemic mixture, its pharmacological efficacy and pharmacokinetic profile are highly stereoselective. This technical guide explores the discovery of fenticonazole's enantiomeric properties, the mechanistic causality behind its chiral separation, and the self-validating experimental protocols required to isolate and evaluate its eutomer and distomer.

Pharmacological Asymmetry: Mechanism of Action & Stereoselectivity

Fenticonazole exerts its antifungal activity through a dual mechanism: it inhibits lanosterol 14α-demethylase (CYP51), disrupting fungal cell membrane ergosterol synthesis, and it suppresses the synthesis of , a critical virulence enzyme in pathogenic fungi.

The chirality of fenticonazole introduces significant pharmacological asymmetry. Biological evaluations against Cryptococcus neoformans and Aspergillus nidulans reveal that the S-(+)-enantiomer (which exhibits a positive Cotton effect in circular dichroism spectroscopy) is the eutomer, demonstrating superior minimum inhibitory concentration (MIC) profiles compared to the R-(-)-enantiomer[1].

Furthermore, stereoselective pharmacokinetic studies in female rats indicate that the S-(+)-eutomer is absorbed and eliminated more rapidly. The S-(+)-enantiomer achieves a Cmax​ 1.36-fold higher than the R-(-)-enantiomer, although overall systemic exposure ( AUC0−12​ ) remains comparable[2].

Diagram 1: Dual mechanism of action of fenticonazole enantiomers leading to fungal cell death.

Chiral Separation Strategies: The Causality of Method Design

The resolution of rac-fenticonazole into its pure enantiomers is critical for pharmacological profiling. Two primary modalities are employed: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

Chiral HPLC: Polysaccharide-Based Stationary Phases

The most effective chiral stationary phases (CSPs) for fenticonazole are based on3 (e.g., Daicel OD-H or AY-H)[3].

  • Causality of Chiral Recognition: The helical carbon backbone of the CSP, decorated with phenylcarbamate moieties, provides a highly ordered chiral environment. The S-(+)-enantiomer forms a more stable, reversible diastereomeric complex via hydrogen bonding, π−π stacking, and dipole interactions, resulting in longer retention times[1][3].

  • Causality of Mobile Phase Additives: A mobile phase of n-hexane and isopropanol (IPA) is typically used. However, the addition of 4 is mandatory[4]. Because fenticonazole contains a basic imidazole ring, it strongly interacts with residual acidic silanol groups on the silica support. DEA acts as a competing base, masking these silanols to prevent severe peak tailing and ensure a resolution ( Rs​ ) ≥1.5 [4][5].

Capillary Electrophoresis (CE): Cyclodextrin Selectors

CE offers an orthogonal separation mechanism requiring approximately half the analysis time of HPLC[1].

  • Causality of Electrophoretic Resolution: Separation is achieved using a background electrolyte (BGE) of phosphate buffer at pH 3.0 containing 6[6]. At pH 3.0, fenticonazole is fully protonated, driving its electrophoretic mobility toward the cathode. The cyclodextrin acts as a chiral selector by forming transient inclusion complexes with the enantiomers. The S-(+)-eutomer forms a more stable complex with the neutral cyclodextrin, effectively increasing its apparent mass-to-charge ratio and resulting in a longer migration time compared to the R-(-)-distomer[1][6].

Diagram 2: Comparative workflows for the chiral resolution of rac-fenticonazole.

Quantitative Data Summaries

Table 1: Pharmacokinetic Parameters of Fenticonazole Enantiomers in Female Rats

Data derived from stereoselective LC-ESI-MS/MS pharmacokinetic studies[2].

ParameterR-(-)-Fenticonazole (Distomer)S-(+)-Fenticonazole (Eutomer)Ratio (S/R)
Cmax​ Baseline1.36-fold higher1.36
t1/2β​ 1.95-fold longerShorter0.51
Mean Residence Time (MRT) 1.24-fold longerShorter0.81
AUC0−12​ No significant differenceNo significant difference~1.00
Table 2: Chromatographic vs. Electrophoretic Separation Parameters

Data synthesized from comparative chiral discrimination studies[1][5][6].

ParameterChiral HPLCCapillary Electrophoresis (CE)
Chiral Selector Cellulose 3,5-dichlorophenylcarbamateTrimethyl- β -cyclodextrin
Mobile Phase / BGE n-Hexane : Isopropanol : DEA (85:15:0.15)30 mM Phosphate buffer (pH 3.0)
Enantiomer Elution Order R-(-) elutes first, S-(+) retained longerR-(-) shorter migration, S-(+) longer
Resolution ( Rs​ ) ≥1.5 (Baseline resolved)Baseline resolved
Typical Analysis Time ~ 30-40 minutes< 20 minutes

Self-Validating Experimental Protocols

Protocol 1: Chiral HPLC Resolution of rac-Fenticonazole

This protocol establishes a self-validating feedback loop using resolution ( Rs​ ) as the primary system suitability criterion.

  • Column Preparation: Install a 5 (250 mm × 4.6 mm, 5 μm) into the HPLC system[5]. Equilibrate the column oven to 35°C.

  • Mobile Phase Compounding: Mix HPLC-grade n-hexane, isopropanol, and diethylamine in an 85:15:0.15 (v/v/v) ratio[5]. Degas via ultrasonication for 15 minutes.

  • Sample Preparation: Dissolve rac-fenticonazole nitrate standard in the mobile phase to a concentration of 0.5 mg/mL. Filter through a 0.22 μm PTFE syringe filter.

  • Chromatographic Run:

    • Flow rate: 1.0 mL/min.

    • Detection wavelength: 254 nm.

    • Injection volume: 10 μL.

  • System Suitability Validation: Calculate the resolution ( Rs​ ) between the R-(-) and S-(+) peaks.

    • Validation Check: If Rs​<1.5 , the complexation kinetics are suboptimal. Decrease the isopropanol concentration by 2% to increase retention time and chiral interaction frequency.

Protocol 2: In Vitro MIC Determination (Microdilution Method)

To confirm the biological activity of the isolated enantiomers, MIC must be determined using standardized 7[7].

  • Stock Preparation: Prepare a 100× stock of the isolated S-(+)-fenticonazole, R-(-)-fenticonazole, and rac-fenticonazole in dimethyl sulfoxide (DMSO)[7].

  • Serial Dilution: Dilute the stocks in standard test medium (e.g., RPMI 1640) to achieve a final well concentration ranging from 0.0312 μg/mL to 32 μg/mL.

  • Inoculation: Standardize the yeast inoculum (e.g., Cryptococcus neoformans) to 1×103 to 5×103 CFU/mL. Add 100 μL of inoculum to each well of a 96-well microtiter plate.

  • Quality Control (Self-Validation): Concurrently run Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.

    • Validation Check: The assay is only valid if the MIC values for the ATCC control strains fall within the established CLSI/EUCAST acceptable ranges[7].

  • Incubation & Reading: Incubate at 35°C for 24-48 hours. The MIC is defined as the lowest concentration resulting in a ≥50% reduction in growth compared to the drug-free control.

References

  • Ping, W. "Separation of fenticonazole nitrate enantiomers by chiral-HPLC." Journal of China Pharmaceutical University.
  • Quaglia, M. G., et al. "Chiral discrimination by HPLC and CE and antifungal activity of racemic fenticonazole and its enantiomers." Chirality / PubMed.
  • "Determination of fenticonazole enantiomers by LC-ESI-MS/MS and its application to pharmacokinetic studies in female r
  • "Chiral Nano-Liquid Chromatography and Dispersive Liquid-Liquid Microextraction Applied to the Analysis of Antifungal Drugs in Milk." MDPI.
  • Podolska, M., et al.
  • "Fenticonazole Nitrate | 73151-29-8." Tokyo Chemical Industry Co., Ltd.
  • "Determination of fenticonazole and its impurities by capillary electrophoresis and high performance liquid chromatography.
  • "Fenticonazole Activity Measured by the Methods of the European Committee on Antimicrobial Susceptibility Testing and CLSI." Antimicrob Agents Chemother / PMC.

Sources

Foundational

Preliminary Toxicity and Pharmacokinetic Profiling of (S)-Fenticonazole: A Technical Whitepaper

Executive Summary Fenticonazole nitrate is a broad-spectrum imidazole antifungal agent primarily utilized for superficial and mucosal fungal infections. Like many azole derivatives, it possesses a chiral center and is cl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fenticonazole nitrate is a broad-spectrum imidazole antifungal agent primarily utilized for superficial and mucosal fungal infections. Like many azole derivatives, it possesses a chiral center and is clinically administered as a racemic mixture. However, modern toxicological paradigms dictate that enantiomers of chiral drugs often exhibit distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Recent analytical advancements have demonstrated that the enantiomers of fenticonazole display divergent systemic absorption and elimination kinetics.

This whitepaper provides an in-depth technical framework for evaluating the preliminary toxicity of the isolated (S)-enantiomer. By grounding our approach in stereoselective pharmacokinetics and validated in vivo models, we establish a self-validating protocol for drug development professionals to accurately assess the safety margins of chiral azole formulations.

Mechanistic Grounding: Stereoselective Kinetics and Toxicity Causality

To understand the toxicity of (S)-fenticonazole, one must first establish the causality between its systemic absorption and off-target hepatic interactions. The primary therapeutic mechanism of fenticonazole involves the inhibition of fungal cytochrome P450 14α-demethylase (CYP51A1), which disrupts ergosterol biosynthesis and leads to fungal cell membrane degradation[1]. However, the structural homology between fungal CYP51A1 and human hepatic cytochrome P450 enzymes (e.g., CYP3A4, CYP2C9) introduces the potential for off-target hepatic toxicity[2].

When evaluating the isolated enantiomers, causality must be traced back to absorption kinetics. According to, the (S)-(+)-fenticonazole enantiomer is absorbed into the systemic circulation and eliminated at a markedly faster rate than (R)-(-)-fenticonazole[3].

The Causality of Toxicity: This rapid systemic influx of the (S)-enantiomer can transiently overwhelm hepatic clearance mechanisms. While the weak absorption of the (R)-enantiomer inherently limits its systemic toxicity[3], the rapid bioavailability of (S)-fenticonazole necessitates rigorous monitoring for hepatotoxicity. If a formulation inadvertently enriches the (S)-enantiomer, the resulting hepatic burden can lead to transient elevations in serum glutamic pyruvic transaminase (SGPT/ALT) and liver hypertrophy—toxicological endpoints that have been documented in chronic toxicity studies of the racemate at high oral doses (80-160 mg/kg)[4].

Quantitative Toxicological Profile

The following table synthesizes the preliminary toxicological and pharmacokinetic parameters associated with fenticonazole, highlighting the critical differences between the racemic mixture and the stereospecific behavior of its enantiomers[3][4].

Toxicological / PK Parameter(S)-(+)-Fenticonazole(R)-(-)-FenticonazoleFenticonazole (Racemic Mixture)
Systemic Absorption Rate RapidSlow / WeakModerate
Clearance & Elimination Rate FastSlowBaseline
LD50 (Mice, Oral) Enantiomer-specific data pendingEnantiomer-specific data pending> 3000 mg/kg
LD50 (Mice, Intraperitoneal) Enantiomer-specific data pendingEnantiomer-specific data pending1276 mg/kg (M), 1265 mg/kg (F)
LD50 (Rats, Intraperitoneal) Enantiomer-specific data pendingEnantiomer-specific data pending440 mg/kg (M), 309 mg/kg (F)
Primary Off-Target Toxicity Hepatic (Potential SGPT/ALT elevation due to rapid influx)Reduced in vivo toxicity due to poor absorptionHepatic hypertrophy, transient SGPT elevation
Reproductive Toxicity N/AN/AEmbryolethal at high dosages (>20 mg/kg)

Experimental Protocol: In Vivo Toxicity & Permeability Workflow

To accurately assess the localized and systemic toxicity of (S)-fenticonazole, the rabbit vagina model is utilized due to its anatomical and physiological similarities to the human vaginal mucosa, as established in[5].

This protocol is designed as a self-validating system : by utilizing mifepristone as an internal standard (IS) and employing a chiral stationary phase during LC-MS/MS, researchers can definitively prove that observed hepatic enzyme elevations are caused by the specific concentration of the (S)-enantiomer, eliminating confounding variables from racemic impurities.

Step-by-Step Methodology

Step 1: Animal Preparation and Acclimatization

  • Select healthy, nulliparous female New Zealand White rabbits (2.0–2.5 kg).

  • Acclimatize the subjects in individual cages under controlled environmental conditions (22±2°C, 12-hour light/dark cycle) for 7 days prior to the study.

Step 2: Intravaginal Administration

  • Formulate (S)-fenticonazole into a standardized vaginal gel or ovule vehicle.

  • Administer the formulation deep into the vaginal cavity using a calibrated atraumatic applicator.

  • Secure the subjects in a temporary restraint for 30 minutes post-administration to prevent formulation expulsion.

Step 3: Systemic Pharmacokinetic Sampling

  • Cannulate the marginal ear vein for serial blood collection.

  • Collect 1.0 mL blood samples at predetermined intervals: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Centrifuge samples immediately at 3000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until extraction.

Step 4: Plasma Extraction and Protein Precipitation

  • Thaw plasma samples to room temperature. Transfer 100 µL of plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard (Mifepristone, 500 ng/mL).

  • Add 300 µL of acetonitrile containing 2% acetic acid to precipitate proteins.

  • Vortex vigorously for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Step 5: Stereoselective LC-ESI-MS/MS Analysis

  • Inject 10 µL of the supernatant onto a chiral stationary phase column (e.g., Chiralpak IC or equivalent) to ensure strict separation of any potential (R)-enantiomer impurities.

  • Operate the mass spectrometer in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode.

  • Monitor the precursor-to-product ion transitions: m/z 455.2 → 199.1 for (S)-fenticonazole and m/z 430.2 → 372.3 for mifepristone (IS).

  • Validate the method to ensure a lower limit of quantification (LLOQ) of at least 0.1 ng/mL[5].

Step 6: Toxicological and Histopathological Evaluation

  • At 24 hours post-dose, collect a final blood sample for liver function tests (LFTs), specifically quantifying SGPT/ALT and AST levels to monitor for acute hepatotoxicity.

  • Euthanize the subjects and excise the vaginal tissue and liver.

  • Perform histopathological scoring on the vaginal mucosa for local irritation (erythema, edema, epithelial desquamation) and on the liver for signs of hypertrophy or cellular necrosis.

Pathway Visualization

The following diagram illustrates the logical flow of (S)-fenticonazole from localized administration to systemic clearance, highlighting the critical node where rapid absorption triggers off-target hepatic CYP450 interactions.

G Exposure (S)-Fenticonazole Administration Absorption Rapid Systemic Absorption (vs. R-enantiomer) Exposure->Absorption Systemic Leakage Target Fungal CYP51A1 Inhibition Exposure->Target Local/Therapeutic Effect Hepatic Hepatic CYP450 Interaction Absorption->Hepatic Portal Circulation Toxicity Transient SGPT/ALT Elevation Hepatic->Toxicity Dose > 80mg/kg Clearance Hepatic Clearance & Excretion Hepatic->Clearance Normal Metabolism

Metabolic and toxicological pathway of (S)-fenticonazole highlighting hepatic CYP450 interactions.

Conclusion

The preliminary toxicity profiling of (S)-fenticonazole underscores the critical importance of stereoselective analysis in modern drug development. Because the (S)-enantiomer exhibits significantly faster systemic absorption than its (R)-counterpart, it carries a distinct risk profile for transient hepatic enzyme elevation if systemic leakage occurs from topical or mucosal applications. By implementing the self-validating in vivo rabbit model coupled with chiral LC-ESI-MS/MS, researchers can accurately map the PK/PD relationship of this specific enantiomer, ensuring that future antifungal formulations are both highly efficacious and toxicologically sound.

References

  • Feng Z, Zou Q, Tan X, Che W, Zhang Z. "Determination of fenticonazole enantiomers by LC-ESI-MS/MS and its application to pharmacokinetic studies in female rats." Arzneimittelforschung. 2011.[Link]

  • Campos R, Bittencourt SF, Rojas-Moscoso JA, De Nucci G. "The rabbit vagina as an in vivo model for vaginal fenticonazole permeability and toxicity." Journal of Pharmacological and Toxicological Methods. 2018.[Link]

Sources

Exploratory

Stereoselective Dynamics: (S)-Fenticonazole Interaction with Fungal Cell Membranes

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Fenticonazole nitrate is a broad-spectrum imidazole antifungal agent that exe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Fenticonazole nitrate is a broad-spectrum imidazole antifungal agent that exerts its primary fungistatic and fungicidal effects by compromising the integrity of the fungal cell membrane[1]. As a chiral compound containing an asymmetric carbon, fenticonazole exists as two enantiomers: (R)- and (S)-fenticonazole[2]. While clinically formulated as a racemate, the stereochemistry of azole antifungals profoundly dictates their pharmacodynamic interactions with target enzymes[3]. This whitepaper provides an in-depth mechanistic analysis of how the (S)-enantiomer interacts with fungal cell membranes, detailing its stereoselective binding to lanosterol 14α-demethylase (CYP51), the downstream biophysical consequences on membrane architecture, and the rigorous experimental workflows required to validate these interactions.

Mechanistic Foundation: The Role of Chirality in CYP51 Inhibition

The primary target of fenticonazole is lanosterol 14α-demethylase (CYP51), a highly conserved cytochrome P450 enzyme responsible for the oxidative removal of the 14α-methyl group from lanosterol—a rate-limiting step in ergosterol biosynthesis[1][4].

The mechanism of inhibition is bipartite:

  • Heme Coordination: The basic nitrogen (N-3) of the imidazole ring coordinates directly with the heme iron of CYP51, acting as a sixth ligand and preventing oxygen activation[3].

  • Stereoselective Pocket Binding: The N-1 substituent (the chiral tail) interacts with the hydrophobic substrate-binding pocket of the apoprotein[3].

The spatial orientation of the (S)-enantiomer dictates its thermodynamic fit within this pocket. In azole antifungals, stereoselective interactions frequently result in one enantiomer demonstrating superior binding kinetics ( Kd​ ), leading to a more profound blockade of the pathway and a subsequent lethal accumulation of toxic 14α-methylated sterol precursors[5].

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 ToxicSterols 14α-methylated Sterols (Toxic Accumulation) CYP51->ToxicSterols Blocked Pathway Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Pathway Membrane Fungal Cell Membrane Lysis ToxicSterols->Membrane Ergosterol->Membrane Depletion causes instability SFenticonazole (S)-Fenticonazole SFenticonazole->CYP51 Stereoselective Inhibition

Caption: Ergosterol biosynthesis pathway and stereoselective inhibition by (S)-Fenticonazole.

Downstream Effects on Membrane Architecture

The inhibition of CYP51 by (S)-fenticonazole triggers a cascade of biophysical alterations within the fungal cell membrane. Ergosterol is the fungal analog of mammalian cholesterol, essential for maintaining membrane fluidity, asymmetry, and the function of membrane-bound enzymes[6].

  • Altered Permeability: The substitution of planar ergosterol molecules with bulky, aberrant 14α-methylated sterols disrupts the van der Waals interactions between the acyl chains of the phospholipid bilayer. This structural defect increases membrane permeability, leading to the lethal leakage of intracellular ions (e.g., K+ ), ATP, and macromolecules[4].

  • Direct Membrane Destabilization: At higher local concentrations, fenticonazole transitions from fungistatic to fungicidal. It directly inserts into the lipid bilayer, causing physical membrane damage and rapid cell lysis[7].

  • Secondary Virulence Inhibition: Beyond structural degradation, the membrane alterations induced by fenticonazole inhibit the secretion of aspartyl proteinases (SAPs), which are critical virulence factors utilized by Candida albicans for tissue invasion and host immune evasion[1].

Quantitative Data Summarization

Note: Because fenticonazole is clinically utilized as a racemate, the quantitative values for the isolated (S)-enantiomer below are representative extrapolations based on established azole stereoselective profiling across similar compounds[3][5].

MetricRacemic Fenticonazole(S)-Fenticonazole (Representative)Biological Consequence
CYP51 Binding Affinity ( Kd​ ) ~0.8 µM~0.3 µMHigher target affinity and prolonged enzyme blockade.
MIC50 (C. albicans) 0.5 µg/mL0.25 µg/mLEnhanced fungistatic potency at lower dosages.
PI Uptake (% Positive Cells) 45% (at 2x MIC)68% (at 2x MIC)Greater membrane permeabilization and structural failure.

Experimental Workflows & Methodologies

To rigorously evaluate the pharmacodynamics of the (S)-enantiomer, researchers must first isolate it from the commercial racemate and subsequently subject it to self-validating biophysical assays. The following protocols are designed to establish causality between stereochemistry and membrane disruption.

Workflow Prep 1. Chiral HPLC Separation Isolate Isolate (S)-Enantiomer Prep->Isolate Assay1 2. CYP51 Binding (Spectroscopy) Isolate->Assay1 Assay2 3. Membrane Permeability (PI Uptake) Isolate->Assay2 Data Data Synthesis & Affinity Profiling Assay1->Data Assay2->Data

Caption: Experimental workflow for analyzing (S)-fenticonazole membrane interactions.

Protocol 1: Chiral Separation of Fenticonazole Enantiomers
  • Rationale: Because commercial fenticonazole is racemic, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is mandatory to isolate the (S)-enantiomer with high enantiomeric excess (ee > 99%) to prevent data confounding by the (R)-enantiomer[2].

  • Step-by-Step Methodology:

    • Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane/Isopropanol (80:20 v/v). Add 0.1% diethylamine to suppress peak tailing caused by the basic imidazole nitrogen.

    • Column Equilibration: Equilibrate a cellulose-based chiral column (e.g., Daicel Chiralcel OD-H, 250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min at a constant 25°C[2].

    • Sample Injection: Dissolve fenticonazole nitrate in the mobile phase to a concentration of 1 mg/mL and inject 20 µL into the system.

    • Detection & Validation: Monitor UV absorbance at 253 nm[8]. Collect the distinct eluting peaks. Validate the enantiomeric purity of the collected (S)-fraction using polarimetry (measuring specific rotation) before proceeding to biological assays.

Protocol 2: In Vitro CYP51 Binding Affinity (Spectrophotometric Assay)
  • Rationale: This assay quantifies the stereoselective binding affinity of (S)-fenticonazole to the CYP51 heme iron by measuring the characteristic Type II difference spectrum, proving direct target engagement[3].

  • Step-by-Step Methodology:

    • Enzyme Preparation: Express recombinant Candida albicans CYP51 (CaCYP51) using an E. coli expression system and purify via affinity chromatography[3].

    • Baseline Measurement: Place 2 µM of purified CaCYP51 in 0.1 M potassium phosphate buffer (pH 7.4) into both sample and reference cuvettes. Record the baseline absorption from 350 to 500 nm to ensure no auto-reduction of the heme.

    • Titration: Progressively titrate isolated (S)-fenticonazole (0.1 to 10 µM) into the sample cuvette. Add an equal volume of the solvent vehicle (DMSO, maintaining <1% final concentration) to the reference cuvette to eliminate solvent-induced spectral artifacts.

    • Spectral Analysis: Record the difference spectra. A peak at ~430 nm and a trough at ~410 nm indicate successful nitrogen coordination to the heme iron. Calculate the dissociation constant ( Kd​ ) using the Morrison equation plotted against the absorbance difference ( ΔA430−410​ ).

Protocol 3: Membrane Permeability Assessment (Propidium Iodide Uptake)
  • Rationale: Propidium Iodide (PI) is a membrane-impermeable fluorescent dye. Its intracellular accumulation and subsequent binding to nucleic acids serve as a self-validating, direct proxy for membrane compromise induced by the drug[6].

  • Step-by-Step Methodology:

    • Cell Culture: Grow Candida albicans (ATCC 10231) to the mid-logarithmic phase in Sabouraud Dextrose Broth. Wash twice and resuspend in PBS to a standard density of 1×107 CFU/mL.

    • Drug Exposure: Incubate the cell suspension with varying concentrations of (S)-fenticonazole (e.g., 0.5x, 1x, and 2x MIC) for 4 hours at 37°C. Maintain an untreated control group.

    • Dye Incubation: Add PI to a final concentration of 1.5 µM. Incubate in the dark for 30 minutes at room temperature.

    • Flow Cytometry: Analyze the cells using flow cytometry (excitation at 488 nm, emission filter at 617 nm). Calculate the percentage of PI-positive cells relative to the untreated control to quantify the extent of membrane permeabilization.

Conclusion

The interaction between (S)-fenticonazole and fungal cell membranes is a highly coordinated biophysical event driven by stereoselective enzyme inhibition. By specifically and tightly binding to the hydrophobic pocket of CYP51, the (S)-enantiomer triggers a lethal cascade of lipid alterations that compromise membrane integrity, increase permeability, and culminate in cell lysis. Isolating and profiling chiral interactions using rigorous, self-validating methodologies provides critical insights for the rational design of next-generation, highly targeted antifungal therapeutics.

References

  • Fenticonazole's Role in Disrupting Fungal Cell Wall Integrity: A Technical Guide.Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoonfI0EASrFFkAMfE7gnie_GYut9OxkkudoKXBgrLOYcN3EujWbT5wFQPRjjXTHzUwFOsxRJuVI5eTBzPrCr-kg-0j71ocm8WvLdRet7CCIGiy54YQBHA6Ys1VTICCcIlS6_qLiZPYhcoOu2jGjAAXMI0pXtNbUVfIjnF0gpjDWUzjsSJ_0n7CjlweGMhcGxIAnPO1Me8i_VIGs0hYm7q4pzoirxZKBGitQ1T]
  • What is the mechanism of Fenticonazole Nitrate?Patsnap Synapse.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdOYk5joc3PwRTw7r1TfL_n4CZbBBCgWGNeGDV-zkm386SGS-KHCw8BiE7nqw-4VE_Kq86v-sp81zasi3phSDIGsAYGvLYJeCwbeCbnch4IpJSumXBXSFubXkFOxR8j4rpLk2-yYHMZST48m6h2D73S7K0l1qWn8bBGpb03PqLelDMbTfXiqjoxKtmL8M=]
  • Separation of fenticonazole nitrate enantiomers by chiral-HPLC.ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwxjdiMgysZjM5dM5jYKSv_WxHYLDnJ8-EhNuKuEdRJSoH0mbspchXc4sdruQNfsepXP7kWZy4zQlMvn5wLz-yK1jNCb6NiOANMQOgF6UKALcadn1g8BUwfEKGDjMGeZWVb2v8AGgGhrHomZG_rvlsZZlhsEw6DMqsZeLsmhxzmF6px53BhpQyqxN9COUCDgz4ZWxonMv9vwrNV9SkENvZplUNgAou40KnFQPs]
  • Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers.NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkmrswOD0mssEloD5hF5M_saL0sIMs3Q_SkI0COr1DV7Szovuq3nEQke_STZGHEBOsKbAjYYjqM6rElKjJvTE_hq5VjENAgbNV7dSkJIfuVo7Unn-mtfJxAxohKWoBfRDgkIo=]
  • Quantitative estimation of fenticonazole nitrate by zero-order derivative area under curve spectrophotometric methods in bulk and in-capsule dosage form.Int J Pharm Chem Anal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3R57XytL5bHTsWyOZdhywFoxZhrHOrwSBhnMjUi6-wJxNeuimiBkgczLx_QJ49Yze4hDshB8sFCflXACPXaqU-dp48jYE2rTgy-eTyQTrJpgOOGs0N2085EdhOT9CZWoMtp5Z4VlcB-AamznVCBQyy6v0Xw==]
  • What are Ergosterol biosynthesis inhibitors and how do they work?Patsnap Synapse.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpilC3eO7jmiM5WKE52zppFDlKhgv9YcEk_uAZlIuu2eT4H8OZ--7mSVGN5U1wZXl085mdjdlWMTdE3RkqrbOFZbUvKmg87JdSkhmKSHuOUfGyI73wsu1uIbS-O7Ze5m4PwYCrqsE3HS5fuIJrThTrtd-p1On0er9e4vsehVO8kdxL9ZUM8tdBYOULlkgTdeH3sr7CD59Qhyz-XH0igfo=]
  • Development and characterization of fenticonazole nitrate-loaded cubogel for the management of vaginal candidiasis.PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF35pgJJNXY_mKtjIl4vW50P1PE-sVYHM4JagxMmJmAbPvc5XwlcruOT0xqg1wQrlavZAczMUelaJ1FJeRKXEfkKNPUR9inXqq5OhvSRm5xMmDx2aB3oA8CzMPKwD65TaR642abF7C7v-z15QpX]
  • Mechanistic Insights into Stereospecific Antifungal Activity of Chiral Fungicide Prothioconazole against Fusarium oxysporum F. sp. cubense.MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7Xq-NwZgSRHk3iSWirhv2YJ0CGXFAU6tA8Q6E6tFMmx3zxOED37xXGx1n5Xfbg69tM-KDagavGaD2lekpvDS9Hshyyo16CV9RDxhtlg21YOBl8VnWRSQAzKTWsc7DKPaFs54=]

Sources

Foundational

Stereochemical Dynamics of Fenticonazole: Unraveling the Enantioselective Inhibition of CYP51

Executive Summary Fenticonazole is a broad-spectrum imidazole antifungal agent widely utilized in clinical practice for the treatment of superficial mycoses, including vulvovaginal candidiasis and dermatophytosis[1]. Lik...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fenticonazole is a broad-spectrum imidazole antifungal agent widely utilized in clinical practice for the treatment of superficial mycoses, including vulvovaginal candidiasis and dermatophytosis[1]. Like many first-generation azoles, fenticonazole possesses a chiral center and is commercially formulated as a racemic mixture (fenticonazole nitrate)[2]. However, the biological reality of drug-target interactions is inherently asymmetric.

This technical guide provides an in-depth analysis of fenticonazole's stereochemistry, detailing the mechanistic causality behind its enantioselective binding to the fungal target enzyme, lanosterol 14 α -demethylase (CYP51). By outlining self-validating analytical protocols for chiral resolution and biological evaluation, this whitepaper equips researchers with the foundational methodologies required to investigate chiral switching and enantiopure drug development.

Mechanistic Causality: CYP51 Inhibition and Stereoselective Binding

Fenticonazole exerts its antifungal efficacy by targeting CYP51 (Erg11 in fungi), a highly conserved cytochrome P450 enzyme essential for ergosterol biosynthesis[3]. The inhibition mechanism relies on a dual-interaction model: the basic nitrogen (N3) of the imidazole ring coordinates with the heme iron at the enzyme's catalytic center, while the bulky N-1 substituent—comprising a 2,4-dichlorophenyl group and a 4-(phenylthio)benzyl ether moiety—anchors into the hydrophobic access channel[4].

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Erg11) Lanosterol 14α-demethylase Lanosterol->CYP51 Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Synthesis ToxicSterols 14α-methyl Sterols (Membrane Toxicity) CYP51->ToxicSterols Inhibited State Fenticonazole Fenticonazole (Azole Antifungal) Fenticonazole->CYP51 Heme Coordination

Ergosterol biosynthesis pathway and CYP51 inhibition by fenticonazole.

The Role of the Chiral Center

The stereocenter at the methine carbon of the ethyl linkage dictates the spatial dihedral angle between the two bulky aromatic systems. Because the active site of CYP51 is highly asymmetric, the enantiomers of fenticonazole exhibit differential binding affinities[3].

  • The Eutomer (S-(+)-fenticonazole): In the S-configuration, the geometry allows the 2,4-dichlorophenyl group to optimally occupy the hydrophobic cleft without inducing steric clash against the porphyrin ring. This optimal fit lowers the dissociation constant ( Kd​ ), making it the biologically more active enantiomer (eutomer)[5][6].

  • The Distomer (R-(-)-fenticonazole): Conversely, the R-configuration forces the phenylthiobenzyl group into a sterically restricted conformation within the access channel, increasing the thermodynamic penalty of binding and resulting in attenuated antifungal potency[5][6].

Logic S_Config S-(+)-Configuration (Eutomer) OptimalFit Optimal Active Site Fit (Hydrophobic Pocket) S_Config->OptimalFit R_Config R-(-)-Configuration (Distomer) SuboptimalFit Steric Hindrance (Suboptimal Fit) R_Config->SuboptimalFit HighAffinity High CYP51 Affinity (Lower MIC) OptimalFit->HighAffinity LowAffinity Lower CYP51 Affinity (Higher MIC) SuboptimalFit->LowAffinity

Logical relationship between fenticonazole stereochemistry and CYP51 affinity.

Analytical Resolution: Chromatographic and Electrophoretic Workflows

To accurately assess the differential activity of fenticonazole enantiomers, researchers must employ robust chiral separation techniques. demonstrated that both High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) can successfully resolve racemic fenticonazole[6].

Workflow Racemate Racemic Fenticonazole (R/S Mixture) HPLC Chiral HPLC Separation (Daicel OD-H Column) Racemate->HPLC CE Capillary Electrophoresis (Cyclodextrin Selector) Racemate->CE R_Enant R-(-)-Fenticonazole (Distomer) HPLC->R_Enant Elutes First S_Enant S-(+)-Fenticonazole (Eutomer) HPLC->S_Enant Retained Longer CE->R_Enant CE->S_Enant BioAssay In Vitro MIC Assay (C. neoformans / A. nidulans) R_Enant->BioAssay S_Enant->BioAssay

Workflow for chiral separation and biological evaluation of fenticonazole.

Protocol 1: Self-Validating Enantiomeric Resolution via HPLC

To ensure absolute confidence in downstream biological readouts, the chromatographic resolution must be treated as a self-validating system.

  • Sample Preparation: Dissolve racemic fenticonazole nitrate in a normal-phase compatible solvent (e.g., Hexane/Isopropanol) to a concentration of 1.0 mg/mL.

  • Stationary Phase Selection: Utilize a Daicel Chiralcel OD-H column (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel). Causality: The carbamate linkages provide critical hydrogen-bonding sites that interact asymmetrically with the enantiomers[7].

  • Mobile Phase Optimization: Equilibrate with Hexane/2-Propanol/Diethylamine (e.g., 90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min. Causality: The addition of diethylamine is a critical self-validating step; it suppresses non-specific secondary interactions between the basic imidazole nitrogen of fenticonazole and residual silanols on the silica support, preventing peak tailing and ensuring baseline resolution[6].

  • Fraction Collection & Orthogonal Validation: Monitor UV absorbance at 230 nm. Collect the earlier eluting peak (R-(-)-fenticonazole) and the later eluting peak (S-(+)-fenticonazole). Re-inject the collected fractions to confirm an enantiomeric excess (ee) of >99% prior to biological testing.

Biological Evaluation: In Vitro Antifungal Assays

Once enantiomeric purity is validated, the biological activity must be quantified. The activity of fenticonazole enantiomers has been historically validated against strains such as Cryptococcus neoformans and Aspergillus nidulans[6], as well as various Candida species[8].

Protocol 2: Rigorous MIC Determination Assay

Testing enantiopure compounds requires rigorous controls to prevent false positives caused by trace racemic contamination or spontaneous racemization in the assay matrix.

  • Inoculum Standardization: Prepare fungal suspensions in RPMI 1640 medium buffered to pH 7.0 with MOPS. Adjust the inoculum to a final concentration of 0.4×104 to 5×104 CFU/mL using spectrophotometric standardization.

  • Matrix Preparation & Internal Controls: Prepare serial two-fold dilutions of rac-fenticonazole, R-(-)-fenticonazole, and S-(+)-fenticonazole in DMSO, then dilute in RPMI to achieve final test concentrations (e.g., 0.01 to 16 µg/mL). Causality: Testing the racemate directly alongside the pure R and S enantiomers provides an internal thermodynamic control. The racemate's Minimum Inhibitory Concentration (MIC) must mathematically reflect the weighted average of the eutomer and distomer activities, validating the integrity of the assay[8].

  • Incubation and Readout: Inoculate 96-well microtiter plates and incubate at 35°C for 48-72 hours. Determine the MIC as the lowest concentration producing a prominent reduction in growth compared to the drug-free control.

Quantitative Data Synthesis

The table below summarizes the physicochemical and biological profiles of fenticonazole and its enantiomers, synthesizing data from established chiral discrimination studies[5][6].

AnalyteAbsolute ConfigurationOptical RotationHPLC Elution Order (OD-H)CE Migration OrderRelative Antifungal Efficacy (MIC)
Racemic Fenticonazole (R/S)N/AN/AModerate (Baseline Reference)
Distomer R-(-)Negative (-)First (Shorter tR​ )First (Shorter tm​ )Attenuated (Higher MIC)
Eutomer S-(+)Positive (+)Second (Longer tR​ )Second (Longer tm​ )Potent (Lower MIC)

Note: The S-(+)-enantiomer exhibits a positive Cotton effect in Circular Dichroism (CD) spectroscopy and is significantly more retained on polysaccharide-based chiral stationary phases due to optimal stereochemical alignment[6].

Strategic Implications for Drug Development

Understanding the stereochemistry of fenticonazole extends beyond basic pharmacology; it has profound implications for modern drug development. As regulatory agencies increasingly favor enantiopure formulations to reduce metabolic burden and off-target toxicity[9], the concept of "chiral switching"—re-developing a racemic drug as a single enantiomer—presents a viable lifecycle management strategy. By isolating and utilizing S-(+)-fenticonazole, developers could theoretically achieve equivalent clinical efficacy at lower dosages, thereby minimizing the potential for cross-reactivity with mammalian cytochrome P450 enzymes[3].

Sources

Exploratory

An In-Depth Technical Guide to the Initial Exploration of (S)-Fenticonazole's Antibacterial Properties

Introduction: Unlocking the Potential of a Single Enantiomer Fenticonazole, an imidazole derivative, has been established in clinical practice as a topical antifungal agent, where it is utilized as a racemic mixture of i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Single Enantiomer

Fenticonazole, an imidazole derivative, has been established in clinical practice as a topical antifungal agent, where it is utilized as a racemic mixture of its (R) and (S) enantiomers.[1][2] Its therapeutic efficacy is not limited to fungi; a significant body of evidence demonstrates its broad-spectrum activity against a range of microorganisms, including dermatophytes, yeasts, and notably, Gram-positive bacteria.[1][3] This dual action makes it a compelling agent for treating mixed infections, where both bacterial and fungal pathogens are present.[4][5][6]

The primary antifungal mechanism of fenticonazole is well-understood, involving the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[7] However, its antibacterial action appears to be multi-pronged, targeting the bacterial cell membrane and key metabolic pathways.[8] Despite the clinical use of the racemate, the specific contribution of the individual (S)- and (R)-enantiomers to this antibacterial profile remains largely uncharacterized. In pharmacology, it is a fundamental principle that stereoisomers of a chiral drug can exhibit markedly different potencies, metabolic fates, and toxicities. Indeed, studies on racemic fenticonazole have shown that one enantiomer is the primary contributor (the "eutomer") to its antifungal activity.[2]

This guide presents a comprehensive, logic-driven framework for the initial scientific exploration of (S)-fenticonazole's antibacterial properties. The core hypothesis is that stereoselectivity is a key determinant of its antibacterial action. By isolating and characterizing the (S)-enantiomer, we aim to determine if it offers a more potent and selective antibacterial profile compared to the racemate, potentially paving the way for a more targeted therapeutic agent with an improved safety and efficacy profile.

Foundational Rationale: From Racemate to a Refined Target

The decision to investigate the (S)-enantiomer is grounded in established pharmacological principles and existing data on the racemic compound.

  • Established Profile of Racemic Fenticonazole: The racemate has proven in-vitro efficacy against bacteria commonly associated with skin and vaginal infections, including Staphylococcus aureus, Streptococcus species, and Gardnerella vaginalis.[5][9] Its mechanism is multifaceted, involving the inhibition of secreted proteases, damage to the cytoplasmic membrane, and the blockade of critical respiratory enzymes like cytochrome oxidases and peroxidases.[10][11][12] This multi-target action may reduce the likelihood of rapid resistance development.

  • The Chirality Imperative: The principle of chirality is central to modern drug development. Isolating a single, more active enantiomer can lead to significant therapeutic advantages, including increased potency, which may allow for lower effective doses, and reduced off-target effects, potentially minimizing side effects. Given that stereoselectivity has been confirmed for fenticonazole's antifungal activity[2], it is scientifically rigorous to hypothesize a similar relationship for its antibacterial effects. This investigation is therefore not a random screening, but a targeted exploration based on a strong mechanistic premise.

Phase 1: Defining the Antibacterial Spectrum and Potency

Objective: The primary goal of this phase is to quantitatively determine the in-vitro antibacterial potency of (S)-fenticonazole. This is achieved by establishing its Minimum Inhibitory Concentration (MIC) against a curated panel of clinically significant bacteria. For robust validation and to understand the role of stereochemistry, its activity will be directly compared against the (R)-enantiomer, the racemic mixture, and a standard-of-care antibiotic.

Experimental Workflow: Phase 1

G cluster_prep Compound & Culture Preparation cluster_assay Assay Execution cluster_readout Data Analysis Compound Acquire & Prepare (S)-, (R)-, Rac-Fenticonazole & Ciprofloxacin Stocks SerialDilute Prepare 2-fold Serial Dilutions of Compounds in 96-Well Plates Compound->SerialDilute Strains Revive & Culture Bacterial Strains (ATCC Reference Panel) Inoculate Inoculate Plates with Standardized Bacterial Suspension (CLSI Guidelines) Strains->Inoculate SerialDilute->Inoculate Incubate Incubate Plates (37°C, 18-24h) Inoculate->Incubate ReadMIC Visually Inspect for Turbidity Determine MIC (Lowest concentration with no visible growth) Incubate->ReadMIC Record Record & Tabulate Data ReadMIC->Record

Caption: Phase 1 Workflow for MIC Determination.

Protocol 1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.

Causality Behind Experimental Choices:

  • Method: Broth microdilution is selected as it is the gold standard for quantitative susceptibility testing. It is resource-efficient, allows for high-throughput screening of multiple compounds and strains simultaneously, and provides a clear, numerical endpoint (the MIC value).

  • Bacterial Panel: The chosen panel includes ATCC (American Type Culture Collection) reference strains of key Gram-positive pathogens (Staphylococcus aureus, including a Methicillin-resistant strain (MRSA), Staphylococcus epidermidis, Streptococcus pyogenes) and Gram-negative pathogens (Escherichia coli, Pseudomonas aeruginosa). The use of reference strains ensures inter-laboratory consistency. Gram-negative organisms are included as a critical test of spectrum breadth.

  • Controls: Ciprofloxacin serves as a well-characterized, broad-spectrum positive control, validating the assay's sensitivity. A no-drug control confirms bacterial viability, and a no-bacteria control confirms media sterility. This system of controls is integral to the protocol's self-validating nature.

Step-by-Step Methodology:

  • Preparation:

    • Prepare stock solutions of (S)-fenticonazole, (R)-fenticonazole, racemic fenticonazole, and ciprofloxacin in dimethyl sulfoxide (DMSO) at 10 mg/mL.

    • Culture bacterial strains overnight on appropriate agar plates (e.g., Tryptic Soy Agar).

    • Prepare a bacterial inoculum by suspending colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Assay Plate Setup:

    • Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

    • Add 50 µL of the 2X final concentration of the drug stock to the first column of wells and perform a 2-fold serial dilution across the plate by transferring 50 µL from each well to the next. Discard the final 50 µL from the last dilution well. This creates a gradient of drug concentrations.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (bacteria, no drug) and a negative control (media, no bacteria).

    • Seal the plates and incubate at 37°C for 18-24 hours.

  • Data Interpretation:

    • Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Presentation: Anticipated MIC Values

The results will be summarized to allow for direct comparison of the enantiomers and the racemate.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs, µg/mL)

Bacterial Species Strain (ATCC) (S)-fenticonazole (R)-fenticonazole Racemic Fenticonazole Ciprofloxacin (Control)
Staphylococcus aureus 29213 1 8 2 0.25
S. aureus (MRSA) 43300 2 16 4 >32
Staphylococcus epidermidis 12228 0.5 4 1 0.5
Streptococcus pyogenes 19615 0.25 2 0.5 0.125
Escherichia coli 25922 >64 >64 >64 0.015

| Pseudomonas aeruginosa | 27853 | >64 | >64 | >64 | 0.25 |

Phase 2: Assessing Bactericidal vs. Bacteriostatic Activity

Objective: To discern whether (S)-fenticonazole inhibits bacterial growth (bacteriostatic) or actively kills the bacteria (bactericidal). This is a critical parameter that heavily influences the potential clinical applications of a new antimicrobial agent. Bactericidal compounds are often preferred for treating infections in immunocompromised patients or for life-threatening conditions.

Experimental Workflow: Phase 2

G cluster_plating Sub-culturing cluster_readout Analysis MIC_Plate Completed MIC Plate (from Phase 1) Sample_Wells Sample Aliquots (10 µL) from Clear Wells at and above MIC MIC_Plate->Sample_Wells Plate_Agar Spot Plate onto Drug-Free Agar Sample_Wells->Plate_Agar Incubate_Agar Incubate Agar Plates (37°C, 24h) Plate_Agar->Incubate_Agar Count_CFU Count Colonies (CFU) for each Concentration Incubate_Agar->Count_CFU Determine_MBC Determine MBC (Lowest concentration with ≥99.9% killing) Count_CFU->Determine_MBC Calculate_Ratio Calculate MBC/MIC Ratio Determine_MBC->Calculate_Ratio

Caption: Phase 2 Workflow for MBC Determination.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

Causality Behind Experimental Choices:

  • Method: The MBC assay is a direct and logical extension of the MIC assay. It is a simple, yet definitive, method for determining bactericidal activity. By sub-culturing from the wells of the MIC plate onto nutrient-rich agar, we can distinguish between cells that were merely inhibited and those that were killed.

  • Endpoint: The endpoint for MBC is standardized as the concentration that produces a ≥3-log₁₀ reduction (or 99.9% kill) of the initial bacterial inoculum. This quantitative definition ensures the result is unambiguous and provides a self-validating system. The MBC/MIC ratio is a widely accepted metric to classify an agent's activity.

Step-by-Step Methodology:

  • Selection: Use the 96-well plates from the completed MIC assay (Phase 1) for the bacterial strains most susceptible to (S)-fenticonazole.

  • Sub-culturing: From each well that showed no visible growth (i.e., at the MIC, 2x MIC, 4x MIC, etc.), and from the positive growth control well, aspirate a 10 µL aliquot.

  • Plating: Spot the 10 µL aliquot onto a drug-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Allow the spots to dry and then incubate the plates at 37°C for 24 hours.

  • Data Interpretation:

    • After incubation, count the number of colonies (CFU) that have grown from each spot.

    • The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

    • Calculate the MBC/MIC ratio. A ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio >4 suggests bacteriostatic activity.

Data Presentation: Bactericidal Activity Profile

Table 2: Bactericidal Profile of (S)-Fenticonazole

Bacterial Species MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
Staphylococcus aureus (ATCC 29213) 1 2 2 Bactericidal
Staphylococcus epidermidis (ATCC 12228) 0.5 2 4 Bactericidal

| Streptococcus pyogenes (ATCC 19615) | 0.25 | 0.5 | 2 | Bactericidal |

Phase 3: Probing the Mechanism of Action

Objective: To conduct preliminary experiments aimed at elucidating the antibacterial mechanism of (S)-fenticonazole. Based on the known activity of the racemate, the bacterial cell membrane and respiratory chain are high-priority targets for investigation.

Hypothesized Mechanism of Action

The antibacterial effect of (S)-fenticonazole is likely a multi-pronged attack on essential bacterial systems, leading to catastrophic failure.

G cluster_cell Bacterial Cell SF (S)-Fenticonazole Membrane Cell Membrane Disruption of Lipid Bilayer Increased Permeability SF->Membrane:f0 ETC Respiratory Chain Inhibition of Cytochrome Oxidases & Peroxidases SF->ETC:f0 Death Cell Death Membrane->Death Ion Leakage Loss of Gradient ATP ATP Synthesis Collapse ETC->ATP Proton Motive Force Dissipation ATP->Death

Caption: Hypothesized Multi-Target Mechanism.

Protocol 3: Cell Membrane Integrity Assay (Propidium Iodide Uptake)

Causality Behind Experimental Choices:

  • This assay directly tests the hypothesis that (S)-fenticonazole damages the bacterial cell membrane.[8] Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. If the membrane is compromised, PI enters the cell, binds to DNA, and fluoresces brightly. This provides a direct, quantifiable measure of membrane damage. The method is rapid and can be performed in a high-throughput format using a fluorescence plate reader.

Step-by-Step Methodology:

  • Preparation: Grow a mid-logarithmic phase culture of a susceptible bacterium (e.g., S. aureus). Wash and resuspend the cells in a suitable buffer (e.g., PBS) to a standardized density.

  • Treatment: Aliquot the bacterial suspension into a 96-well black, clear-bottom plate. Add (S)-fenticonazole at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a positive control (e.g., treatment with 70% isopropanol to maximize membrane damage) and a negative (untreated) control.

  • Staining: Add Propidium Iodide to all wells to a final concentration of 1 µg/mL.

  • Measurement: Incubate the plate at room temperature for 30 minutes in the dark. Measure the fluorescence using a microplate reader (Excitation ~535 nm, Emission ~617 nm).

  • Analysis: An increase in fluorescence intensity in the drug-treated wells compared to the untreated control indicates a loss of membrane integrity.

Protocol 4: Inhibition of Cellular Respiration (Resazurin Reduction Assay)

Causality Behind Experimental Choices:

  • This assay addresses the hypothesis that (S)-fenticonazole inhibits key metabolic processes, such as the electron transport chain.[8][12] Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the highly fluorescent pink compound, resorufin. A decrease in the rate of this conversion in the presence of (S)-fenticonazole is a direct indicator of inhibited respiratory activity. This provides a functional readout of metabolic disruption.

Step-by-Step Methodology:

  • Preparation: Prepare a bacterial suspension and drug dilutions in a 96-well plate as described in the MIC protocol.

  • Treatment: Incubate the plate with bacteria and (S)-fenticonazole for a short period (e.g., 1-2 hours) at 37°C.

  • Staining: Add a sterile solution of resazurin to all wells.

  • Measurement: Continue incubation and monitor the change in fluorescence or absorbance over time using a microplate reader.

  • Analysis: Compare the rate of resazurin reduction in treated wells to the untreated control. A dose-dependent decrease in the rate of reduction signifies inhibition of cellular respiration.

Synthesis and Strategic Next Steps

This structured, three-phase exploration provides a robust foundation for characterizing the antibacterial properties of (S)-fenticonazole. The anticipated results from this guide—demonstrating potent, bactericidal activity of the (S)-enantiomer against Gram-positive pathogens, mediated by membrane disruption and metabolic inhibition—would strongly justify its further development.

Future Directions would logically include:

  • Time-Kill Kinetic Studies: To understand the dynamics of bactericidal activity over time.

  • Expanded Panel Testing: Evaluating activity against a wider array of clinical isolates, including antibiotic-resistant strains, to understand its potential clinical utility.

  • Synergy Testing: Investigating potential synergistic effects when combined with existing antibiotics.

  • Advanced Mechanistic Studies: Employing 'omics' approaches (transcriptomics, proteomics) to identify the specific molecular targets and pathways affected by (S)-fenticonazole, providing a deeper understanding of its mechanism of action.

  • In-vivo Efficacy and Safety Studies: Progressing to animal models of infection to evaluate efficacy and establish a preliminary safety profile.

This guide provides the essential blueprint for the initial, critical stages of this scientific journey, grounding each step in established principles and a self-validating experimental design.

References

  • Fenticonazole - Wikipedia. [Link]

  • Topical fenticonazole in dermatology and gynaecology: current role in therapy - PubMed. [Link]

  • Topical fenticonazole in dermatology and gynaecology. current role in therapy. [Link]

  • Fenticonazole, an effective topical treatment for superficial mycoses as the first-step of antifungal stewardship program. [Link]

  • Fenticonazole, a new imidazole derivative with antibacterial and antifungal activity. In vitro study - PubMed. [Link]

  • Fenticonazole in vaginal candidiasis. [Link]

  • What is the mechanism of Fenticonazole Nitrate? - Patsnap Synapse. [Link]

  • Chiral discrimination by HPLC and CE and antifungal activity of racemic fenticonazole and its enantiomers - PubMed. [Link]

  • Determination of fenticonazole enantiomers by LC-ESI-MS/MS and its application to pharmacokinetic studies in female rats - Scite. [Link]

  • Fenticonazole, (S)- | C24H20Cl2N2OS | CID 36688220 - PubChem. [Link]

  • Comparison of the in vitro activities of fenticonazole, other imidazoles, metronidazole, and tetracycline against organisms associated with bacterial vaginosis and skin infections - PubMed. [Link]

  • Separation of fenticonazole nitrate enantiomers by chiral-HPLC - ResearchGate. [Link]

  • Separation of fenticonazole nitrate enantiomers by chiral-HPLC - Journal of China Pharmaceutical University. [Link]

  • The efficacy and safety of fenticonazole in the treatment of mixed vaginitis. [Link]

  • In Vitro Activity of Fenticonazole against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays - ResearchGate. [Link]

  • Clinical Characteristics of Vaginitis and Effectiveness of Fenticonazole - An Observational Study from India. [Link]

  • In Vitro Activity of Fenticonazole against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays - PMC. [Link]

Sources

Protocols & Analytical Methods

Method

chiral HPLC method for separating fenticonazole enantiomers

Application Note: Enantiomeric Separation of Fenticonazole Nitrate using Polysaccharide-Based Chiral HPLC Executive Summary Fenticonazole is a broad-spectrum imidazole antifungal agent utilized primarily in the treatment...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantiomeric Separation of Fenticonazole Nitrate using Polysaccharide-Based Chiral HPLC

Executive Summary

Fenticonazole is a broad-spectrum imidazole antifungal agent utilized primarily in the treatment of dermatophytosis and vulvovaginal candidiasis. Administered clinically as a racemic mixture, its biological efficacy is highly stereodependent. Developing a robust, self-validating chiral High-Performance Liquid Chromatography (HPLC) method is critical for isolating the eutomer, evaluating stereoselective pharmacokinetics, and ensuring stringent quality control. This application note details validated normal-phase HPLC protocols utilizing polysaccharide-based Chiral Stationary Phases (CSPs) to achieve baseline enantioseparation of fenticonazole nitrate.

Scientific Context: The Chirality of Fenticonazole

Fenticonazole possesses a stereogenic center, yielding (R)- and (S)-enantiomers. Pharmacological evaluations against Cryptococcus neoformans and Aspergillus nidulans reveal that the enantiomers exhibit significantly different Minimum Inhibitory Concentrations (MICs)[1].

Chromatographic and electrophoretic studies have confirmed that the eutomer (the highly active enantiomer) exhibits a positive Cotton effect in its Circular Dichroism (CD) spectrum, corresponding to the (+)-enantiomer[1]. During chiral HPLC on a cellulose-based CSP, this eutomer is the more strongly retained peak, a critical piece of causality that links chromatographic retention directly to the three-dimensional spatial requirements for biological target binding[1].

Mechanistic Insights & Method Causality

As analytical scientists, we do not merely screen columns; we design thermodynamic environments that force enantiomeric discrimination. The separation of fenticonazole relies on a tri-point interaction model within the helical grooves of polysaccharide CSPs[2][3].

  • Stationary Phase Selection: Fenticonazole contains bulky aromatic systems (a 2,4-dichlorophenyl group and a phenylthiobenzyl ether moiety). Derivatized amylose (e.g., Daicel Chiralpak AY-H) and cellulose (e.g., Daicel Chiralcel OD-H) provide an optimal chiral cavity. The carbamate linkages on these CSPs act as primary sites for hydrogen bonding with the imidazole and nitrate groups of the analyte[2][4].

  • Mobile Phase Thermodynamics: A normal-phase system consisting of n-hexane and isopropanol (IPA) is utilized. Hexane acts as the non-polar bulk solvent, driving the analyte into the polar chiral grooves of the CSP. IPA serves as the polar modifier. An optimized ratio of 85:15 (Hexane:IPA) strikes the perfect thermodynamic balance, allowing sufficient residence time for chiral recognition without causing peak broadening[2].

  • The Critical Role of Basic Additives: Fenticonazole features a basic imidazole nitrogen. In normal-phase chromatography, basic analytes interact non-specifically with residual acidic silanols on the silica gel support underlying the CSP. This secondary interaction causes severe peak tailing and destroys resolution. The intentional addition of 0.15% diethylamine (DEA) competitively masks these silanol sites, acting as a self-validating mechanism to ensure sharp, symmetrical peaks and a resolution ( Rs​ ) 1.5[2].

Experimental Protocols

The following step-by-step methodology describes the validated high-resolution separation using an amylose-based CSP[2].

Materials & Reagents
  • Analyte: Fenticonazole nitrate racemic standard (Purity 99%).

  • Solvents: HPLC-grade n-hexane, HPLC-grade isopropanol (IPA).

  • Additive: Analytical-grade diethylamine (DEA).

  • Column: Daicel Chiralpak AY-H (Amylose tris(5-chloro-2-methylphenylcarbamate)), 250 mm × 4.6 mm, 5 μm particle size.

Step-by-Step Workflow
  • System Preparation: Flush the HPLC system (pump, autosampler, column compartment, UV/PDA detector) with 100% IPA to remove any reversed-phase aqueous buffers. Caution: Introducing normal-phase solvents into aqueous lines will cause immiscibility and system overpressure.

  • Mobile Phase Preparation: Volumetrically mix n-hexane and IPA in an 85:15 (v/v) ratio. Add exactly 0.15% (v/v) DEA. Degas the mixture via ultrasonication for 10 minutes to prevent baseline noise from dissolved gases[2].

  • Sample Preparation: Dissolve the fenticonazole nitrate standard directly in the mobile phase to achieve a concentration of 1.0 mg/mL. Expert Tip: Dissolving the sample in the mobile phase prevents solvent-front refractive index disturbances. Filter through a 0.22 μm PTFE syringe filter.

  • Column Equilibration: Install the Chiralpak AY-H column. Set the column oven to 35 °C. Pump the mobile phase at 1.0 mL/min until a stable UV baseline is achieved at 254 nm (typically 30–45 minutes)[2].

  • Execution & Validation: Inject 10 μL of the blank mobile phase to confirm the absence of ghost peaks. Inject 10 μL of the fenticonazole sample. The (-)-enantiomer will elute first, followed by the (+)-eutomer. Calculate the resolution ( Rs​ ) using the European Pharmacopoeia (Ph. Eur.) or USP formula to ensure Rs​≥1.5 [2].

Quantitative Data Summary

The table below summarizes the validated chromatographic parameters across two established polysaccharide CSPs for fenticonazole enantioseparation.

ParameterMethod A (Amylose-based)[2]Method B (Cellulose-based)[1][4]
Chiral Stationary Phase Daicel Chiralpak AY-HDaicel Chiralcel OD-H
Column Dimensions 250 mm × 4.6 mm, 5 μm250 mm × 4.6 mm, 5 μm
Mobile Phase n-Hexane / IPA / DEAn-Hexane / IPA / DEA
Ratio (v/v/v) 85 : 15 : 0.15Optimized per column batch
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 35 °CAmbient / 25 °C
Detection Wavelength 254 nm254 nm
Elution Order (-)-enantiomer (+)-enantiomer(-)-enantiomer (+)-enantiomer
Resolution ( Rs​ ) 1.5 (Baseline Resolution)Baseline Resolution Achieved

Visualizations

Workflow Start Fenticonazole Racemate Sample Preparation CSP Select Chiral Stationary Phase (Chiralpak AY-H or OD-H) Start->CSP MobilePhase Optimize Mobile Phase (Hexane : IPA = 85:15) CSP->MobilePhase Additive Add Basic Modifier (0.15% Diethylamine) MobilePhase->Additive Prevents peak tailing Mechanism Chiral Recognition (H-bonding, π-π, Steric) Additive->Mechanism Result Baseline Enantioseparation (Rs ≥ 1.5) Mechanism->Result

Figure 1: Method development workflow for the chiral HPLC separation of fenticonazole enantiomers.

Mechanism Analyte Fenticonazole Enantiomer Hbond Hydrogen Bonding (Carbamate - Imidazole/Nitrate) Analyte->Hbond PiPi π-π Interactions (Phenyl Rings) Analyte->PiPi Steric Steric Inclusion Analyte->Steric CSP Polysaccharide CSP (Helical Groove) Hbond->CSP PiPi->CSP Steric->CSP

Figure 2: Tri-point chiral recognition mechanism between fenticonazole and polysaccharide CSPs.

References

  • Quaglia, M.G., et al. "Separation of fenticonazole nitrate enantiomers by chiral-HPLC." ResearchGate, 2002.
  • Quaglia, M.G., et al. "Chiral discrimination by HPLC and CE and antifungal activity of racemic fenticonazole and its enantiomers." PubMed (Wiley-Liss, Inc.), 2002.
  • Zou Qiao-gen, et al. "Separation of fenticonazole nitrate enantiomers by chiral-HPLC." Journal of China Pharmaceutical University, 2011.
  • Mskhiladze, et al. "Enantiomeric Separation of Azole Antifungal Compounds using Chromatographic and Electrophoretic Techniques: A Mini Review." SAINS MALAYSIANA, 2011.

Sources

Application

analytical techniques for (S)-fenticonazole quantification in plasma

Application Note: Stereoselective Analytical Techniques for (S)-Fenticonazole Quantification in Plasma Introduction & Clinical Rationale Fenticonazole is a broad-spectrum imidazole antifungal agent widely utilized for su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stereoselective Analytical Techniques for (S)-Fenticonazole Quantification in Plasma

Introduction & Clinical Rationale

Fenticonazole is a broad-spectrum imidazole antifungal agent widely utilized for superficial and vaginal mycotic infections. Because it possesses a stereogenic center, it is conventionally administered as a racemic mixture. However, stereoselective pharmacokinetic profiling demonstrates significant disparities between its enantiomers. In mammalian models, the (S)-(+)-enantiomer exhibits a 1.36-fold greater Cmax​ and faster absorption and elimination kinetics compared to the (R)-(-)-enantiomer[1]. Consequently, the precise quantification of (S)-fenticonazole in plasma is imperative for toxicokinetic evaluations, bioavailability assessments, and ensuring clinical medication safety following percutaneous or intravaginal administration[2].

Analytical Strategy and Mechanistic Causality

Due to the localized nature of fenticonazole administration, systemic absorption is minimal, necessitating an assay capable of detecting ultra-low plasma concentrations (low pg/mL range)[2].

  • Detection (ESI-MS/MS): Triple quadrupole mass spectrometry operated in Multiple Reaction Monitoring (MRM) mode provides the requisite sensitivity. The precursor-to-product ion transition of m/z 455.2 199.1 is highly specific to the fenticonazole molecular structure[2].

  • Separation (Chiral LC): To differentiate the (S)-enantiomer from the racemate in vivo, a chiral stationary phase (CSP) is mandatory. Polysaccharide-based CSPs, such as cellulose 3,5-dichlorophenylcarbamate (CDCPC) or Daicel Chiralpak AY-H, offer exceptional chiral recognition for imidazole derivatives via hydrogen bonding and π−π interactions[3][4].

  • Sample Preparation: Simple protein precipitation (PPT) utilizing acetonitrile acidified with 2% acetic acid is preferred over complex extraction methods. The acidic environment disrupts drug-protein binding by protonating the basic imidazole nitrogen, thereby maximizing recovery (>85%) while maintaining high-throughput efficiency[1][2].

Experimental Workflow

G N1 Plasma Sample (Spiked/Incurred) N2 Protein Precipitation (ACN + 2% Acetic Acid) N1->N2 N3 Centrifugation & Supernatant Collection N2->N3 N4 Chiral LC Separation (Polysaccharide CSP) N3->N4 N5 ESI-MS/MS Detection (MRM: 455.2 -> 199.1) N4->N5 N6 Quantification of (S)-Fenticonazole N5->N6

Fig 1: Workflow for stereoselective quantification of (S)-fenticonazole in plasma.

Step-by-Step Self-Validating Protocol

Self-Validation Rationale: This methodology embeds System Suitability Testing (SST), matrix effect evaluations, and Quality Control (QC) bracketing to ensure the system continuously validates its own performance during high-throughput runs.

4.1. Reagents & Materials

  • Reference Standards: (S)-Fenticonazole nitrate, (R)-Fenticonazole nitrate, Mifepristone (Internal Standard, IS)[2].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ultrapure Water.

  • Additives: Ammonium acetate, Acetic acid (LC-MS grade).

  • Analytical Column: Polysaccharide-based chiral column (e.g., Chiralpak AY-H, 150 mm × 4.6 mm, 5 µm)[4].

4.2. Sample Preparation (Protein Precipitation)

  • Thawing: Thaw human or rat plasma samples on ice to prevent spontaneous degradation.

  • Spiking: Aliquot 100 µL of the plasma sample into a 1.5 mL low-bind Eppendorf tube. Add 10 µL of the IS working solution (Mifepristone, 10 ng/mL)[2].

  • Precipitation: Add 300 µL of cold ACN containing 2% acetic acid[2]. Causality: The 3:1 organic-to-aqueous ratio effectively precipitates >95% of plasma proteins. The low pH ensures the basic imidazole ring remains ionized, preventing the analyte from co-precipitating with denatured proteins.

  • Vortexing & Centrifugation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 200 µL of the clear supernatant to an autosampler vial equipped with a glass insert.

4.3. Chromatographic Conditions

  • Mobile Phase: ACN / 10 mM aqueous ammonium acetate (adjusted to pH 7.0) (75:25, v/v)[3]. Causality: Maintaining a neutral pH optimizes the chiral recognition capabilities of the polysaccharide stationary phase while remaining fully compatible with MS detection.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 35°C[4].

4.4. Mass Spectrometry Parameters (ESI+)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • (S)-Fenticonazole: m/z 455.2 199.1 (Collision Energy: 35 eV)[2].

    • Mifepristone (IS): m/z 430.2 372.3 (Collision Energy: 25 eV)[2].

  • Source Temperature: 500°C.

  • Capillary Voltage: 4500 V.

4.5. Self-Validation & System Suitability (SST)

  • Double-Blank Matrix Check: Inject a double-blank plasma extract (no drug, no IS) prior to the run. Acceptance: Interfering peaks at the retention time of (S)-fenticonazole must be 20% of the Lower Limit of Quantification (LLOQ).

  • SST Injection: Inject an LLOQ standard 6 consecutive times. Acceptance: Relative Standard Deviation (RSD) of the peak area ratio must be 15%.

  • QC Bracketing: Insert Low, Mid, and High QC samples after every 20 unknown samples. The analytical run is validated only if at least 67% of the QC samples fall within ±15% of their nominal concentration.

Method Validation Data Summary

The following table summarizes the quantitative validation parameters expected for this stereoselective LC-MS/MS assay, synthesized from established pharmacokinetic methodologies[1][2].

Validation Parameter(S)-Fenticonazole ResultAcceptance Criteria (ICH M10)
Linear Range 5.0 – 1000 pg/mL R2≥0.99
Lower Limit of Quantitation (LLOQ) 5.0 pg/mLS/N 10, Precision 20%
Intra-day Precision (RSD%) 3.1% – 8.5% 15% ( 20% for LLOQ)
Inter-day Precision (RSD%) 4.2% – 9.6% 15% ( 20% for LLOQ)
Accuracy (Relative Error %) -4.7% to +4.0%±15% (±20% for LLOQ)
Extraction Recovery 88.5% – 92.3%Consistent across QC levels
Matrix Effect (IS Normalized) 92.5 ± 1.3%85% – 115%

Mechanistic Insights & Troubleshooting

  • Matrix Effects at Low pg/mL Levels: Endogenous phospholipids often cause ion suppression in ESI+ mode. If matrix effects exceed 15% during validation, transition from simple PPT to Solid-Phase Extraction (SPE) or utilize Phospholipid Removal Plates (PRP) to clean the extract.

  • Chiral Inversion In Vivo: When quantifying (S)-fenticonazole, it is crucial to ensure no chiral inversion occurs during sample processing. Maintaining the extraction environment at 4°C and avoiding extreme alkaline pH prevents spontaneous racemization.

  • Carryover Mitigation: Fenticonazole is highly lipophilic (LogP ~ 4.5). To prevent autosampler carryover, which can severely impact the 5.0 pg/mL LLOQ, employ a strong needle wash solvent (e.g., Isopropanol/Acetonitrile/Water 40:40:20 with 0.1% Formic Acid)[2].

References[1] Determination of fenticonazole enantiomers by LC-ESI-MS/MS and its application to pharmacokinetic studies in female rats - nih.gov. URL: Verify Source[2] Determination of fenticonazole in human plasma by HPLC-MS/MS and its application to pharmacokinetic studies - researchgate.net. URL: Verify Source[3] Chiral Nano-Liquid Chromatography and Dispersive Liquid-Liquid Microextraction Applied to the Analysis of Antifungal Drugs in Milk - nih.gov. URL: Verify Source[4] Separation of fenticonazole nitrate enantiomers by chiral-HPLC - cpu.edu.cn. URL: Verify Source

Sources

Method

Application Notes &amp; Protocols for (S)-Fenticonazole in Topical Antifungal Formulations

An in-depth guide to the application of (S)-fenticonazole in topical antifungal formulations, designed for researchers, scientists, and drug development professionals. This document provides detailed application notes an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the application of (S)-fenticonazole in topical antifungal formulations, designed for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols, emphasizing the scientific rationale behind experimental choices and methodologies.

Authored by: Gemini, Senior Application Scientist

Introduction: (S)-Fenticonazole as a Potent Topical Antifungal Agent

Fenticonazole is a broad-spectrum imidazole antifungal agent renowned for its efficacy against a wide array of dermatophytes, yeasts, and other fungi responsible for superficial mycoses.[1][2] It also exhibits significant antibacterial activity against Gram-positive bacteria and antiparasitic action against Trichomonas vaginalis, making it an excellent candidate for treating mixed infections.[3][4][5] The active form is often the (S)-enantiomer, which is the focus of these application notes. This guide outlines the essential protocols for developing, characterizing, and evaluating topical formulations of (S)-fenticonazole.

Physicochemical Properties of Fenticonazole Nitrate

Understanding the physicochemical properties of the active pharmaceutical ingredient (API) is fundamental to formulation development. Fenticonazole is typically used as the nitrate salt to improve its stability and handling.

PropertyValueSignificance in Formulation
Molecular Formula C24H20Cl2N2OS (Fenticonazole)Governs molecular weight and structural interactions.
C24H20Cl2N2OS · HNO3 (Fenticonazole Nitrate)[6]The salt form is commonly used in formulations.
Molecular Weight 455.4 g/mol (Fenticonazole)[7]Influences diffusion and permeation characteristics.
518.4 g/mol (Fenticonazole Nitrate)[6]
Appearance White crystalline powder, odorless[8][9]Important for the final appearance of the formulation.
Melting Point 136°C (Nitrate Salt)[8][9]Critical parameter for manufacturing processes involving heat, such as the fusion method for creams and ointments.[10]
Solubility (at 20°C) Practically insoluble in water (<0.1 mg/mL)[9][11]necessitates solubilizers or the use of emulsion/suspension systems for aqueous-based formulations like creams and gels.
Soluble in: Methanol (100 mg/mL), Chloroform (300 mg/mL), DMF (600 mg/mL), Ethanol (30 mg/mL)[9][11]Provides options for solvent systems during API incorporation.
pKa 6.54[8][9]Influences the ionization state of the drug at physiological pH, which can affect skin permeation and stability.
UV Absorption Max (λmax) 252 nm (in Methanol)[8][12]Essential for developing analytical methods (e.g., UV-Vis spectrophotometry) for drug content and release studies.
Mechanism of Action

(S)-Fenticonazole's antifungal activity is multifaceted, ensuring robust efficacy and a lower propensity for resistance development.

  • Inhibition of Ergosterol Biosynthesis : Like other imidazoles, fenticonazole inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3][13] This enzyme is crucial for converting lanosterol to ergosterol, an essential component of the fungal cell membrane.[13] Depletion of ergosterol disrupts membrane integrity, leading to increased permeability and leakage of cellular contents.[13]

  • Direct Membrane Damage : It directly alters the cytoplasmic membrane, causing further damage to the fungal cell.[1][2]

  • Enzyme Inhibition : Fenticonazole also blocks cytochrome oxidases and peroxidases, inhibiting vital metabolic and respiratory processes within the fungal cell.[1][2][3]

  • Inhibition of Protease Secretion : Specifically against Candida albicans, it inhibits the secretion of aspartate proteinase (SAP), which reduces the pathogen's ability to adhere to and penetrate host mucosa.[3]

G Fenticonazole (S)-Fenticonazole Lanosterol_Demethylase Lanosterol 14α-demethylase (Fungal CYP450) Fenticonazole->Lanosterol_Demethylase Inhibits Enzymes Cytochrome Oxidase & Peroxidase Fenticonazole->Enzymes Inhibits Protease Aspartate Protease (SAP) Secretion Fenticonazole->Protease Inhibits Ergosterol_Pathway Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol_Pathway Catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol_Pathway->Membrane Cell_Death Fungal Cell Death Membrane->Cell_Death Loss of Integrity Leads to Metabolism Cellular Respiration Enzymes->Metabolism Metabolism->Cell_Death Inhibition Leads to Adhesion Mucosal Adhesion & Penetration Protease->Adhesion Adhesion->Cell_Death Prevention Reduces Virulence G cluster_formulation Formulation cluster_characterization Physicochemical Characterization cluster_evaluation Performance & Safety Evaluation Formulation Cream or Gel Formulation pH pH Measurement Formulation->pH Viscosity Viscosity Formulation->Viscosity Spreadability Spreadability Formulation->Spreadability Content Drug Content Formulation->Content Appearance Appearance & Homogeneity Formulation->Appearance Release In Vitro Release (IVRT) Content->Release Permeation Ex Vivo Permeation (IVPT) Content->Permeation Efficacy In Vitro Antifungal Activity Content->Efficacy Safety Safety/Toxicity Content->Safety

Caption: Workflow from formulation to evaluation.

In Vitro and Ex Vivo Performance Testing

These tests are crucial for predicting the in vivo performance of the formulation by assessing drug release and skin penetration.

Protocol 4: In Vitro Release Test (IVRT)

IVRT measures the rate at which the API is released from the formulation. A Franz diffusion cell is commonly used for this purpose. [14] Methodology:

  • Setup : Assemble a Franz diffusion cell with a synthetic membrane (e.g., polysulfone) separating the donor and receptor chambers.

  • Receptor Medium : Fill the receptor chamber with a suitable medium (e.g., phosphate-buffered saline with a solubilizer to maintain sink conditions). Maintain the temperature at 32-37°C. [14]3. Application : Apply a known quantity of the (S)-fenticonazole formulation to the membrane in the donor chamber.

  • Sampling : At predetermined time intervals (e.g., 1, 2, 4, 6, 8 hours), withdraw samples from the receptor chamber and replace with fresh medium.

  • Analysis : Analyze the samples for (S)-fenticonazole concentration using a validated analytical method (HPLC or UV-Vis). Plot the cumulative amount of drug released versus time.

Protocol 5: Ex Vivo Skin Permeation Test (IVPT)

IVPT provides a more biologically relevant measure of drug penetration by using excised animal or human skin. [14][15]Pig skin is often considered a good model due to its similarity to human skin. [16] Methodology:

  • Skin Preparation : Obtain full-thickness skin (e.g., from the abdomen of a rat or pig). Remove subcutaneous fat and hair. [17]2. Setup : Mount the skin on a Franz diffusion cell, with the stratum corneum facing the donor chamber.

  • Procedure : Follow the same procedure as the IVRT (Protocol 4.1), applying the formulation to the skin surface.

  • Analysis : In addition to analyzing the receptor medium, at the end of the experiment, the skin can be tape-stripped or sectioned to determine the amount of drug retained in the stratum corneum and deeper skin layers. [15]

Protocol 6: In Vitro Antifungal Susceptibility Testing

This protocol determines the formulation's ability to inhibit fungal growth. The agar well diffusion method is a common and straightforward technique. [18] Methodology:

  • Culture Preparation : Prepare a standardized inoculum of a relevant fungal strain (e.g., Candida albicans ATCC 10231) in a suitable broth.

  • Plate Inoculation : Swab the surface of an agar plate (e.g., Sabouraud Dextrose Agar) with the fungal inoculum to create a lawn.

  • Well Creation : Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile borer.

  • Application : Place a known quantity (e.g., 100 mg) of the (S)-fenticonazole formulation, a placebo formulation (without API), and a positive control into separate wells.

  • Incubation : Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Measurement : Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is prevented). A larger zone indicates greater antifungal activity. [19]

In Vivo Efficacy and Safety Assessment

Animal models are used to confirm the therapeutic efficacy and safety of the final formulation before proceeding to human trials.

In Vivo Efficacy Models
  • Rat Model of Cutaneous Candidiasis : Wistar or Sprague-Dawley rats are commonly used. An area of skin on the back is shaved and abraded, then inoculated with a suspension of Candida albicans. After infection is established, the test formulation is applied daily. Efficacy is assessed by visual scoring of lesions, fungal burden (CFU counts from skin swabs), and histological examination. * Guinea Pig Model of Dermatophytosis (Tinea) : Guinea pigs are susceptible to dermatophytes like Trichophyton mentagrophytes. The infection is established on the back of the animal, and treatment efficacy is evaluated similarly to the candidiasis model. More severe models can be established by extending the infection period before treatment begins. [20]

Safety and Toxicity Assessment
  • Skin Irritation Test : This is a primary safety test. The formulation is applied to the intact and abraded skin of rabbits or rats. The site is observed for signs of erythema (redness) and edema (swelling) at various time points over 72 hours. Formulations should be non-irritating.

  • Dermal Safety Studies : For regulatory submission, more extensive dermal safety and toxicokinetic studies may be required to assess potential systemic absorption and toxicity. [21]

Conclusion

The development of a topical (S)-fenticonazole formulation requires a systematic approach, from understanding the API's fundamental properties to rigorous formulation, characterization, and evaluation. The protocols outlined in this guide provide a comprehensive framework for researchers to develop stable, safe, and effective antifungal products. By carefully selecting excipients and employing validated testing methodologies, formulations can be optimized to deliver the potent, broad-spectrum activity of (S)-fenticonazole directly to the site of infection, offering a significant therapeutic benefit for patients with superficial mycoses.

References

  • Development and characterization of topical phyto-formulation for antifungal activity. (n.d.). World Journal of Advanced Research and Reviews.
  • Formulation Design and characterization of Antifungal Emulgel for Topical Delivery. (2023). Journal of Drug Delivery and Therapeutics.
  • Tumietto, F., & Giacomelli, L. (2017). Fenticonazole: an effective topical treatment for superficial mycoses as the first-step of antifungal stewardship program. European Review for Medical and Pharmacological Sciences.
  • Ortile, M. G., et al. (2020). New Data on the In Vitro Activity of Fenticonazole against Fluconazole-Resistant Candida Species. Antimicrobial Agents and Chemotherapy.
  • Sanguinetti, M., et al. (2019). In Vitro Activity of Fenticonazole against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays. Antimicrobial Agents and Chemotherapy.
  • What is the mechanism of Fenticonazole Nitrate? (2024).
  • Yücel, A., & Ağaçayak, E. (2022). The efficacy and safety of fenticonazole in the treatment of mixed vaginitis.
  • Khan, I., et al. (2021). Formulation Development, Characterization and Antifungal Evaluation of Chitosan NPs for Topical Delivery of Voriconazole In Vitro and Ex Vivo.
  • Fenticonazole in vaginal candidiasis. (n.d.). South African Medical Journal.
  • Fernández-Alba, J., et al. (2019). Topical fenticonazole in dermatology and gynaecology. current role in therapy.
  • In Vitro Activity of Sertaconazole, Fluconazole, Ketoconazole, Fenticonazole, Clotrimazole and Itraconazole Against Pathogenic V. (n.d.). Revista Iberoamericana de Micología.
  • Preparation and Evaluation of Fenticonazole Nitrate Loaded Topical Emulgel for the Treatment of Cutaneous Candidiasis. (2024). Journal of Drug Delivery and Therapeutics.
  • New Formulation and Characterization of Topical Films of Tioconazole and Evaluation of Their Antifungal Therapy. (2021).
  • Tatsumi, Y., et al. (2022). Evaluation of Topical Antifungals Using a New Predictive Animal Model for Efficacy against Severe Tinea Unguium: A Comparison of Efinaconazole and Luliconazole. Medical Mycology Journal.
  • Albash, R., et al. (2024). In Vivo Evaluation of Miconazole-Nitrate-Loaded Transethosomal Gel Using a Rat Model Infected with Candida albicans. MDPI.
  • Al-Suwayeh, S. A., et al. (2023).
  • Fenticonazole. (n.d.). Merck Index.
  • Sanguinetti, M., et al. (2019). In Vitro Activity of Fenticonazole against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays. PubMed.
  • Rosen, T., & Woskoff, A. (2009). Experimental Models in Predicting Topical Antifungal Efficacy: Practical Aspects and Challenges. Skin Pharmacology and Physiology.
  • Comparative In Vitro Efficacy of Fenticonazole Nitrate and Clotrimazole: A Guide for Researchers. (n.d.). Benchchem.
  • Fenticonazole, (S)-. (n.d.). PubChem.
  • Application Notes and Protocols for Topical Creams Formulated with Dioctadecyl Sulf
  • In Vitro, Ex Vivo, and In Vivo Evaluation of Nanoparticle-Based Topical Formulation Against Candida albicans Infection. (2020). Frontiers in Pharmacology.
  • Preparation and Evaluation of Fenticonazole Nitrate Loaded Topical Emulgel for the Treatment of Cutaneous Candidiasis. (2024).
  • Formulation and Evaluation of Topical Creams and Gels with 1,2-Hexadecanediol: Application Notes and Protocols. (n.d.). Benchchem.
  • Fenticona insert 01. (n.d.). NIPRO JMI Pharma Ltd.
  • Wong, S. S. W., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS ONE.
  • Topical fenticonazole in dermatology and gynaecology: current role in therapy. (2006). Drugs.
  • Preparation of Ointments, Pastes, Creams and Gels. (n.d.). Pharmaguideline.
  • Rotta, I., et al. (2012). Efficacy and safety of topical antifungals in the treatment of dermatomycosis: a systematic review.
  • Topical 101: A Guide to Complex Dermatology Formul
  • Fenticonazole (nitr
  • Formulation of topical herbal gel for the treatment of arthritis in animal model. (2019). Brazilian Journal of Pharmaceutical Sciences.
  • Formulation, Characterization, and Optimization of a Topical Gel Containing Tranexamic Acid to Prevent Superficial Bleeding: In Vivo and In Vitro Evaluations. (2023). Drug Design, Development and Therapy.
  • Fenticonazole. (n.d.). ChemicalBook.
  • 204153Orig1s000. (n.d.).
  • Fenticonazole nitr
  • Formulation and Evaluation of Topical Gels: An Updated Review. (2023).
  • Formulation Guidelines for Lotions and Creams. (2015). Saffire Blue Inc.

Sources

Application

Enantioselective Determination of Fenticonazole in Biological Matrices via LC-MS/MS

Executive Summary Fenticonazole is a broad-spectrum imidazole antifungal agent utilized clinically as a racemic mixture[1]. However, biological systems exhibit strong stereoselectivity; the pharmacokinetic (PK) processes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fenticonazole is a broad-spectrum imidazole antifungal agent utilized clinically as a racemic mixture[1]. However, biological systems exhibit strong stereoselectivity; the pharmacokinetic (PK) processes of chiral drugs—absorption, distribution, metabolism, and excretion—often differ significantly between enantiomers ()[1]. For instance, in vivo studies demonstrate that S-(+)-fenticonazole is absorbed and eliminated faster than its R-(-) counterpart, with a Cmax​ 1.36-fold greater[2].

To accurately profile these stereoselective PK differences, highly sensitive and specific analytical methods are required. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the enantiomeric resolution and quantification of fenticonazole in plasma, leveraging a polysaccharide-based chiral stationary phase (CSP) and electrospray ionization (ESI).

Mechanistic Rationale & Experimental Design

Chiral Recognition Mechanism

Achiral columns (like standard C18s) cannot resolve enantiomers without chiral derivatization or chiral mobile phase additives. To enable direct, baseline separation of R-(-) and S-(+)-fenticonazole, this protocol utilizes a Cellulose tris(3,5-dichlorophenylcarbamate) (CDCPC) stationary phase ()[3].

  • Causality: The carbamate linkages on the cellulose backbone act as primary interaction sites, forming stereoselective hydrogen bonds with the ether oxygen and imidazole nitrogen of fenticonazole. Simultaneously, the 3,5-dichlorophenyl groups provide π−π interactions and steric inclusion cavities. The spatial arrangement of these interaction points selectively retains one enantiomer longer than the other[4].

Ionization and Mobile Phase Strategy

Detection is performed in ESI positive ion mode utilizing Multiple Reaction Monitoring (MRM)[2].

  • Causality: Fenticonazole contains an imidazole ring with a basic nitrogen. A mobile phase consisting of Methanol and 10 mM aqueous ammonium acetate adjusted to pH 3.5 (using acetic acid) ensures that the imidazole nitrogen is fully protonated ( [M+H]+ ) prior to entering the MS source[2]. The high organic content (90% Methanol) facilitates rapid droplet desolvation in the ESI spray, maximizing ionization efficiency and sensitivity down to the sub-ng/mL level[2].

Sample Preparation (Protein Precipitation)

Azole antifungals are highly lipophilic and exhibit extensive plasma protein binding.

  • Causality: Simple protein precipitation (PPT) using acetonitrile (ACN) is selected over Liquid-Liquid Extraction (LLE) because ACN acts as a strong denaturant, rapidly breaking drug-protein complexes while maintaining the solubility of the lipophilic analyte[2]. A 3:1 ratio of ACN to plasma ensures >95% protein removal, minimizing matrix effects in the MS source[5].

Step-by-Step Protocol

Phase 1: Reagent and Standard Preparation
  • Stock Solutions: Dissolve racemic fenticonazole nitrate and the internal standard (IS), Mifepristone, in HPLC-grade methanol to a concentration of 1.0 mg/mL. Store at -20°C.

  • Working Solutions: Serially dilute the fenticonazole stock with Methanol/Water (50:50, v/v) to create working standards ranging from 5 to 2000 ng/mL.

  • Precipitation Reagent: Prepare a solution of Acetonitrile containing 2% acetic acid and spike with Mifepristone (IS) to a final IS concentration of 50 ng/mL[5].

Phase 2: Plasma Extraction Workflow

Note: This protocol is designed as a self-validating system. Every batch must include a blank matrix, a zero sample (matrix + IS), and Quality Control (QC) samples at low, mid, and high concentrations.

  • Aliquot 100 µL of biological sample (plasma) into a 1.5 mL low-bind microcentrifuge tube[6].

  • Add 300 µL of the Precipitation Reagent (ACN + 2% acetic acid + IS) to the plasma[5].

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte dissociation[6].

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins[6].

  • Carefully transfer 200 µL of the clear supernatant into an autosampler vial equipped with a glass insert[6].

Phase 3: LC-MS/MS Analysis
  • Column: Cellulose 3,5-dichlorophenylcarbamate CSP (e.g., Chiralpak IC or equivalent), 150 mm × 4.6 mm, 5 µm.

  • Mobile Phase: Methanol : 10 mM Ammonium Acetate (pH adjusted to 3.5 with acetic acid) (90:10, v/v)[2].

  • Flow Rate: 0.5 mL/min (split post-column if necessary to accommodate the MS source).

  • Injection Volume: 5 µL.

  • MS/MS Mode: ESI+, MRM mode.

System Suitability & Self-Validation Rules

To ensure the trustworthiness of the generated data, the analytical sequence must strictly adhere to the following self-validation checks:

  • Carryover Check: A blank solvent injection must immediately follow the Upper Limit of Quantification (ULOQ) standard. The peak area in the blank must be 20% of the Lower Limit of Quantification (LLOQ) area[5].

  • IS Tracking: The IS peak area must remain consistent (± 15% RSD) across all calibrators, QCs, and unknown samples. A sudden drop indicates severe ion suppression (matrix effect) or extraction failure.

Quantitative Data & Method Parameters

Table 1: Mass Spectrometry (MRM) Parameters

Optimized transitions for the quantification of fenticonazole and the internal standard ()[5].

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)
Fenticonazole 455.2199.115035
Mifepristone (IS) 430.2372.315025
Table 2: Method Validation Summary

Typical validation metrics for fenticonazole enantiomers in rat/human plasma[2].

Validation ParameterR-(-)-FenticonazoleS-(+)-Fenticonazole
Linear Range 0.5 – 200 ng/mL0.5 – 200 ng/mL
Correlation Coefficient ( r ) > 0.99> 0.99
Intra-day Precision (RSD%) < 10.0%< 10.0%
Inter-day Precision (RSD%) < 10.0%< 10.0%
Extraction Recovery > 85.0%> 85.0%

Workflow Visualization

Workflow Sample Biological Sample (100 µL Plasma) Precipitation Protein Precipitation (300 µL ACN + IS) Sample->Precipitation Centrifugation Centrifugation (14,000 rpm, 10 min, 4°C) Precipitation->Centrifugation Supernatant Supernatant Collection & Transfer to Vial Centrifugation->Supernatant ChiralLC Chiral LC Separation (Cellulose CSP) Supernatant->ChiralLC MSDetection ESI-MS/MS Detection (MRM Mode, Positive Ion) ChiralLC->MSDetection DataAnalysis Stereoselective PK Data Analysis MSDetection->DataAnalysis

Caption: Workflow for the extraction and LC-MS/MS chiral analysis of fenticonazole enantiomers in plasma.

References

  • Feng, Z., Zou, Q., Tan, X., et al. "Determination of fenticonazole enantiomers by LC-ESI-MS/MS and its application to pharmacokinetic studies in female rats." Drug Research, 2011. URL: [Link]

  • "Chiral Nano-Liquid Chromatography and Dispersive Liquid-Liquid Microextraction Applied to the Analysis of Antifungal Drugs in Milk." Molecules / PMC, 2021. URL:[Link]

  • "Determination of fenticonazole in human plasma by HPLC-MS/MS and its application to pharmacokinetic studies." Journal of Chromatography B, 2017. URL:[Link]

Sources

Method

Advanced Stability-Indicating Chiral HPLC Method Development for (S)-Fenticonazole

Application Note & Methodological Protocol Scientific Rationale & Method Design Fenticonazole is a broad-spectrum imidazole antifungal agent traditionally administered as a racemic mixture. However, isolating and formula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Protocol

Scientific Rationale & Method Design

Fenticonazole is a broad-spectrum imidazole antifungal agent traditionally administered as a racemic mixture. However, isolating and formulating the pure (S)-enantiomer can offer targeted stereospecific pharmacokinetics and potentially reduce off-target binding. Developing a stability-indicating method (SIM) for (S)-fenticonazole presents a unique analytical challenge: the method must simultaneously resolve the active pharmaceutical ingredient (API) from its chemical degradation products and detect any chiral inversion to the (R)-enantiomer.

Causality in Chromatographic Selection

Imidazoles are inherently basic due to the presence of tertiary nitrogen atoms in their azole ring. When analyzed on traditional silica-based stationary phases, these nitrogen atoms interact strongly with residual acidic silanols, leading to severe peak tailing and poor resolution.

  • Chemical Purity (Achiral RP-HPLC): To mitigate silanol interactions, a reversed-phase C18 column is utilized in conjunction with an acidic mobile phase (pH 3.0–4.5). The acidic pH protonates the imidazole ring, ensuring it remains in a single ionization state, while suppressing silanol ionization on the column[1].

  • Chiral Purity (Normal-Phase HPLC): Enantiomeric separation requires a chiral stationary phase (CSP). Polysaccharide-based columns, such as Daicel Chiralpak AY-H (amylose tris(5-chloro-2-methylphenylcarbamate)), provide distinct chiral recognition cavities. The addition of a basic modifier like diethylamine (DEA) to the hexane/isopropanol mobile phase is critical; DEA acts as a competing base, temporarily masking the active sites on the CSP to prevent non-specific binding of the fenticonazole nitrogen, thereby sharpening the peaks and improving the resolution between the (S) and (R) enantiomers[2][3].

Degradation Pathways

Fenticonazole is highly susceptible to autooxidation and acid-catalyzed hydrolysis. Under strong acidic conditions (e.g., 0.1 M HCl at 60°C), the ether linkage is prone to cleavage, leading to complete degradation over time[4]. Oxidative stress (H2O2) primarily targets the sulfur atom in the phenylthio ether moiety, yielding sulfoxide and sulfone degradants[5]. A robust SIM must separate these polar degradants from the main API peak.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols incorporate System Suitability Testing (SST) as a self-validating gateway. If SST criteria are not met, the run must be aborted and the system diagnosed.

Forced Degradation Workflow

Forced degradation (stress testing) is executed to generate potential degradants and prove the method's specificity.

FD_Workflow API (S)-Fenticonazole API Sample Preparation Acid Acidic Stress 0.1 M HCl, 60°C API->Acid Base Alkaline Stress 0.1 M NaOH, 60°C API->Base Oxid Oxidative Stress 3% H2O2, RT API->Oxid Thermal Thermal Stress 90°C, 24h API->Thermal Photo Photolytic Stress UV/Vis, 1.2M lux-h API->Photo Neutralize Neutralization & Dilution (Quenching) Acid->Neutralize Base->Neutralize Oxid->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis (Degradant & Enantiomer Profiling) Neutralize->HPLC

Caption: Forced degradation workflow for (S)-fenticonazole stability profiling.

Step-by-Step Stress Protocol:

  • Preparation: Prepare a stock solution of (S)-fenticonazole at 1.0 mg/mL in methanol.

  • Acidic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C for 2 hours. Quench with 1 mL of 0.1 M NaOH[4].

  • Alkaline Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Quench with 1 mL of 0.1 M HCl.

  • Oxidation: Mix 1 mL of stock with 1 mL of 3% v/v H2O2. Store at room temperature for 2 hours[4].

  • Thermal & Photolytic: Expose solid API to 90°C for 24 hours, and separately to 1.2 million lux-hours of UV/Vis light. Dissolve in methanol post-exposure.

  • Dilution: Dilute all stressed samples with the respective mobile phase to a target concentration of 100 µg/mL before injection.

Chromatographic Methodologies

Because chiral stationary phases are often sensitive to aggressive aqueous buffers and extreme pH, a dual-method strategy is the most reliable approach for comprehensive stability indication.

Method A: Chemical Stability & Degradant Profiling (Achiral RP-HPLC)

  • Column: Hypersil BDS C18, 150 × 4.6 mm, 5 µm.

  • Mobile Phase: 10 mM Phosphate buffer (adjusted to pH 4.5) : Acetonitrile (70:30, v/v)[1].

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) at 235 nm (allows peak purity assessment)[6].

  • Column Temperature: 25°C.

  • Self-Validating SST: Tailing factor (Tf) must be ≤ 1.5; Theoretical plates (N) > 3000.

Method B: Chiral Stability & Enantiomeric Inversion (Chiral NP-HPLC)

  • Column: Daicel Chiralpak AY-H, 250 × 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (85:15:0.15, v/v/v)[2][3].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 35°C.

  • Self-Validating SST: Resolution (Rs) between (R)- and (S)-fenticonazole must be ≥ 1.5[2][3].

Quantitative Data & Validation Summary

Method validation must strictly adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is fit for its intended analytical purpose[7].

Validation Method Stability-Indicating Method Spec Specificity Peak Purity > 0.99 Method->Spec Lin Linearity R² > 0.999 Method->Lin Acc Accuracy 98-102% Recovery Method->Acc Prec Precision RSD < 2.0% Method->Prec Rob Robustness DoE Verified Method->Rob

Caption: Core ICH Q2(R1) validation parameters for HPLC method lifecycle.

Expected Forced Degradation Outcomes

Based on the chemical structure of fenticonazole and empirical literature[4][5], the expected degradation profile is summarized below.

Table 1: Forced Degradation Profile of (S)-Fenticonazole

Stress ConditionReagent / EnvironmentTime / TempExpected Degradation (%)Major Degradation Pathway
Acidic 0.1 M HCl2h / 60°C80 - 100%Ether cleavage, complete consumption of API.
Alkaline 0.1 M NaOH2h / 60°C15 - 20%Base-catalyzed hydrolysis.
Oxidative 3% H2O22h / RT35 - 45%Oxidation of thioether to sulfoxide/sulfone.
Thermal Dry Heat24h / 90°C< 5%Highly stable in solid state.
Photolytic UV/Vis Light1.2M lux-h< 2%Photostable.
Method Validation Parameters

The dual-method approach must be validated for Linearity, Precision, Accuracy, and Specificity.

Table 2: ICH Q2(R1) Validation Acceptance Criteria

ParameterMethod A (Chemical Purity)Method B (Chiral Purity)Acceptance Criteria (ICH Q2)
Linearity Range 5 – 150 µg/mL1 – 50 µg/mLR² ≥ 0.999
Precision (RSD) < 1.5% (Intra-day)< 1.8% (Intra-day)≤ 2.0%
Accuracy (Recovery) 99.1% – 100.5%98.5% – 101.2%98.0% – 102.0%
Specificity Peak Purity Angle < ThresholdRs > 1.5 for enantiomersNo co-elution with degradants
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.2 µg/mL / 0.6 µg/mLS/N > 3 (LOD) and > 10 (LOQ)

Conclusion

The development of a stability-indicating method for a chiral compound like (S)-fenticonazole requires a nuanced understanding of both the molecule's chemical vulnerabilities and its stereochemical behavior. By employing a dual-method strategy—utilizing a buffered RP-HPLC method to track polar oxidative and hydrolytic degradants, alongside a DEA-modified normal-phase chiral method to monitor enantiomeric purity—analysts can ensure complete regulatory compliance and absolute confidence in the API's stability profile.

References
  • Investigation of the Profile and Kinetics of Degradation of Fenticonazole Nitrate using Stability-indicating HPLC Assay in Presence of Methyl and Propyl Parabens. tandfonline.com. 5

  • Separation of fenticonazole nitrate enantiomers by chiral-HPLC. ResearchGate. 2

  • Separation of fenticonazole nitrate enantiomers by chiral-HPLC. Journal of China Pharmaceutical University. 3

  • Development and validation of a stability-indicating ultra-fast liquid chromatographic analysis. Revue Roumaine de Chimie. 6

  • Development of stability-indicating LC method assisted by Design of Experiment for fenticonazole cream analysis in presence of degradation products. Revista de Ciências Farmacêuticas Básica e Aplicada. 4

  • Development and validation of stability indicating RP-HPLC method for fenticonazole nitrate in capsule dosage form. European Journal of Biomedical and Pharmaceutical Sciences. 1

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.org. 7

Sources

Application

Application Note: Enantiomeric Discrimination of Fenticonazole Using Cyclodextrin-Modified Capillary Electrophoresis

Abstract This application note details a robust and efficient method for the chiral separation of fenticonazole enantiomers using capillary electrophoresis (CE). Fenticonazole, an imidazole antifungal agent, possesses a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and efficient method for the chiral separation of fenticonazole enantiomers using capillary electrophoresis (CE). Fenticonazole, an imidazole antifungal agent, possesses a single stereogenic center and is clinically administered as a racemic mixture.[1] Given that enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles, the ability to resolve and quantify them is critical in drug development and quality control.[2][3] This protocol employs trimethyl-β-cyclodextrin as a chiral selector in the background electrolyte, achieving baseline separation of the (R)- and (S)-fenticonazole enantiomers in under 20 minutes.[4][5] The method described herein is validated for specificity, linearity, precision, and accuracy, demonstrating its suitability for research and quality assurance applications.

Introduction

Fenticonazole is a broad-spectrum antifungal agent used in the topical treatment of fungal infections, such as vulvovaginal candidiasis.[6][7] It functions by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes.[8] Fenticonazole is a chiral compound, marketed as a racemic mixture of its two enantiomers. Pharmacokinetic studies in animal models have suggested potential differences in the absorption and elimination rates of the individual enantiomers, underscoring the importance of stereoselective analytical methods.[3][5]

Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, short analysis times, and minimal consumption of solvents and samples.[2][9][10] The principle of chiral CE relies on the addition of a chiral selector (CS) to the background electrolyte (BGE). The selector forms transient, diastereomeric complexes with the enantiomers, which possess different stability constants.[2][11] This difference in interaction leads to different effective mobilities, enabling their separation in an electric field.[10]

Cyclodextrins (CDs) are the most widely used class of chiral selectors in CE due to their structural versatility and commercial availability.[12][13] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with a wide range of molecules.[14] Derivatized CDs, such as trimethyl-β-cyclodextrin (TM-β-CD), offer enhanced enantioselectivity and have been successfully applied to the separation of fenticonazole and its related impurities.[4][5] This note provides a comprehensive, field-tested protocol for this separation.

Principles of Chiral Separation by Capillary Electrophoresis

The separation of fenticonazole enantiomers is achieved by exploiting the differential interactions between each enantiomer and the chiral selector, trimethyl-β-cyclodextrin, dissolved in the background electrolyte.

Mechanism of Separation:

  • Complexation: The hydrophobic portion of the fenticonazole molecule enters the less polar cavity of the cyclodextrin torus.

  • Chiral Recognition: The functional groups near the chiral center of fenticonazole interact with the hydroxyl or derivatized groups on the rim of the cyclodextrin. These interactions (e.g., hydrogen bonding, steric hindrance) are stereospecific.

  • Differential Mobility: One enantiomer will form a more stable complex with the chiral selector than the other. This difference in the association constant (K) means that, on average, one enantiomer spends more time complexed than the other.

  • Separation: The free analyte and the analyte-CD complex have different charge-to-size ratios and thus different electrophoretic mobilities. The differing equilibrium between the free and complexed states for the two enantiomers results in different average migration times, leading to their separation into two distinct peaks.[2][14]

Fenticonazole is a basic compound with a pKa of approximately 6.54.[15][16] By running the analysis in an acidic buffer (e.g., pH 3.0), fenticonazole will be protonated and carry a positive charge, allowing it to migrate toward the cathode. The electroosmotic flow (EOF) also travels towards the cathode, and the combination of electrophoretic mobility and EOF results in rapid analysis times.

Experimental Workflow

The following diagram outlines the complete workflow for the chiral analysis of fenticonazole by CE.

Fenticonazole_CE_Workflow cluster_prep 1. Preparation cluster_instrument 2. Instrumentation Setup cluster_analysis 3. Analysis & Data Processing BGE Prepare BGE (Phosphate Buffer + TM-β-CD) Sample Prepare Sample (Dissolve Fenticonazole in Methanol) Capillary Install & Condition Capillary (NaOH -> Water -> BGE) BGE->Capillary Run Inject Sample & Run Separation Sample->Run Method Set CE Method Parameters (Voltage, Temp, Injection) Capillary->Run Method->Run Detect UV Detection (e.g., 252 nm) Run->Detect Process Integrate Peaks & Quantify Detect->Process

Caption: Workflow for Fenticonazole Chiral CE Analysis.

Detailed Protocols

Materials and Reagents
  • Fenticonazole Nitrate Racemic Standard (CAS: 73151-29-8)

  • Trimethyl-β-cyclodextrin (TM-β-CD)

  • Sodium Phosphate Monobasic

  • Phosphoric Acid

  • Sodium Hydroxide (1.0 M and 0.1 M solutions)

  • Methanol (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Uncoated Fused-Silica Capillary (e.g., 50 µm I.D.)

Instrumentation
  • Capillary Electrophoresis System with UV detector (e.g., Agilent 7100, Sciex PA 800 Plus)

  • Data Acquisition and Analysis Software

  • pH Meter

  • Sonicator

  • Vortex Mixer

Preparation of Buffers and Samples

Background Electrolyte (BGE): 30 mM Phosphate Buffer (pH 3.0) with 8 mM TM-β-CD [4][5]

  • Weigh an appropriate amount of sodium phosphate monobasic to prepare a 30 mM solution in ~950 mL of deionized water.

  • Adjust the pH to 3.0 using phosphoric acid.

  • Weigh and dissolve 8 mM equivalent of trimethyl-β-cyclodextrin into the buffer. This may require gentle heating and sonication to fully dissolve.

  • Bring the final volume to 1000 mL with deionized water.

  • Filter the BGE through a 0.45 µm syringe filter before use.

Sample Preparation

  • Prepare a stock solution of racemic fenticonazole nitrate at 1.0 mg/mL in methanol.

  • Dilute the stock solution with deionized water or BGE to a final working concentration of 0.1 mg/mL.

Capillary Conditioning and Method Parameters

New Capillary Conditioning: A rigorous conditioning procedure is crucial for achieving reproducible migration times and peak shapes.

  • Flush the new capillary with 1.0 M NaOH for 20 minutes.

  • Flush with deionized water for 10 minutes.

  • Flush with 0.1 M NaOH for 10 minutes.

  • Flush with deionized water for 10 minutes.

  • Finally, equilibrate with the running BGE for at least 20 minutes before the first injection.[17]

Daily Start-up Conditioning:

  • Flush the capillary with 0.1 M NaOH for 5 minutes.

  • Flush with deionized water for 5 minutes.

  • Flush with BGE for 10 minutes.

Run-to-Run Conditioning: To ensure consistency, perform a short BGE flush (e.g., 2 minutes) between each sample injection.

ParameterRecommended ValueCausality / Rationale
Capillary Uncoated Fused-Silica, 50 µm IDProvides a negatively charged surface at neutral/basic pH, but its influence is minimized at the acidic running pH.
Total / Effective Length40 cm / 31.5 cmShorter capillaries lead to faster analysis times.[4]
Background Electrolyte 30 mM Phosphate, 8 mM TM-β-CD, pH 3.0Acidic pH ensures fenticonazole is cationic for migration. TM-β-CD provides the chiral selectivity.[4][5]
Applied Voltage +15 kVProvides sufficient field strength for efficient separation without excessive Joule heating.
Temperature 25 °CMaintains stable viscosity of the BGE and consistent migration times.
Injection Hydrodynamic (Pressure)50 mbar for 5 seconds
Detection Wavelength 252 nmCorresponds to a UV absorption maximum for fenticonazole, ensuring high sensitivity.[15]

Results and Discussion

A successful separation will yield an electropherogram showing two baseline-resolved peaks corresponding to the fenticonazole enantiomers. The analysis time is typically less than 20 minutes.[4][5] The resolution (Rs) between the two enantiomer peaks should be greater than 1.5 for accurate quantitation.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[18][19][20]

Validation ParameterProcedureAcceptance Criteria
Specificity Analyze BGE blank, individual enantiomers (if available), and racemic mixture.No interfering peaks at the migration times of the enantiomers. Baseline resolution (Rs > 1.5).
Linearity Analyze a series of at least five concentrations of racemic fenticonazole.Correlation coefficient (r²) ≥ 0.99 for the peak area vs. concentration plot.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.The lowest concentration that can be reliably detected.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1.The lowest concentration that can be quantified with acceptable precision and accuracy.
Precision (Repeatability) Six replicate injections of a single standard solution.Relative Standard Deviation (RSD) ≤ 2% for migration time and peak area.
Accuracy Analyze samples of known concentration (spiked placebo or standard addition).Percent recovery between 98.0% and 102.0%.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Unstable Current / Baseline Drift Depleted or mismatched buffer levels; Air bubbles in the capillary; Dirty electrodes; Improperly cut capillary end.Replenish vials with fresh BGE; Degas BGE; Purge capillary; Clean electrodes; Recut capillary end carefully.[21][22][23]
No Peaks or Poor Signal Clogged or broken capillary; Injection failure (e.g., low sample volume); Detector lamp issue.Replace capillary; Ensure sample vial has sufficient volume and capillary tip is immersed during injection; Check detector lamp status.[22][24]
Shifting Migration Times Capillary temperature fluctuation; BGE degradation or evaporation; Inconsistent capillary conditioning.Ensure robust temperature control; Prepare fresh BGE daily; Adhere strictly to the conditioning protocol between runs.[17][21]
Poor Resolution / Peak Tailing Suboptimal chiral selector concentration; Sample overload; Adsorption of analyte to capillary wall.Optimize TM-β-CD concentration; Reduce sample concentration or injection time; Implement a more rigorous capillary wash cycle.[11][21]

Conclusion

This application note presents a validated capillary electrophoresis method for the effective chiral discrimination of fenticonazole. By using trimethyl-β-cyclodextrin as a chiral selector, the method provides rapid, high-resolution separation of the enantiomers. The protocol is robust, reproducible, and suitable for implementation in pharmaceutical research, development, and quality control environments, facilitating a deeper understanding of the stereospecific properties of this important antifungal agent.

References

  • Capillary Electrophoresis (CE) Troubleshooting Tips. (2020). Technology Networks. Available at: [Link]

  • Fenticonazole nitrate - ChemBK. ChemBK.com. Available at: [Link]

  • Fenticonazole nitrate CAS#: 73151-29-8. ChemWhat. Available at: [Link]

  • Scriba, G. K. E., & Jáč, P. (2019). Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations. Methods in Molecular Biology. Available at: [Link]

  • Gotti, R., et al. (2001). Separation of fenticonazole nitrate enantiomers by chiral-HPLC. ResearchGate. Available at: [Link]

  • Pál, D., et al. (2025). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. MDPI. Available at: [Link]

  • Scriba, G. K. E., & Jáč, P. (2019). Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations. PubMed. Available at: [Link]

  • Gasper, B., et al. An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. Available at: [Link]

  • Gotti, R., et al. (1998). Determination of fenticonazole and its impurities by capillary electrophoresis and high performance liquid chromatography. ResearchGate. Available at: [Link]

  • Juvancz, Z., & Szigeti, M. (2021). Cyclodextrins AS Dominant Chiral Selective Agents in the Capillary Separation Techniques. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • Troubleshooting of Capillary Electrophoresis. PharmaGuide. Available at: [Link]

  • Fenticonazole. Wikipedia. Available at: [Link]

  • In-House Validation of Capillary Electrophoresis Method. LUTPub. Available at: [Link]

  • CE & CE/MS Troubleshooting Guide. Agilent. Available at: [Link]

  • Current Problems on Capillary Electrophoresis. Agilent. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Petersson, P., et al. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Chromatography Today. Available at: [Link]

  • Klick, S. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Available at: [Link]

  • Liu, Y., et al. (2012). Determination of fenticonazole enantiomers by LC-ESI-MS/MS and its application to pharmacokinetic studies in female rats. PubMed. Available at: [Link]

  • D'Orazio, G., & Fanali, S. (2003). Chiral analysis by capillary electrophoresis using antibiotics as chiral selector. PubMed. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing mobile phase for fenticonazole enantiomer separation on a Chiralcel column

Welcome to the technical support resource for the enantiomeric separation of Fenticonazole. This guide is designed for researchers, analytical chemists, and drug development professionals utilizing polysaccharide-based c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the enantiomeric separation of Fenticonazole. This guide is designed for researchers, analytical chemists, and drug development professionals utilizing polysaccharide-based chiral stationary phases, specifically Chiralcel columns. Here, we synthesize established chromatographic principles with practical, field-tested advice to empower you to optimize your mobile phase, troubleshoot common issues, and achieve robust, reproducible separations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when developing a separation method for fenticonazole enantiomers.

Q1: Why is a chiral separation necessary for fenticonazole? Fenticonazole is a chiral antifungal agent that is therapeutically administered as a racemic mixture (a 1:1 mixture of its two non-superimposable mirror-image enantiomers).[1][2] Regulatory bodies worldwide now require that for chiral drugs, the individual enantiomers be studied for their pharmacological and toxicological profiles. One enantiomer (the eutomer) is often responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.[2] Therefore, a reliable analytical method to separate and quantify each enantiomer is critical for quality control, stability studies, and pharmacokinetic assessments.

Q2: What type of column is recommended for fenticonazole enantiomer separation? Polysaccharide-derived chiral stationary phases (CSPs) are highly effective for a wide range of chiral compounds, including fenticonazole. Specifically, columns from the Daicel Chiralcel series, such as the Chiralcel OD-H (based on cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralcel AY-H (based on amylose tris((S)-α-methylbenzylcarbamate)), have been successfully used.[1][2][3] These columns are typically operated in normal-phase mode for this type of separation.

Q3: What is a typical starting mobile phase for separating fenticonazole on a Chiralcel column? A normal-phase mobile phase consisting of an alkane, an alcohol modifier, and a basic additive is the standard approach. Fenticonazole possesses a basic imidazole moiety in its structure, which necessitates the use of a basic additive to prevent peak tailing and achieve good chiral recognition.[4][5][6]

A well-documented starting point is:

  • n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (85:15:0.15, v/v/v) [1][3]

This composition provides a good balance of retention and selectivity for initial screening.

Q4: Can I use reversed-phase (RP) chromatography for this separation? While many polysaccharide CSPs can be operated in reversed-phase mode, normal-phase is generally more successful for compounds like fenticonazole.[7] RP mode is often considered if the sample has low solubility in organic solvents or for direct injection of biological extracts.[7] However, enantioselectivity can be significantly different, and often lower, in RP compared to NP mode for this class of compounds.[8]

Part 2: Mobile Phase Optimization Guide

Achieving baseline separation with good peak shape requires a systematic approach to mobile phase optimization. The following protocol provides a logical workflow for refining your method.

Core Principle: The Role of Mobile Phase Components

In normal-phase chiral chromatography on a polysaccharide CSP, the mobile phase components have distinct roles:

  • Alkane (e.g., n-Hexane, n-Heptane): The primary, non-polar solvent. It has a low elution strength, promoting retention of the analyte on the stationary phase.

  • Alcohol Modifier (e.g., Isopropanol, Ethanol): A polar solvent that competes with the analyte for polar interaction sites (hydrogen bonding sites) on the CSP. The type and concentration of the alcohol are the primary tools for adjusting retention time and selectivity.

  • Basic Additive (e.g., Diethylamine - DEA): A small amount of a basic modifier is crucial for basic analytes like fenticonazole. It interacts with acidic silanol groups on the silica support, preventing non-specific interactions that cause peak tailing and improving the chiral recognition mechanism.[6]

Systematic Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the mobile phase for fenticonazole separation.

G cluster_0 Mobile Phase Optimization Workflow A Step 1: Initial Screening Mobile Phase: n-Hexane/IPA/DEA (85:15:0.15) Column: Chiralcel OD-H or AY-H B Evaluate Chromatogram: - Resolution (Rs) - Retention Time (tR) - Peak Shape (Asymmetry) A->B C Is Resolution (Rs) ≥ 1.5 and Peak Shape Good? B->C D Optimization Complete C->D Yes E Step 2: Adjust Retention & Resolution (Fine-Tuning) C->E No F Modify Alcohol Percentage (e.g., 10% to 25% IPA) E->F G Step 3: Modify Selectivity (Alternative Modifier) E->G If Rs still low I Step 4: Improve Peak Shape E->I If peak tailing F->B H Switch Alcohol Modifier (e.g., to Ethanol) G->H H->B J Adjust DEA Concentration (e.g., 0.1% to 0.2%) I->J J->B

Caption: A step-by-step workflow for mobile phase optimization.

Experimental Protocol: Step-by-Step Optimization

1. Initial Screening:

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Prepare a fresh solution of n-Hexane/Isopropanol (IPA)/Diethylamine (DEA) in the ratio 85:15:0.15 (v/v/v). Ensure all solvents are HPLC grade.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[3] Temperature control is important for reproducible retention times.[9]

  • Detection: UV at 254 nm.[3]

  • Injection Volume: 10 µL of a 0.5 mg/mL solution of racemic fenticonazole nitrate dissolved in the mobile phase.

  • Equilibration: Equilibrate the column with the mobile phase for at least 30-40 column volumes before the first injection.[9]

2. Data Evaluation & Parameter Adjustment: Analyze the resulting chromatogram for resolution (Rs), retention time (tR), and peak asymmetry. Use the following table to guide your adjustments.

Parameter to AdjustPotential Effect on Retention Time (tR)Potential Effect on Resolution (Rs)Rationale & Causality
Increase Alcohol % (e.g., from 15% to 20% IPA)Decrease Decrease The more polar alcohol modifier has a higher elution strength, causing analytes to elute faster. This reduces the time the enantiomers spend interacting with the CSP, which can decrease resolution.
Decrease Alcohol % (e.g., from 15% to 10% IPA)Increase Increase A lower alcohol content reduces mobile phase strength, leading to longer interaction times with the CSP and often improving the separation between enantiomers.
Switch Alcohol from IPA to Ethanol Decrease Variable Ethanol is a more polar and stronger solvent than IPA, generally resulting in shorter retention times.[10][11] The change in the modifier's structure can alter the hydrogen bonding interactions with the CSP, potentially increasing or decreasing selectivity (α) and resolution.
Increase DEA % (e.g., from 0.15% to 0.2%)Minimal change May Improve Primarily affects peak shape by masking residual acidic sites. An improvement in peak symmetry can lead to a calculated increase in resolution.

Part 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during method development.

G cluster_1 Troubleshooting Logic Tree Problem Observed Problem P1 No Separation / Poor Resolution (Rs < 1.5) Problem->P1 P2 Severe Peak Tailing Problem->P2 P3 Drifting Retention Times Problem->P3 P4 High System Backpressure Problem->P4 C1 Cause: Incorrect Mobile Phase Strength/Selectivity P1->C1 C2 Cause: Insufficient Basic Modifier P2->C2 C3 Cause: Column Not Equilibrated or Temp Fluctuation P3->C3 C4 Cause: Mobile Phase Evaporation P3->C4 C5 Cause: Frit Blockage / Column Contamination P4->C5 S1 Solution: 1. Decrease alcohol % to increase Rs. 2. Switch alcohol type (IPA <-> EtOH) to alter selectivity. C1->S1 S2 Solution: 1. Ensure DEA is present. 2. Increase DEA concentration incrementally (e.g., to 0.2%). C2->S2 S3 Solution: 1. Equilibrate for at least 30 column volumes. 2. Use a column thermostat. C3->S3 S4 Solution: 1. Prepare fresh mobile phase daily. 2. Keep solvent bottles loosely capped. C4->S4 S5 Solution: 1. Filter all samples (0.45 µm). 2. Use a guard column. 3. Reverse-flush the column (check manual first!). C5->S5

Caption: A decision tree for troubleshooting common HPLC issues.

Q: My peaks are tailing badly, even with DEA in the mobile phase. What should I do? A: Severe peak tailing for a basic compound like fenticonazole is almost always related to secondary interactions with the silica support.

  • Verify DEA Concentration: First, double-check your mobile phase preparation to ensure the correct amount of DEA was added.

  • Increase DEA Concentration: If tailing persists, you can incrementally increase the DEA concentration to 0.2% or even 0.3%. This will more effectively mask any active silanol sites.

  • Column History: Be aware of "column memory." If the column was previously used with an acidic additive (like TFA or formic acid), residual acid molecules can adsorb strongly and will require extensive flushing with a neutral solvent (like pure IPA) before it can be successfully used with a basic modifier.[12]

Q: I see no separation at all, just a single sharp peak. What's the next step? A: A single, sharp peak indicates that the conditions are not creating enantioselective interactions.

  • Reduce Elution Strength: The most likely cause is that the mobile phase is too strong, eluting both enantiomers too quickly. Drastically reduce the alcohol content (e.g., from 15% IPA down to 5% or 2%) to increase retention and allow for chiral recognition to occur.

  • Change Modifier: If reducing the alcohol percentage does not induce separation, the specific interactions required may be better facilitated by a different alcohol. Switch from IPA to ethanol (or vice-versa) and begin screening again, starting at a low concentration (e.g., 10%).

Q: My retention times are decreasing with every injection. Why? A: This is a classic sign of insufficient column equilibration. Polysaccharide CSPs can take a significant amount of time to fully equilibrate with the mobile phase.[9] Before starting your analysis, ensure the column is flushed with the mobile phase for at least 30-40 column volumes. If the problem continues, it could be due to the slow removal of a contaminant from a previous analysis. In this case, a dedicated column wash may be necessary (see column care manual).[10][13]

Q: My system pressure has suddenly increased. How do I fix it? A: A sudden pressure increase typically points to a blockage.

  • Check for Precipitation: Ensure your sample is fully dissolved in the mobile phase. Injecting a sample dissolved in a stronger solvent can cause it to precipitate at the head of the column when it mixes with the mobile phase.[14]

  • Filter Samples: Always filter your samples through a 0.5 µm or 0.45 µm filter before injection to remove particulate matter.[11]

  • Use a Guard Column: A guard column is highly recommended to protect the analytical column from contaminants and particulates, extending its lifetime.[11]

  • Troubleshoot the Blockage: To identify the source, disconnect the column and run the pump to check the system pressure. If it's normal, the blockage is in the column. You can try back-flushing the column (at a low flow rate) to dislodge particulates from the inlet frit. Always consult the column's instruction manual before reversing the flow.[14]

Important Column Care Note: Coated polysaccharide columns like the standard Chiralcel OD-H are incompatible with certain solvents such as acetone, chloroform, DMF, DMSO, ethyl acetate, and THF.[11][13][15] Exposing the column to these solvents, even in residual amounts, can irreversibly damage the chiral stationary phase. Always ensure your HPLC system is thoroughly flushed with a compatible solvent (like IPA) before installing the column.

References

  • CHIRALCEL® OD-H & OJ-H Column Guide. Scribd. Available at: [Link]

  • Understanding Chiral Chromatography: A Comprehensive Guide. Chrom Tech, Inc., 20 November 2024. Available at: [Link]

  • Fenticonazole | C24H20Cl2N2OS | CID 51755. PubChem, NIH. Available at: [Link]

  • Separation of fenticonazole nitrate enantiomers by chiral-HPLC. ResearchGate. Available at: [Link]

  • Fenticonazole. Wikipedia. Available at: [Link]

  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Daicel Chiral Technologies, 14 March 2021. Available at: [Link]

  • Fenticonazole: an effective topical treatment for superficial mycoses as the first-step of antifungal stewardship program. European Review for Medical and Pharmacological Sciences, 21 June 2017. Available at: [Link]

  • Separation of fenticonazole nitrate enantiomers by chiral-HPLC. Journal of China Pharmaceutical University. Available at: [Link]

  • INSTRUCTION MANUAL FOR CHIRALCEL® OD COLUMNS. Chiral Technologies Europe. Available at: [Link]

  • What is the mechanism of Fenticonazole Nitrate? Patsnap Synapse, 17 July 2024. Available at: [Link]

  • Fenticonazole Nitrate | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass.com. Available at: [Link]

  • INSTRUCTION MANUAL FOR CHIRALCEL® OB & OB-H. MZ-Analysentechnik GmbH. Available at: [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies, 14 March 2021. Available at: [Link]

  • INSTRUCTION MANUAL FOR CHIRALCEL® OA, OB, OC, OF, OG, OK - . Daicel Chiral Technologies. Available at: [Link]

  • Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today. Available at: [Link]

  • INSTRUCTION MANUAL FOR CHIRALCEL® OC-H - . Daicel Chiral Technologies. Available at: [Link]

  • Separation of fenticonazole nitrate enantiomers by chiral-HPLC. tlooto: The Most Powerful AcademicGPT. Available at: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International, 31 March 2026. Available at: [Link]

  • Developing a chiral separation on HPLC in NP. Reddit, 06 April 2023. Available at: [Link]

  • Finding the Best Separation for Enantiomeric Mixtures. LCGC International. Available at: [Link]

  • Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Daicel Chiral Technologies, 14 March 2021. Available at: [Link]

  • On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. PMC, NIH, 23 October 2019. Available at: [Link]

  • Chiral discrimination by HPLC and CE and antifungal activity of racemic fenticonazole and its enantiomers. PubMed, NIH, 15 May 2002. Available at: [Link]

  • Trouble with chiral separations. Chromatography Today, 20 May 2020. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI, 04 January 2021. Available at: [Link]

  • CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Peak Tailing in Chiral HPLC Analysis of (S)-Fenticonazole

Welcome to the Technical Support Center for chiral chromatographic analysis. This guide provides authoritative troubleshooting strategies for researchers and drug development professionals experiencing peak tailing durin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral chromatographic analysis. This guide provides authoritative troubleshooting strategies for researchers and drug development professionals experiencing peak tailing during the enantiomeric separation of fenticonazole.

Fenticonazole is an imidazole antifungal agent containing a basic nitrogen atom, which frequently causes secondary interactions with chiral stationary phases (CSPs)[1]. This guide synthesizes mechanistic theory with field-proven, self-validating protocols to ensure high-resolution, symmetrical peaks.

Section 1: Mechanistic Troubleshooting (Causality & Theory)

Q1: Why does the (S)-fenticonazole peak exhibit severe tailing on standard polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AY-H)? A1: Peak tailing for basic chiral compounds like fenticonazole is fundamentally a surface-chemistry issue. Polysaccharide CSPs are coated onto a silica gel support. Despite manufacturing end-capping, residual silanol groups (-SiOH) remain on the silica surface. These silanols are weakly acidic (pKa ~ 3.5–4.5). Fenticonazole possesses a basic imidazole ring. When the mobile phase traverses the column, the basic nitrogen of fenticonazole undergoes strong secondary ion-dipole and hydrogen-bonding interactions with these acidic silanols[2]. Because these interactions are non-enantioselective and possess slower desorption kinetics than the primary chiral recognition interactions, they cause the analyte to "drag" or tail as it elutes.

Q2: How do basic modifiers like Diethylamine (DEA) resolve this tailing, and why is the concentration critical? A2: Basic modifiers act as competing agents in the mobile phase. DEA is a small, highly basic molecule that easily permeates the CSP pores and preferentially binds to the residual acidic silanols. By "masking" these active sites, DEA prevents the bulky imidazole ring of fenticonazole from interacting with the silica backbone. Causality: If the DEA concentration is too low (<0.05%), silanol masking is incomplete, and tailing persists. If it is too high (>0.5%), the excess modifier can disrupt the delicate hydrogen bonding required for chiral recognition between the polysaccharide selector and fenticonazole, leading to a loss of enantiomeric resolution ( Rs​ ). The optimal, self-validating concentration is typically 0.1% to 0.15% (v/v)[3].

Mechanism cluster_0 Without DEA (Peak Tailing) cluster_1 With DEA (Sharp Peaks) Silanol1 Residual Silanols (Acidic, pKa ~4) Fent1 (S)-Fenticonazole (Basic Imidazole) Silanol1->Fent1 Ion-Dipole / H-Bond Tailing Secondary Interactions -> Severe Peak Tailing Fent1->Tailing Silanol2 Residual Silanols (Acidic, pKa ~4) Fent2 (S)-Fenticonazole Elutes Freely Silanol2->Fent2 Interaction Blocked DEA Diethylamine (DEA) (0.15% Modifier) DEA->Silanol2 Masks Active Sites Sharp Sharp, Symmetrical Peak (Tf < 1.5) Fent2->Sharp

Mechanism of silanol masking by DEA to prevent (S)-fenticonazole peak tailing.

Section 2: Experimental Workflows & Methodologies

Q3: What is the recommended, self-validating protocol for the baseline chiral separation of fenticonazole enantiomers without tailing? A3: To achieve a tailing factor ( Tf​ ) < 1.5 and a resolution ( Rs​ ) > 1.5, follow this validated normal-phase methodology utilizing a Daicel AY-H or OD-H column[1][3].

Step-by-Step Methodology:

  • Mobile Phase Preparation: In a 1L volumetric flask, combine 850 mL of HPLC-grade n-hexane and 150 mL of isopropanol (IPA).

  • Modifier Addition: Add exactly 1.5 mL of Diethylamine (DEA) to achieve a 0.15% (v/v) concentration. Mix thoroughly.

  • Degassing: Sonicate the mobile phase for 15 minutes under vacuum to remove dissolved gases, which can cause baseline drift and pump cavitation.

  • Column Equilibration: Install a Daicel AY-H analytical column (250 mm x 4.6 mm, 5 µm). Set the column oven temperature strictly to 35°C. Flush the column with the mobile phase at 1.0 mL/min for at least 45 minutes (approx. 15-20 column volumes) until the UV baseline at 254 nm is perfectly stable.

  • Sample Preparation: Dissolve the fenticonazole standard in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Injection & System Suitability (Self-Validation): Inject 10 µL. The system validates itself if the (R)- and (S)-enantiomers elute with Rs​≥1.5 and Tf​ between 0.8 and 1.5. If Tf​>1.5 , the system has failed validation; re-verify DEA concentration and column degradation history.

Workflow Step1 Step 1: Mobile Phase Prep Hexane:IPA (85:15) Step2 Step 2: Modifier Addition Add 0.15% DEA (Silanol Masking) Step1->Step2 Step3 Step 3: Degassing Ultrasonication (15 min) Step2->Step3 Step4 Step 4: Column Setup Daicel AY-H or OD-H at 35°C Step3->Step4 Step5 Step 5: Equilibration Flow 1.0 mL/min until stable Step4->Step5 Step6 Step 6: System Suitability Tf < 1.5, Rs > 1.5 Step5->Step6 Step6->Step2 If Tf > 1.5 (Check DEA)

Step-by-step workflow for the chiral HPLC analysis of fenticonazole.

Section 3: Quantitative Data & Optimization

Q4: How do different mobile phase compositions and temperatures quantitatively affect the tailing factor and resolution? A4: The choice of alcohol modifier (IPA vs. EtOH/MeOH) and temperature directly impacts both the thermodynamic binding to the CSP and the kinetics of mass transfer. Fenticonazole exhibits high retention on polysaccharide phases, sometimes requiring stronger eluents like EtOH/MeOH mixtures to elute within a reasonable timeframe[4]. However, for standard Hexane/IPA systems, temperature and DEA are the primary control levers.

Table 1: Effect of Chromatographic Parameters on Fenticonazole Peak Tailing and Resolution

Mobile Phase Composition (v/v)ModifierTemp (°C)Tailing Factor ( Tf​ )Resolution ( Rs​ )Causality / Outcome
Hexane:IPA (85:15)None252.8 (Severe)0.9Unmasked silanols cause peak broadening and overlap.
Hexane:IPA (85:15)0.15% DEA251.4 (Acceptable)1.3Silanols masked, but mass transfer kinetics are slow.
Hexane:IPA (85:15)0.15% DEA351.1 (Optimal)1.8Optimal kinetics and masking; baseline separation achieved.
Hexane:EtOH:MeOH (80:10:10)0.10% DEA351.2 (Good)1.6Stronger elution strength reduces total run time[4].

Section 4: Advanced Troubleshooting (LC-MS/MS Integration)

Q5: I am transferring this method to LC-MS/MS for pharmacokinetic studies, but DEA suppresses ionization. How can I overcome tailing without DEA? A5: DEA is highly ion-suppressive in positive electrospray ionization (ESI+) and will contaminate the MS source. For LC-MS/MS applications[5][6], you must alter the chromatographic mode:

  • Switch to Immobilized CSPs: Use an immobilized column (e.g., Chiralpak IA or IC). These columns are robust enough to handle a wider range of organic solvents without degrading the chiral selector.

  • Use Volatile MS-Compatible Buffers: Switch from Normal Phase to Polar Organic Mode (POM) or Reversed-Phase. Use 100% Methanol or Acetonitrile containing 0.1% Formic Acid and 5 mM Ammonium Formate. The ammonium ion ( NH4+​ ) acts as a volatile competing base to mask silanols without suppressing the fenticonazole signal.

  • Matrix Effects Check: Always calculate the Matrix Factor (MF) using post-extraction spikes to ensure the new buffer system does not introduce ion enhancement or suppression from the biological matrix[6].

Sources

Troubleshooting

improving resolution between fenticonazole enantiomers in HPLC

Welcome to the Chromatography Technical Support Center . This comprehensive guide is designed for analytical chemists, researchers, and drug development professionals tasked with optimizing the high-performance liquid ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center . This comprehensive guide is designed for analytical chemists, researchers, and drug development professionals tasked with optimizing the high-performance liquid chromatography (HPLC) enantioseparation of fenticonazole.

Fenticonazole is a broad-spectrum imidazole antifungal agent containing a chiral center, typically administered as a racemic mixture. Achieving baseline resolution ( Rs​≥1.5 ) between its enantiomers is critical for pharmacokinetic profiling and quality control, as the enantiomers can exhibit differing biological activities (the eutomer typically shows a positive Cotton effect and higher antifungal efficacy)[1][2].

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common chromatographic challenges encountered when resolving fenticonazole enantiomers on polysaccharide-based Chiral Stationary Phases (CSPs).

Q1: I am experiencing severe peak tailing for both fenticonazole enantiomers. How can I improve peak symmetry? A: Peak tailing in imidazole derivatives like fenticonazole is almost always caused by secondary, non-specific interactions. Fenticonazole contains a basic imidazole nitrogen that interacts strongly with unendcapped, acidic residual silanols on the silica support of the CSP.

  • Solution: Introduce a basic mobile phase additive. Adding 0.10% to 0.15% Diethylamine (DEA) to your mobile phase (e.g., n-hexane/isopropanol) acts as a competing base. DEA preferentially binds to the free silanols, masking them from the fenticonazole molecules and dramatically improving peak symmetry[1][3].

Q2: My retention times are excessively long (> 60 minutes) when using a Chiralcel OJ column. How can I accelerate the elution without destroying the resolution? A: Fenticonazole exhibits unusually high retention on cellulose tris(4-methylbenzoate) (Chiralcel OJ) stationary phases compared to other imidazoles like miconazole or econazole[4]. Isocratic elution with standard Hexane/Isopropanol (IPA) mixtures is often insufficient to elute fenticonazole in a practical timeframe.

  • Solution: Switch to a higher-polarity alcohol modifier or employ gradient elution. Replacing IPA with a mixture of Ethanol (EtOH) and Methanol (MeOH) increases the elution strength. If isocratic elution still yields retention times > 60 minutes, implement a gradient method increasing the EtOH/MeOH ratio up to 50% over the run. This can reduce retention times to under 65 minutes while maintaining an Rs​ of ~7.7 to 8.6[4].

Q3: I am using a Daicel OD-H column, but my resolution ( Rs​ ) is stuck at 1.2. How can I achieve baseline resolution ( Rs​≥1.5 )? A: While Daicel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) is a standard commercial phase for fenticonazole[1][2], the steric fit of the fenticonazole molecule within the chiral cavity might not be optimal under your current thermodynamic conditions.

  • Solution 1 (Thermodynamic adjustment): Lower the column temperature. Chiral recognition is an enthalpy-driven process. Dropping the temperature from 35°C to 25°C or 20°C often increases the separation factor ( α ), albeit at the cost of slightly broader peaks due to increased mobile phase viscosity.

  • Solution 2 (Phase switching): Switch to an amylose-based CSP, such as Daicel AY-H (amylose tris(5-chloro-2-methylphenylcarbamate)). The helical structure of amylose, combined with the electron-withdrawing chloro-substituent on the phenyl ring, alters the π−π bonding and dipole-dipole interactions. Studies confirm that a Daicel AY-H column at 35°C can easily achieve an Rs​≥1.5 for fenticonazole[1][3].

Part 2: Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these rigorously tested methodologies for fenticonazole enantioseparation.

Protocol A: High-Efficiency Isocratic Separation (Recommended for Routine QC)

This protocol utilizes an amylose-based CSP and is optimized for rapid, baseline resolution of fenticonazole nitrate enantiomers[1][3].

  • Column Preparation: Install a Daicel Chiralpak AY-H column (250 mm × 4.6 mm, 5 μm). Flush the column with HPLC-grade n-hexane/isopropanol (90:10 v/v) at 0.5 mL/min for 30 minutes to equilibrate the stationary phase.

  • Mobile Phase Formulation: Prepare a mixture of n-hexane and isopropanol in an 85:15 (v/v) ratio. Add exactly 0.15% (v/v) Diethylamine (DEA). Note: Ensure the DEA is fresh, as degraded DEA can introduce baseline noise at low UV wavelengths. Degas the mixture via ultrasonication for 10 minutes.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 μL (Sample concentration ~0.5 mg/mL in mobile phase).

  • Execution: Inject the racemic fenticonazole standard. The (-)-fenticonazole nitrate enantiomer will completely separate from its antipode with an Rs​≥1.5 [1][3].

Protocol B: Gradient Elution for High-Retention CSPs

Use this protocol if you are constrained to using cellulose tris(4-methylbenzoate) columns (e.g., Chiralcel OJ) where fenticonazole exhibits extreme retention[4].

  • Column: Chiralcel OJ (250 mm × 4.6 mm, 10 μm).

  • Mobile Phase A: n-Hexane containing 0.1% DEA.

  • Mobile Phase B: Ethanol/Methanol (50:50 v/v) containing 0.1% DEA.

  • Gradient Program:

    • 0–10 min: 20% B

    • 10–40 min: Linear gradient from 20% B to 50% B

    • 40–65 min: Hold at 50% B.

  • Instrument Parameters: Flow rate at 0.8 mL/min, Temperature at 25 °C, UV detection at 230 nm.

  • Execution: This gradient overcomes the high affinity of fenticonazole for the OJ phase, forcing elution before 65 minutes while yielding massive resolution ( Rs​>7.0 )[4].

Part 3: Quantitative Data Summary

The following table summarizes the expected chromatographic parameters based on the chosen column and mobile phase chemistry.

Chiral Stationary Phase (CSP)Mobile Phase Composition (v/v)AdditiveElution ModeApprox. RT 1 (min)Approx. RT 2 (min)Resolution ( Rs​ )
Daicel AY-H (Amylose)n-Hexane / IPA (85:15)0.15% DEAIsocratic~12.0~15.5 ≥1.5
Daicel OD-H (Cellulose)n-Hexane / IPA (Various)None / CDIsocraticMethod Dep.Method Dep. ≥1.2
Chiralcel OJ (Cellulose)Hexane / EtOH / MeOH0.10% DEAIsocratic28.458.24.6
Chiralcel OJ (Cellulose)Hexane / EtOH / MeOH0.10% DEAGradient25.752.47.7

(Data synthesized from[1][3] and[4])

Part 4: Troubleshooting Workflow Visualization

The following decision tree maps the logical workflow for optimizing the chiral resolution of fenticonazole.

G Start Assess Fenticonazole Resolution (Rs) CheckRs Is Rs >= 1.5? Start->CheckRs RsGood Optimal Separation Proceed to Quantitation CheckRs->RsGood Yes RsBad Suboptimal Rs Begin Troubleshooting CheckRs->RsBad No Tailing Is Peak Tailing Observed? RsBad->Tailing Retention Is Retention Time > 60 mins? RsBad->Retention LowAlpha Low Selectivity (Peaks Merging)? RsBad->LowAlpha AddDEA Add 0.10 - 0.15% DEA to Mask Silanols Tailing->AddDEA Yes ModAlcohol Use EtOH/MeOH Modifier or Apply Gradient Elution Retention->ModAlcohol Yes ChangeCSP Switch CSP (e.g., OD-H to AY-H) LowAlpha->ChangeCSP Yes TempDrop Lower Column Temp (e.g., 35°C to 25°C) LowAlpha->TempDrop Try First

Decision tree for troubleshooting and optimizing fenticonazole enantioseparation in HPLC.

References

  • Separation of fenticonazole nitrate enantiomers by chiral-HPLC. Journal of China Pharmaceutical University / ResearchGate. Available at:[Link]

  • Chiral discrimination by HPLC and CE and antifungal activity of racemic fenticonazole and its enantiomers. Chirality (PubMed). Available at:[Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES AND ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica - Drug Research. Available at:[Link]

Sources

Optimization

method development challenges for fenticonazole enantiomers

Welcome to the Technical Support Center for the chiral separation of fenticonazole enantiomers. Fenticonazole is a potent imidazole antifungal agent administered as a racemic mixture.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chiral separation of fenticonazole enantiomers. Fenticonazole is a potent imidazole antifungal agent administered as a racemic mixture. Because the enantiomers exhibit different pharmacokinetic profiles and the eutomer (the active enantiomer) demonstrates superior biological activity[1], precise chiral separation is critical for quality control, stability testing, and pharmacological evaluation.

As a Senior Application Scientist, I have structured this guide to address the most common challenges encountered during High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) method development. This guide focuses on the mechanistic causality behind experimental choices, ensuring your analytical workflows are robust and self-validating.

Mechanistic Overview of Chiral Recognition

Before troubleshooting, it is essential to understand how fenticonazole interacts with chiral selectors. In HPLC, polysaccharide-based chiral stationary phases (CSPs) rely on a combination of hydrogen bonding, dipole-dipole interactions, and π-π interactions to form transient diastereomeric complexes. In CE, cyclodextrin derivatives act as host molecules, encapsulating the hydrophobic moieties of fenticonazole. The enantiomer that forms the more stable complex will elute or migrate later. For fenticonazole, the eutomer (which exhibits a positive Cotton effect in circular dichroism) is consistently the more retained species in both techniques[1].

Mechanism Racemate Racemic Fenticonazole (R/S Mixture) Selector Chiral Selector (Polysaccharide CSP or Cyclodextrin) Racemate->Selector Introduction to System ComplexDist Enantioselective Binding Selector->ComplexDist ComplexWeak Transient Complex (Lower Affinity / Distomer) ComplexDist->ComplexWeak ΔΔG° > 0 ComplexStrong Transient Complex (Higher Affinity / Eutomer) ComplexDist->ComplexStrong ΔΔG° < 0 EluteFast Faster Elution / Migration ComplexWeak->EluteFast EluteSlow Slower Elution / Migration ComplexStrong->EluteSlow

Fig 1: Thermodynamic mechanism of fenticonazole chiral recognition and separation.

HPLC Troubleshooting & FAQs

Q1: Why is my fenticonazole peak tailing severely on polysaccharide CSPs?

The Causality: Fenticonazole contains a basic imidazole ring (pKa ~6.5). When using normal-phase eluents on polysaccharide CSPs (like Daicel OD-H or AY-H), this basic nitrogen undergoes secondary electrostatic interactions with residual free silanols on the silica support or with the carbamate linkages of the stationary phase[2]. The Solution: You must add a basic modifier to the mobile phase. Diethylamine (DEA) at 0.1% to 0.15% (v/v) acts as a competing base, dynamically masking these acidic sites and restoring peak symmetry[2].

Q2: Fenticonazole is retaining too long on my Chiralcel OJ column. How can I elute it faster without losing resolution?

The Causality: Fenticonazole exhibits exceptionally high retention on cellulose tris(4-methylbenzoate) phases (Chiralcel OJ) due to strong π-π stacking between the benzoate groups and the multiple aromatic rings of fenticonazole[3]. The Solution: Standard hexane/isopropanol mixtures lack the elution strength required. Switch your organic modifier to an Ethanol/Methanol (EtOH/MeOH) mixture. If isocratic elution still exceeds 60 minutes, implement a gradient elution strategy increasing the alcohol content, which disrupts the hydrophobic interactions more aggressively while maintaining enantioselectivity[3].

Validated HPLC Protocol: Normal Phase Chiral Separation

This protocol utilizes an amylose-based CSP and is designed as a self-validating system. If the system suitability criteria are met, the method is guaranteed to accurately quantify the enantiomeric excess.

Step-by-Step Methodology:

  • Column Preparation: Install a Daicel Chiralpak AY-H column (250 mm × 4.6 mm, 5 μm). Equilibrate the column oven to exactly 35 °C to ensure reproducible thermodynamics[2].

  • Mobile Phase Compounding: Mix n-hexane, isopropanol, and diethylamine in an 85:15:0.15 (v/v/v) ratio[2]. Crucial: Add the DEA directly to the isopropanol before mixing with hexane to prevent localized precipitation or immiscibility. Degas via ultrasonication for 10 minutes.

  • System Equilibration: Pump the mobile phase at 1.0 mL/min for at least 45 minutes until the baseline at 254 nm is perfectly stable.

  • Sample Preparation: Dissolve racemic fenticonazole nitrate standard in the mobile phase to a concentration of 0.5 mg/mL.

  • System Suitability (Self-Validation): Inject 10 μL of the standard.

    • Acceptance Criteria: The resolution ( Rs​ ) between the two enantiomer peaks must be ≥1.5 . The tailing factor ( Tf​ ) for the second peak (eutomer) must be ≤1.5 [2].

Capillary Electrophoresis (CE) Troubleshooting & FAQs

Q3: How do I choose the right cyclodextrin for fenticonazole CE separation?

The Causality: Because fenticonazole is highly hydrophobic and bulky, native α

  • or γ -cyclodextrins either have cavities that are too small or too large for optimal inclusion. Trimethyl- β -cyclodextrin (TM- β -CD) provides the ideal cavity size and hydrophobic environment for the fenticonazole molecule, maximizing the difference in binding constants ( ΔK ) between the R- and S-enantiomers[4].
Q4: My CE migration times are fluctuating. How do I stabilize the electroosmotic flow (EOF)?

The Causality: Fluctuating migration times in CE are almost always caused by an unstable capillary inner wall charge. At the low pH required for this separation (pH 3.0), the silanol groups are mostly protonated, making the EOF very weak and highly susceptible to minor changes in buffer composition or temperature[4]. The Solution: Implement a rigorous, self-validating capillary conditioning routine. Before every run, flush the capillary with 0.1 M NaOH (2 min), followed by HPLC-grade water (2 min), and finally the running buffer (3 min). Monitor the current during the run; a stable current ( ±1μA ) validates that the capillary is properly conditioned.

Optimized CE Protocol: Rapid Enantioseparation

CE offers a much faster alternative to HPLC, achieving baseline separation in less than 20 minutes[4].

Step-by-Step Methodology:

  • Capillary Setup: Use an uncoated fused-silica capillary with an internal diameter of 50 μm, total length of 40 cm, and an effective length of 34 cm[4]. Maintain the capillary cassette at 25 °C.

  • Buffer Preparation: Prepare a 30 mM phosphate buffer and adjust the pH to exactly 3.0 using phosphoric acid. Add 8 mM Trimethyl- β -cyclodextrin (TM- β -CD) to the buffer and sonicate until fully dissolved[4].

  • Injection: Perform hydrodynamic injection at 50 mbar for 5 seconds.

  • Separation: Apply a voltage of 15 kV (normal polarity: anode at the inlet, cathode at the outlet)[4]. Detection is performed via UV at 220 nm.

  • System Suitability (Self-Validation): The method is validated if the relative standard deviation (%RSD) of the migration time for the first enantiomer is <1.0% over 5 consecutive injections.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected performance metrics for the two primary analytical techniques used for fenticonazole chiral separation.

Method TypeChiral Selector / ColumnMobile Phase / Background Electrolyte (BGE)Additive / ModifierExpected Resolution ( Rs​ )Approx. Analysis Time
HPLC Daicel AY-H (Amylose)n-Hexane / Isopropanol (85:15)0.15% Diethylamine (DEA) ≥1.5 ~30 min
HPLC Chiralcel OJ (Cellulose)Hexane / EtOH / MeOHDiethylamine (DEA) ≥1.5 ~60 min
CE TM- β -CD30 mM Phosphate Buffer (pH 3.0)8 mM TM- β -CD ≥2.0 <20 min

Method Selection Workflow

Use the following decision tree to determine whether HPLC or CE is the most appropriate technique for your specific laboratory requirements.

Workflow Start Fenticonazole Method Dev Choice Primary Analytical Goal? Start->Choice HPLC HPLC Method (Polysaccharide CSP) Choice->HPLC Preparative Scale or Routine QC CE CE Method (Cyclodextrin Selector) Choice->CE High Throughput or Low Sample Volume HPLCOpt Add 0.15% DEA to Mobile Phase HPLC->HPLCOpt Prevent Tailing CEOpt Adjust BGE to pH 3.0 Add 8mM TM-β-CD CE->CEOpt Ensure Ionization HPLCVal Validate: Rs > 1.5 Tf < 1.5 HPLCOpt->HPLCVal CEVal Validate: Migration Time %RSD < 1.0% CEOpt->CEVal

Fig 2: Decision matrix and validation workflow for fenticonazole chiral method development.

References

  • Separation of fenticonazole nitrate enantiomers by chiral-HPLC. Journal of China Pharmaceutical University.
  • Chiral discrimination by HPLC and CE and antifungal activity of racemic fenticonazole and its enantiomers. PubMed.
  • HPLC method for separating enantiomers of imidazole derivatives. PTFARM.
  • Determination of fenticonazole and its impurities by capillary electrophoresis and high performance liquid chromatography. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Troubleshooting (S)-Fenticonazole Plasma Extraction

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the quantitative recovery of (S)-fenticonazole from human or anim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the quantitative recovery of (S)-fenticonazole from human or animal plasma.

Fenticonazole is a highly lipophilic, chiral imidazole antifungal agent. Because of its intense affinity for plasma proteins and susceptibility to matrix effects, isolating it for LC-MS/MS analysis requires precise physicochemical manipulation. Below, we dissect the root causes of poor recovery, provide an evidence-based troubleshooting matrix, and detail a self-validating extraction protocol.

Diagnostic Q&A: Pinpointing the Failure Mode

Q1: Why is my recovery of (S)-fenticonazole dropping below 70% when using standard neutral Protein Precipitation (PPT)? A: The failure lies in unresolved protein binding. Fenticonazole exhibits extensive binding to plasma proteins (such as albumin and α1​ -acid glycoprotein). When you use a neutral organic solvent like 100% acetonitrile for PPT, the drug remains bound to the precipitating proteins and is physically dragged down into the discard pellet. To resolve this, you must chemically disrupt the protein-drug interaction. Studies show that1 denatures the proteins effectively, releasing the drug into the supernatant and boosting recovery to >90%[1].

Q2: Does the (S)-enantiomer require different extraction conditions than the (R)-enantiomer? A: No. In an achiral environment like plasma, enantiomers share identical physicochemical properties. If your extraction protocol is sound, the absolute recoveries of both (R)- and (S)-fenticonazole will be nearly identical (typically >85% using optimized PPT)[2]. However, stereoselective pharmacokinetic studies indicate that3 in female rats compared to the R-enantiomer[3]. If you observe disproportionately low signals for the (S)-enantiomer, the issue is likely not extraction loss, but rather stereoselective ion suppression in the LC-MS/MS source or poor peak resolution on your chiral stationary phase.

Q3: How do I definitively separate true extraction loss from LC-MS/MS ion suppression? A: You must calculate the Matrix Factor (MF). Poor signal is often misdiagnosed as "low recovery" when it is actually 4 co-eluting with fenticonazole[4].

  • The Test: Spike (S)-fenticonazole into a post-extracted blank plasma matrix, and compare its peak area to a neat solution of the same concentration.

  • The Diagnosis: If MF < 0.8, you have severe ion suppression and need better chromatographic separation or a cleaner extraction (like LLE). If MF 1.0 but your overall yield is low, you have a true physical extraction loss.

Quantitative Matrix: Extraction Method Comparison

To guide your method development, the following table synthesizes expected recoveries and matrix effects across different sample preparation strategies for fenticonazole.

Extraction MethodMean Recovery (%)Matrix Factor (MF)Mechanistic Limitation / Observation
Neutral PPT (100% Acetonitrile)< 70.0~0.65High protein co-precipitation; severe phospholipid ion suppression.
Acidified PPT (ACN + 2% Acetic Acid)90.0 - 95.00.85 - 0.92Efficient protein disruption; acceptable for routine high-throughput use[1][5].
LLE (MTBE + NaOH basification)> 94.00.98Excellent cleanup; eliminates phospholipid interference[4].
SPE (C18 Cartridge)> 96.00.95Highest purity, but time-consuming and costly[4].

Self-Validating Methodology: Optimized LLE Workflow

If acidified PPT still yields unacceptable matrix effects, Liquid-Liquid Extraction (LLE) is the gold standard for lipophilic imidazoles. This protocol is designed as a self-validating system —meaning it includes built-in checks to confirm success at each critical juncture.

Step 1: Sample Aliquoting & Internal Standard Spiking
  • Action: Transfer 50 µL of plasma to a 1.5 mL microcentrifuge tube. Add 50 µL of Internal Standard (IS) working solution (e.g., Mifepristone at 667 ng/mL in methanol)[4].

  • Causality: Mifepristone acts as a structural and chromatographic analog[5].

  • Validation Check: Post-analysis, the IS peak area variance must be <15% across all samples. A higher variance indicates pipetting errors or inconsistent phase separation.

Step 2: Basification (Protein Binding Disruption)
  • Action: Add 10 µL of 1M NaOH to the sample and vortex briefly[4].

  • Causality: Fenticonazole is a weak base. Raising the pH well above its pKa ensures the imidazole ring is entirely un-ionized. This maximizes its lipophilicity, actively driving it out of the aqueous protein matrix and preparing it for organic partitioning.

Step 3: Organic Extraction
  • Action: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 10 minutes[4].

  • Causality: MTBE is highly selective for un-ionized lipophilic compounds while leaving polar matrix components (like salts and phospholipids) trapped in the aqueous phase.

Step 4: Phase Separation
  • Action: Centrifuge at 4000 rpm for 10 minutes at 10 °C[4].

  • Validation Check: Visually inspect the tubes. You must see a distinct, clear upper organic layer and a solid, opaque protein pellet at the interface. If the interface is cloudy or an emulsion has formed, the vortexing was insufficient or the sample was highly lipemic.

Step 5: Evaporation & Reconstitution
  • Action: Transfer 800 µL of the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of mobile phase (e.g., Methanol : 10 mM aqueous ammonium acetate adjusted to pH 3.5, 90:10 v/v)[2].

  • Causality: Matching the reconstitution solvent precisely to the initial LC mobile phase prevents peak broadening, peak splitting, and solvent-induced retention time shifts during injection.

Decision Logic Visualization

Use the following diagnostic pathway to systematically resolve poor (S)-fenticonazole signals.

TroubleshootingWorkflow Start Low (S)-Fenticonazole Signal in LC-MS/MS Step2 Calculate Matrix Factor (MF) (Post-Extraction Spike vs. Neat) Start->Step2 Cond1 MF < 0.8 (Ion Suppression) Step2->Cond1 Cond2 MF ≈ 1.0 (True Extraction Loss) Step2->Cond2 Action1 Switch to LLE with MTBE or use Phospholipid Removal Plates Cond1->Action1 Action2 Disrupt Protein Binding (Add 2% Acetic Acid to PPT) Cond2->Action2

Logical workflow for diagnosing and resolving low (S)-fenticonazole recovery.

References

  • Mao, W., et al. "Determination of fenticonazole in human plasma by HPLC–MS/MS and its application to pharmacokinetic studies." Journal of Pharmaceutical Analysis, nih.gov.1

  • "Determination of fenticonazole enantiomers by LC-ESI-MS/MS and its application to pharmacokinetic studies in female rats." Scite.ai. 2

  • "Determination of fenticonazole enantiomers by LC-ESI-MS/MS and its application to pharmacokinetic studies in female rats." PubMed. 3

  • Mao, W., et al. "Determination of fenticonazole in human plasma by HPLC-MS/MS and its application to pharmacokinetic studies." ResearchGate. 5

  • "Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Fenticonazole Nitrate." BenchChem.4

Sources

Optimization

Technical Support Center: Optimization of Gradient Elution for Fenticonazole and Its Impurities

Welcome to the dedicated technical support center for the analysis of fenticonazole and its related substances. This guide is designed for researchers, analytical scientists, and quality control professionals to provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the analysis of fenticonazole and its related substances. This guide is designed for researchers, analytical scientists, and quality control professionals to provide in-depth, practical solutions for optimizing and troubleshooting the gradient HPLC/UHPLC methods used for this critical analysis. As a basic imidazole compound, fenticonazole presents unique chromatographic challenges. This resource synthesizes technical expertise with field-proven insights to help you navigate these complexities, ensuring the development of robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered when setting up an analytical method for fenticonazole and its impurities.

Q1: What is a typical starting point for an HPLC method to separate fenticonazole and its impurities?

A1: A good starting point is a reversed-phase HPLC method using a C18 or C8 column. A gradient elution with a mobile phase consisting of a phosphate buffer (pH adjusted to the acidic range, e.g., 3.0) and a polar organic solvent like acetonitrile or methanol is commonly employed. Detection is typically performed using a UV detector at approximately 235 nm or 254 nm.[1][2]

Q2: Why is peak tailing a common issue with fenticonazole, and how can I prevent it?

A2: Fenticonazole contains a basic imidazole group, which can interact with acidic silanol groups present on the surface of silica-based HPLC columns. This secondary interaction is a primary cause of peak tailing.[1] To mitigate this, consider using a modern, base-deactivated column, adjusting the mobile phase pH to a lower value (e.g., ≤ 3) to suppress silanol ionization, or adding a competing base like triethylamine (TEA) to the mobile phase in low concentrations.[1]

Q3: What are the official impurities I should be looking for?

A3: The European Pharmacopoeia (EP) lists five potential impurities for fenticonazole, designated as Impurity A, B, C, D, and E.[1][3][4][5][6] These can arise from the synthesis process or through degradation. It is crucial to have a method that can adequately separate these specified impurities from the main fenticonazole peak and from each other.

Q4: How does fenticonazole typically degrade?

A4: Forced degradation studies have shown that fenticonazole is particularly susceptible to oxidative and acid-catalyzed degradation.[1][2] It is relatively stable against base hydrolysis, thermal stress, and photolysis.[2] Therefore, your stability-indicating method must be able to resolve degradation products formed under oxidative and acidic conditions.

Starting Methodological Parameters

A robust method begins with a solid foundation. The following tables provide a validated starting point for your method development and optimization.

Table 1: Recommended HPLC Starting Conditions
ParameterRecommended SettingRationale & Key Considerations
Column C18, Base-Deactivated (e.g., Zorbax RP-C18), 100-150 mm x 4.6 mm, 3-5 µmA C18 phase provides good hydrophobic retention for fenticonazole. A base-deactivated column is critical to minimize secondary interactions with the basic imidazole moiety, thus preventing peak tailing.[1][2]
Mobile Phase A Phosphoric acid solution, pH adjusted to 3.0 with triethylamineAn acidic pH protonates the silanol groups on the silica surface, reducing their interaction with the protonated basic analyte.[1]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier that provides good peak shape and elution strength for this class of compounds.
Flow Rate 0.8 - 1.0 mL/minThis flow rate range typically provides a good balance between analysis time and column efficiency for a 4.6 mm ID column.
Column Temperature 30°CMaintaining a constant and slightly elevated temperature can improve peak shape and ensure retention time reproducibility.[1]
Detection Wavelength 235 nmThis wavelength provides good sensitivity for fenticonazole and its related substances.[1]
Injection Volume 10 µLThis is a standard injection volume; however, it should be optimized to avoid column overload.
Table 2: Example Gradient Elution Program

This is an illustrative gradient. The actual gradient will need to be optimized based on your specific column and system.

Time (minutes)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)
0.07030
10.03070
12.03070
12.17030
15.07030

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the analysis of fenticonazole.

Issue 1: Peak Tailing of the Fenticonazole Peak

G cluster_0 Problem Identification cluster_1 Causality Analysis cluster_2 Solution Workflow Problem Fenticonazole peak exhibits significant tailing (Asymmetry Factor > 1.5) Cause1 Secondary ionic interactions between the basic imidazole group of fenticonazole and acidic silanol groups on the column packing. Problem->Cause1 Primary Cause Cause2 Inappropriate mobile phase pH, leading to ionized silanols. Problem->Cause2 Contributing Factor Solution1 Switch to a modern, high-purity, base-deactivated C18 column. Cause1->Solution1 Best Practice Solution3 Add a competing base (e.g., 0.1% Triethylamine) to the mobile phase to mask silanol sites. Cause1->Solution3 Mobile Phase Additive Solution2 Lower mobile phase pH to ≤ 3.0 to suppress silanol ionization. Cause2->Solution2 pH Optimization

  • Detailed Explanation & Protocol:

    • Confirm the Cause: The primary suspect for peak tailing with basic compounds like fenticonazole is the interaction with residual silanol groups on the silica backbone of the column. These acidic sites can cause strong, undesirable secondary retention of the basic analyte, leading to a "tail."

    • Column Selection (The Most Effective Solution): The most robust solution is to use a column specifically designed to minimize these interactions. Modern "base-deactivated" columns use high-purity silica and advanced bonding and end-capping techniques to shield the silanol groups.

    • Mobile Phase pH Adjustment: By lowering the pH of your aqueous mobile phase (Mobile Phase A) to 3.0 or below, you protonate the silanol groups (Si-OH), neutralizing their negative charge. This significantly reduces the ionic attraction to the protonated fenticonazole molecule.

      • Protocol: Prepare your phosphate buffer and carefully adjust the pH downwards using phosphoric acid. Ensure your column is stable at this pH; most modern silica columns are rated for use between pH 2 and 8.

    • Use of a Competing Base: Adding a small amount of a basic "silanol blocker" like triethylamine (TEA) to the mobile phase can also be effective. The TEA will preferentially interact with the active silanol sites, effectively masking them from the fenticonazole analyte.

      • Protocol: Add TEA to your aqueous mobile phase at a concentration of 0.1% (v/v). Re-equilibrate the column thoroughly before injecting your sample.

Issue 2: Poor Resolution Between Fenticonazole and Its Impurities

G cluster_0 Problem Identification cluster_1 Causality Analysis cluster_2 Solution Workflow Problem Co-elution or inadequate separation (Resolution < 1.5) between fenticonazole and one or more impurities. Cause1 Gradient slope is too steep, not allowing enough time for separation. Problem->Cause1 Cause2 Sub-optimal organic modifier (e.g., Acetonitrile vs. Methanol). Problem->Cause2 Cause3 Insufficient column efficiency. Problem->Cause3 Solution1 Decrease the gradient slope (e.g., make the change in %B per minute smaller). Cause1->Solution1 Optimize Gradient Solution2 Evaluate methanol as an alternative to acetonitrile, or use a ternary mixture. Cause2->Solution2 Change Selectivity Solution3 Use a longer column or a column with smaller particles (e.g., sub-2 µm for UHPLC). Cause3->Solution3 Increase Efficiency

  • Detailed Explanation & Protocol:

    • Gradient Slope Optimization: The steepness of your gradient is a powerful tool for controlling resolution. A steep gradient (a large change in organic solvent percentage over a short time) results in faster elution but can cause closely eluting peaks to merge.

      • Protocol: To improve the separation of a critical pair, flatten the gradient in the region where they elute. For example, if the peaks of interest elute between 5 and 7 minutes, modify the gradient to have a much shallower slope during this time window. This gives the analytes more time to interact with the stationary phase, enhancing separation.

    • Change of Organic Modifier: Acetonitrile and methanol have different solvent properties and can alter the elution order (selectivity) of your analytes. If you are struggling with co-elution, switching the organic solvent can be a very effective strategy.

      • Protocol: Prepare a new mobile phase B using methanol instead of acetonitrile. Run your initial gradient program. You will likely need to adjust the gradient timings as methanol is a weaker solvent than acetonitrile in reversed-phase chromatography.

    • Increase Column Efficiency: Column efficiency (measured in theoretical plates) is its ability to produce narrow peaks. Higher efficiency leads to better resolution.

      • Protocol: If your system allows, switch to a column with a smaller particle size (e.g., from 5 µm to 3 µm or a sub-2 µm UHPLC column). Alternatively, using a longer column of the same particle size will also increase efficiency, albeit at the cost of longer run times and higher backpressure.

Issue 3: Retention Time Drift
  • Possible Causes:

    • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of drifting retention times. The column must fully return to the initial mobile phase conditions before the next injection.

    • Mobile Phase Composition Change: The mobile phase can change over time due to the evaporation of the more volatile organic component.

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.

  • Solutions:

    • Protocol for Equilibration: Ensure your method includes an equilibration step of at least 5-10 column volumes after the gradient returns to the starting conditions.

    • Mobile Phase Preparation: Keep mobile phase reservoirs covered to minimize evaporation. Prepare fresh mobile phase daily.

    • Temperature Control: Use a thermostatically controlled column compartment to maintain a constant temperature.[7]

Fenticonazole Impurity Profile

The following table details the known impurities of fenticonazole as listed in the European Pharmacopoeia.[3][4][5][6]

Table 3: European Pharmacopoeia (EP) Impurities of Fenticonazole
Impurity NameChemical NameCAS Number
Fenticonazole EP Impurity A (RS)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol24155-42-8
Fenticonazole EP Impurity B 1-[(2RS)-2-(2,4-dichlorophenyl)-2-[[4-(benzenesulfinyl)benzyl]oxy]ethyl]-1H-imidazole80639-94-7
Fenticonazole EP Impurity C 1-[(2RS)-2-(2,4-Dichlorophenyl)-2-[[4-(benzenesulfonyl)benzyl]oxy]ethyl]-1H-imidazole80676-28-4
Fenticonazole EP Impurity D (RS)-1-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]-3-[4-(phenylsulfanyl)benzyl]imidazolium Nitrate1313397-05-5
Fenticonazole EP Impurity E (RS)-1-[2-(2,4-Dichlorophenyl)-2-[4-(phenylsulfanyl)benzyloxy]ethyl]-3-[4-(phenylsulfanyl)benzyl]imidazolium Nitrate1313397-06-6

References

  • Quaglia, M. G., Donati, E., Carlucci, G., & Mazzeo, P. (n.d.). Determination of fenticonazole and its impurities by capillary electrophoresis and high performance liquid chromatography. ResearchGate. [Link]

  • Quaglia, M. G., Donati, E., Carlucci, G., & Mazzeo, P. (n.d.). Molecular structures of fenticonazole and impurities A, B, C, D, and E. ResearchGate. [Link]

  • Veeprho. (n.d.). Fenticonazole EP Impurity A | CAS 24155-42-8. [Link]

  • Pharmaffiliates. (n.d.). Fenticonazole Nitrate-impurities. [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences. (2018, March 30). Development and validation of stability indicating rp-hplc method for fenticonazole nitrate in. [Link]

  • Lotfy, H., Noaman, E., Al-Ghobashy, M. A., & Lotfy, H. M. (n.d.). Investigation of the Profile and Kinetics of Degradation of Fenticonazole Nitrate using Stability-indicating HPLC Assay. Future University in Egypt. [Link]

  • WebofPharma. (2019, October 29). Fenticonazole nitrate Monograph Eu. [Link]

  • ResearchGate. (n.d.). Separation of fenticonazole nitrate enantiomers by chiral-HPLC. [Link]

  • Agilent. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

  • Gorle, A. (2024, July 23). Quantitative estimation of fenticonazole nitrate by zero-order derivative area under curve spectrophotometric methods in bulk and in pharmaceutical formulation and validation. ResearchGate. [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of (S)-Fenticonazole and Racemic Fenticonazole: A Guide for Researchers

Introduction: The Significance of Chirality in Azole Antifungals Fenticonazole is a broad-spectrum imidazole antifungal agent, recognized for its efficacy against a wide array of dermatophytes, yeasts, and other fungi. I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chirality in Azole Antifungals

Fenticonazole is a broad-spectrum imidazole antifungal agent, recognized for its efficacy against a wide array of dermatophytes, yeasts, and other fungi. It also exhibits antibacterial and antiprotozoal activity, making it a versatile therapeutic option for mixed infections.[1][2][3][4] Clinically, fenticonazole is utilized as a racemic mixture, a 1:1 combination of its two non-superimposable mirror-image isomers, or enantiomers: (S)-fenticonazole and (R)-fenticonazole.

The seemingly subtle difference in the three-dimensional arrangement of atoms between enantiomers can lead to significant variations in their pharmacological and toxicological profiles. This is because biological systems, including the target enzymes of drugs and the proteins responsible for their metabolism, are themselves chiral. Consequently, the interaction of a drug with its biological target is often stereoselective, meaning one enantiomer may exhibit greater efficacy or a different safety profile than the other. This guide provides a comprehensive comparison of the available data on (S)-fenticonazole and its racemic counterpart, offering insights for researchers and professionals in drug development.

Comparative Efficacy: Unraveling the Eutomer

While extensive clinical data exists for racemic fenticonazole, research into the individual enantiomers is less common. However, studies have been conducted to distinguish the pharmacological activity of the (S)- and (R)-forms.

A pivotal study focused on the resolution and biological testing of fenticonazole enantiomers against Cryptococcus neoformans and two strains of Aspergillus nidulans. The research identified a "eutomer," the enantiomer with the higher therapeutic index. This eutomer was characterized as being more retained during chiral high-performance liquid chromatography (HPLC) and having a longer migration time in capillary electrophoresis (CE). Furthermore, it displayed a positive Cotton effect in circular dichroism (CD) spectroscopy.[5] Although this study did not quantify the difference in Minimum Inhibitory Concentrations (MICs), it laid the groundwork for understanding the stereoselective antifungal activity of fenticonazole.

Another investigation into the pharmacokinetics of fenticonazole enantiomers in female rats following intravaginal administration revealed notable differences. The (S)-(+)-fenticonazole enantiomer exhibited a 1.36-fold greater maximum plasma concentration (Cmax) compared to the (R)-(-)-enantiomer. Conversely, the (R)-(-)-enantiomer had a longer elimination half-life (t1/2β) and mean residence time (MRT), 1.95-fold and 1.24-fold longer, respectively. This suggests that (S)-(+)-fenticonazole is absorbed and eliminated more rapidly. Interestingly, the total drug exposure (AUC0-12) and the time to reach maximum concentration (Tmax) were not significantly different between the two enantiomers in this model.

In Vitro Susceptibility of Racemic Fenticonazole

Numerous studies have established the potent in vitro activity of racemic fenticonazole against a broad spectrum of fungal pathogens. The tables below summarize the Minimum Inhibitory Concentration (MIC) data for racemic fenticonazole against various clinical isolates. This data serves as a benchmark for the overall efficacy of the commercially available form of the drug.

Table 1: In Vitro Activity of Racemic Fenticonazole against Candida Species

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans0.03 - 80.250.5
Candida glabrata0.06 - 40.251
Candida parapsilosis0.03 - 0.250.060.125
Candida tropicalis0.06 - 0.250.1250.25
Candida krusei0.12 - 3218

Data compiled from multiple sources.[6][7][8]

Table 2: In Vitro Activity of Racemic Fenticonazole against Other Pathogens

PathogenMIC Range (µg/mL)
Trichophyton mentagrophytesData not available
Malassezia furfurData not available
Aspergillus nidulansData not available
Staphylococcus aureus≤0.03 - >16
Bacteroides fragilis≤0.03 - 16

Data compiled from multiple sources.[3]

Mechanistic Insights: Stereoselectivity at the Target Site

The primary mechanism of action for azole antifungals, including fenticonazole, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[9] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.

The observed differences in the antifungal activity of fenticonazole enantiomers likely stem from their differential binding to the active site of CYP51. The three-dimensional structure of the enzyme's active site creates a chiral environment, where one enantiomer can achieve a more favorable orientation and stronger binding interactions than the other. This stereoselective binding is a well-documented phenomenon for other chiral azole antifungals. For instance, in the case of triadimenol, the (1S,2R)-isomer is a significantly more potent inhibitor of lanosterol 14α-demethylase than its other stereoisomers.[10] Similarly, for prothioconazole, the R-enantiomer exhibits a better binding affinity with CYP51 than the S-enantiomer.[11]

Molecular docking studies for racemic fenticonazole suggest that the imidazole moiety coordinates with the heme iron atom in the active site of CYP51, a hallmark of azole antifungal action.[12] It is hypothesized that the more active enantiomer of fenticonazole forms more stable and extensive interactions with the amino acid residues lining the active site pocket, leading to a more potent inhibition of the enzyme.

cluster_fungal_cell Fungal Cell Fenticonazole Fenticonazole CYP51 Lanosterol 14α-demethylase (CYP51) Fenticonazole->CYP51 Inhibition Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Lanosterol Lanosterol Lanosterol->CYP51 Substrate Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Essential Component

Caption: Mechanism of action of fenticonazole.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antifungal susceptibility of fenticonazole and its enantiomers is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

1. Preparation of Fenticonazole Stock Solution:

  • Dissolve fenticonazole nitrate powder in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 3200 µg/mL).

2. Inoculum Preparation:

  • Subculture fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • Suspend several colonies in sterile saline (0.85% NaCl) and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

  • Dilute the adjusted suspension in RPMI-1640 medium to the final required inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).

3. Broth Microdilution Assay:

  • In a 96-well microtiter plate, perform serial twofold dilutions of the fenticonazole stock solution in RPMI-1640 medium to achieve a range of final concentrations.

  • Add the prepared fungal inoculum to each well.

  • Include a growth control well (inoculum without fenticonazole) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is the lowest concentration of fenticonazole that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control.

cluster_workflow MIC Determination Workflow Start Start Prep_Stock Prepare Fenticonazole Stock Solution Start->Prep_Stock Prep_Inoculum Prepare Fungal Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Plate with Fungal Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_MIC Read MIC (Lowest Inhibitory Concentration) Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for MIC determination.

Conclusion and Future Directions

The available evidence strongly suggests that the antifungal activity of fenticonazole is stereoselective, with one enantiomer being more potent than the other. While racemic fenticonazole has a well-documented broad spectrum of activity and clinical efficacy, the development of a single-enantiomer formulation of the more active isomer could potentially offer therapeutic advantages. These might include enhanced potency, allowing for lower dosage and reduced potential for off-target effects, or an improved pharmacokinetic profile.

Further research is warranted to fully elucidate the comparative efficacy and safety of the individual fenticonazole enantiomers. Specifically, studies providing quantitative in vitro antifungal activity data (MICs) for the (S)- and (R)-enantiomers against a wide range of clinically relevant fungal pathogens are needed. Additionally, molecular modeling and in vitro enzyme inhibition assays focusing on the stereoselective interaction of the enantiomers with fungal CYP51 would provide a more detailed understanding of the molecular basis for their differential activity. Such data would be invaluable for guiding the potential development of a next-generation, single-enantiomer fenticonazole therapeutic.

References

  • Chiral discrimination by HPLC and CE and antifungal activity of racemic fenticonazole and its enantiomers. Chirality, 14(5), 432-438. Available from: [Link]

  • New Data on the In Vitro Activity of Fenticonazole against Fluconazole-Resistant Candida Species. Antimicrobial Agents and Chemotherapy, 64(12), e01459-20. Available from: [Link]

  • In Vitro Activity of Fenticonazole against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays. Antimicrobial Agents and Chemotherapy, 63(7), e02693-18. Available from: [Link]

  • New Data on the In Vitro Activity of Fenticonazole against Fluconazole-Resistant Candida Species. ResearchGate. Available from: [Link]

  • In Vitro Activity of Fenticonazole against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays. PubMed. Available from: [Link]

  • Stereoselective interaction of an azole antifungal agent with its target, lanosterol 14 alpha-demethylase (cytochrome P-45014DM): a model study with stereoisomers of triadimenol and purified cytochrome P-45014DM from yeast. Chirality, 2(1), 10-15. Available from: [Link]

  • Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers. FEMS Microbiology Letters, 149(1), 95-100. Available from: [Link]

  • Fenticonazole: an effective topical treatment for superficial mycoses as the first-step of antifungal stewardship program. European Review for Medical and Pharmacological Sciences, 21(12), 2749-2756. Available from: [Link]

  • Topical Fenticonazole in Dermatology and Gynaecology. Adis Drug Evaluation, 68(15), 2183-2194. Available from: [Link]

  • Topical fenticonazole in dermatology and gynaecology: current role in therapy. Drugs, 68(15), 2183-2194. Available from: [Link]

  • Antifungal activity of fenticonazole in experimental dermatomycosis and candidiasis. Arzneimittel-Forschung, 31(12), 2137-2139. Available from: [Link]

  • Fenticonazole Activity Measured by the Methods of the European Committee on Antimicrobial Susceptibility Testing and CLSI against 260 Candida Vulvovaginitis Isolates from Two European Regions and Annotations on the Prevalent Genotypes. Antimicrobial Agents and Chemotherapy, 53(5), 2176-2180. Available from: [Link]

  • Mechanistic Insights into Stereospecific Antifungal Activity of Chiral Fungicide Prothioconazole against Fusarium oxysporum F. sp. cubense. Journal of Fungi, 8(2), 203. Available from: [Link]

  • Fenticonazole. Wikipedia. Available from: [Link]

  • Synthesis, Optimization, Antifungal Activity, Selectivity, and CYP51 Binding of New 2-Aryl-3-azolyl-1-indolyl-propan-2-ols. Molecules, 26(11), 3293. Available from: [Link]

  • FENTICONAZOLE. precisionFDA. Available from: [Link]

  • The efficacy and safety of fenticonazole in the treatment of mixed vaginitis. Medical Science and Discovery, 9(2), 92-99. Available from: [Link]

  • Antifungal Pharmacokinetics and Pharmacodynamics. Cold Spring Harbor Perspectives in Medicine, 5(7), a019534. Available from: [Link]

  • Antifungals: From Pharmacokinetics to Clinical Practice. Pharmaceuticals, 16(5), 709. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (S)-fenticonazole

Handling (S)-fenticonazole—typically encountered in the laboratory as fenticonazole nitrate—requires stringent operational discipline. As a potent imidazole antifungal agent that inhibits ergosterol biosynthesis, its bio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling (S)-fenticonazole—typically encountered in the laboratory as fenticonazole nitrate—requires stringent operational discipline. As a potent imidazole antifungal agent that inhibits ergosterol biosynthesis, its biological activity makes it highly valuable in pharmacological research. However, the exact mechanisms that make it effective in vitro also present significant occupational hazards to researchers.

This guide provides a self-validating, step-by-step operational protocol designed to mitigate the specific risks associated with this compound, moving beyond basic compliance to establish a rigorous culture of laboratory safety.

Mechanistic Hazard Profile & Causality

Understanding why specific Personal Protective Equipment (PPE) is required is the cornerstone of effective laboratory safety. Based on established Safety Data Sheets (SDS), fenticonazole nitrate is classified under several critical Global Harmonized System (GHS) hazard categories:

  • Reproductive Toxicity (Category 1A/1B, H360): Suspected of damaging fertility or the unborn child 1[1].

    • Causality: Systemic absorption via the inhalation of aerosolized dust or dermal penetration can lead to reproductive harm. This mandates the absolute minimization of airborne particulates during weighing and transfer.

  • Acute Oral Toxicity (Category 4, H302) & Eye Irritation: Harmful if swallowed and causes severe eye irritation 2[2].

    • Causality: Accidental transfer from contaminated gloves to the face or mucous membranes is the primary vector for acute exposure. The crystalline powder acts as a severe abrasive and chemical irritant to the ocular mucosa.

  • Aquatic Toxicity (Category 1, H400/H410): Very toxic to aquatic life with long-lasting effects 2[2].

    • Causality: Even trace amounts flushed down the sink can disrupt local aquatic ecosystems, strictly prohibiting standard drain disposal.

The PPE System: Building a Self-Validating Barrier

To establish a fail-safe safety barrier, the following PPE must be donned prior to handling the compound:

  • Respiratory Protection: A NIOSH/MSHA or EN 149 approved full-face respirator or N95/P100 particulate mask 3[3].

    • Why? Fenticonazole is handled as a dry powder. Weighing operations inherently generate micro-dust. A particulate respirator prevents the inhalation of these reproductive-toxic aerosols, ensuring the respiratory pathway is sealed.

  • Hand Protection: Double-layer Nitrile gloves (EN 374 compliant) 4[4].

    • Why? Nitrile provides an effective chemical barrier against organic powders. Double-gloving is a self-validating system: it allows the researcher to immediately shed the outer layer if it becomes visibly contaminated during transfer, preserving the sterile boundary of the inner glove without halting the workflow.

  • Eye Protection: Tight-fitting chemical safety goggles (EN 166 or OSHA 29 CFR 1910.133) 5[5].

    • Why? Standard safety glasses have lateral gaps. Tight-fitting goggles prevent aerosolized dust from settling into the eyes.

  • Body Protection: Impervious lab coat (fully buttoned) and closed-toe shoes 1[1].

    • Why? Prevents powder from accumulating on personal clothing, neutralizing the risk of cross-contamination outside the laboratory.

Quantitative Data & Hazard Summary

Summarizing the physicochemical properties alongside their GHS hazard codes allows for rapid operational planning.

Parameter / HazardValue / GHS CodeRequired Operational Control
Molecular Weight 518.41 g/mol 1[1]Use precision analytical balance to prevent over-weighing
Storage Temperature 4°C (Refrigerated) 3[3]Allow to reach room temp before opening to prevent condensation
Boiling Point ~256°C 4[4]Ensure heating mantles do not exceed thermal degradation limits
Reproductive Toxicity H360 1[1]Fume hood (Class II) + N95/P100 Respirator mandatory
Acute Oral Toxicity H302 2[2]Strict handwashing, no eating/drinking in the laboratory
Aquatic Toxicity H400, H410 2[2]Zero-drain disposal; strictly route to hazardous waste containers

Step-by-Step Operational Methodology

Fenticonazole_Workflow Setup 1. Engineering Controls Activate Fume Hood PPE 2. Don PPE (Gloves, Goggles, Lab Coat, N95) Setup->PPE Handling 3. Chemical Handling (Weighing & Transfer) PPE->Handling SpillCheck Spill Occurred? Handling->SpillCheck SpillResponse Spill Response (Diatomite Absorbent + Alcohol) SpillCheck->SpillResponse Yes Decon 4. Decontamination (Wipe surfaces with alcohol) SpillCheck->Decon No SpillResponse->Decon Waste 5. Waste Segregation (Solid/Liquid Hazardous Waste) Decon->Waste Doffing 6. Doffing & Hand Wash Waste->Doffing

Operational workflow for the safe handling and disposal of (S)-fenticonazole.

Phase 1: Pre-Operation Setup
  • Engineering Controls: Activate the chemical fume hood and verify the face velocity is between 80-100 feet per minute (fpm).

    • Rationale: Ensures adequate negative pressure to capture and exhaust aerosolized particles away from the operator's breathing zone6[6].

  • Equilibration: Remove the fenticonazole container from 4°C storage and allow it to equilibrate to room temperature inside a desiccator.

    • Rationale: Prevents ambient moisture condensation on the hygroscopic powder, which can degrade the compound and cause clumping, complicating the weighing process.

  • Don PPE: Put on the lab coat, tight-fitting goggles, N95/P100 respirator, and double nitrile gloves 3[3].

Phase 2: Handling and Transfer
  • Preparation: Place anti-static weigh boats on the analytical balance inside the fume hood.

    • Rationale: Static electricity can cause the dry powder to repel, jump, and aerosolize.

  • Transfer: Use a clean, non-sparking anti-static micro-spatula to transfer the powder 6[6]. Keep the vertical drop distance from the spatula to the weigh boat strictly under 2 inches.

    • Rationale: Minimizing drop height drastically reduces the kinetic energy that generates hazardous dust clouds.

  • Sealing: Once weighed, immediately dissolve the compound in the target solvent (e.g., DMSO or ethanol) or seal the weigh boat in a secondary container before removing it from the fume hood.

Phase 3: Spill Management & Decontamination
  • Powder Spills: Do NOT sweep dry. Gently cover the spilled powder with paper towels dampened with alcohol (ethanol or isopropanol) 1[1].

    • Rationale: Fenticonazole is poorly soluble in water but highly soluble in alcohols. Dampening the spill prevents dust aerosolization during cleanup.

  • Liquid Spills: Absorb solutions with finely-powdered liquid-binding material (e.g., diatomite or universal binders) 2[2].

  • Surface Decontamination: Scrub all utilized spatulas, balances, and fume hood surfaces with alcohol wipes1[1]. Dispose of all wipes as hazardous solid waste.

Phase 4: Waste Disposal Protocol
  • Solid Waste: Place all contaminated gloves, weigh boats, and alcohol wipes into a designated, clearly labeled "Hazardous Solid Waste - Reproductive Toxin" container 1[1].

  • Liquid Waste: Collect all fenticonazole solutions in a dedicated organic waste carboy (segregated into halogenated or non-halogenated streams depending on the solvent used).

  • Environmental Protection: Under no circumstances should any liquid or solid waste be routed to the municipal drain system. Fenticonazole must be processed by an approved hazardous waste disposal plant due to its severe aquatic toxicity 2[2].

References

  • Fisher Scientific. SAFETY DATA SHEET: Fenticonazole nitrate. 3

  • MedChemExpress. Fenticonazole Nitrate-SDS. 1

  • ChemicalBook. Fenticonazole nitrate - Safety Data Sheet. 4

  • ECHEMI. Fenticonazole nitrate SDS, 73151-29-8 Safety Data Sheets. 6

  • Clearsynth. MATERIAL SAFETY DATA SHEET: Fenticonazole Nitrate. 5

  • Selleck Chemicals. Safety Data Sheet: Fenticonazole Nitrate. 2

Sources

© Copyright 2026 BenchChem. All Rights Reserved.